molecular formula C12H24O2 B098073 Sec-butyl 3-methylheptanoate CAS No. 16253-72-8

Sec-butyl 3-methylheptanoate

Cat. No.: B098073
CAS No.: 16253-72-8
M. Wt: 200.32 g/mol
InChI Key: OARSNTXAKATCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl 3-methylheptanoate is a chemical compound recognized in synthetic organic chemistry for its role as a key synthetic intermediate. Its primary research application, documented in foundational studies, is in the synthesis of 3-methyl-substituted fatty acids . The established synthetic value of this ester lies in its use as a protected form of 3-methylheptanoic acid, which is readily liberated upon saponification . The compound has been utilized in Grignard addition reactions, serving as a precursor for the preparation of various 3-methyl-branched carboxylic acids, which are structures of interest in organic synthesis . This makes this compound a valuable reagent for researchers developing synthetic routes to complex fatty acids and other carboxylic acid derivatives in a laboratory setting.

Properties

CAS No.

16253-72-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butan-2-yl 3-methylheptanoate

InChI

InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3

InChI Key

OARSNTXAKATCPL-UHFFFAOYSA-N

SMILES

CCCCC(C)CC(=O)OC(C)CC

Canonical SMILES

CCCCC(C)CC(=O)OC(C)CC

Other CAS No.

16253-72-8

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl 3-methylheptanoate is an organic compound classified as an ester. It is a clear liquid with a characteristic odor, finding applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram for the synthetic process. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes, including purification, formulation, and quality control.

PropertyValueUnit
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Boiling Point 222 (at 760 mmHg)[1]°C
Density 0.867g/cm³
Refractive Index 1.427
Flash Point 91.8°C
Vapor Pressure 0.104 (at 25°C)mmHg
LogP 3.54450
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 8
Exact Mass 200.177630004Da

Experimental Protocols

A common method for the synthesis of this compound involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[2][3]

Synthesis of this compound [2][3]

Materials:

  • n-Butyl bromide

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Dry diethyl ether

  • sec-Butyl crotonate

  • Cuprous chloride (CuCl)

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • To a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether.

    • Stir the mixture vigorously. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color.

    • Add the remaining n-butyl bromide solution dropwise at a rate that maintains a constant reflux.

    • After the addition is complete, heat the mixture to reflux for an additional 15 minutes.

    • Cool the Grignard reagent to 5°C using an ice-water bath.

  • Conjugate Addition:

    • Divide 0.589 g of cuprous chloride into seven equal portions.

    • Add one portion of cuprous chloride to the cooled Grignard reagent.

    • Add a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether dropwise over 3 hours.

    • Add the remaining six portions of cuprous chloride at 30-minute intervals during the addition of the sec-butyl crotonate solution.

    • After the addition is complete, stir the mixture at 5°C for 15 minutes, followed by stirring at room temperature for 1 hour.

  • Work-up and Purification:

    • Gradually pour the reaction mixture into an ice-cooled mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid, and 60 ml of diethyl ether with vigorous stirring.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Concentrate the solution to remove the solvent.

    • Purify the residue by distillation under reduced pressure to yield this compound.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis protocol described above.

SynthesisWorkflow Grignard_Prep Grignard Reagent Preparation Conjugate_Add Conjugate Addition Grignard_Prep->Conjugate_Add n-Butylmagnesium bromide Workup Aqueous Work-up Conjugate_Add->Workup Reaction Mixture Purification Distillation Workup->Purification Crude Product Final_Product sec-Butyl 3-methylheptanoate Purification->Final_Product Purified Product

Caption: Logical workflow for the synthesis of this compound.

References

Technical Guide: Sec-butyl 3-methylheptanoate (CAS No. 16253-72-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl 3-methylheptanoate is a branched-chain fatty acid ester. While specific research on its biological activity is limited, its structural class—medium-chain fatty acid esters—is significant in various biological contexts, notably as insect pheromones.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological relevance based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 16253-72-8[4][5][6][7]
Molecular Formula C₁₂H₂₄O₂[4][5][8]
Molecular Weight 200.32 g/mol [4][7]
Boiling Point 222 °C at 760 mmHg[4]
Density 0.867 g/cm³[4]
Refractive Index 1.427[4]
Flash Point 91.8 °C[4]
LogP 3.54450[4]
SMILES CCCCC(C)CC(=O)OC(C)CC[9]
InChIKey OARSNTXAKATCPL-UHFFFAOYSA-N[9]

Spectroscopic Data

Table 2: Predicted Collision Cross Section (CCS) Data [9]

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.18491152.2
[M+Na]⁺223.16685156.7
[M-H]⁻199.17035151.7
[M+NH₄]⁺218.21145171.6
[M+K]⁺239.14079156.6

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established organic synthesis procedures.

Materials and Reagents
  • n-butyl bromide

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Dry diethyl ether

  • Cuprous chloride

  • sec-butyl crotonate

Synthetic Procedure

The synthesis of this compound is achieved through the conjugate addition of a Grignard reagent to an α,β-unsaturated ester.

Step 1: Preparation of n-butylmagnesium bromide (Grignard Reagent)

  • To a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether.

  • Stir the mixture vigorously. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color.

  • Once the reaction begins, add the remaining n-butyl bromide solution dropwise at a rate that maintains a constant reflux.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 15 minutes.

  • Cool the reaction mixture to 5°C using an ice-water bath.

Step 2: Conjugate Addition

  • To the cooled Grignard reagent, add one-seventh of a total of 0.589 g of cuprous chloride.

  • Add a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether dropwise over 3 hours.

  • During the addition of the sec-butyl crotonate solution, add the remaining six portions of cuprous chloride at 30-minute intervals.

Work-up and Purification
  • After the addition is complete, pour the reaction mixture into a separatory funnel and shake thoroughly.

  • Separate the aqueous layer and extract it three times with 100 ml of ether.

  • Combine the ether extracts and wash with 100 ml of saturated sodium bicarbonate solution, followed by 100 ml of water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether by distillation on a water bath.

  • Fractionally distill the residue under reduced pressure to yield this compound.

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_product Final Product nBuBr n-butyl bromide grignard Grignard Reagent Formation nBuBr->grignard Mg Magnesium Mg->grignard I2 Iodine I2->grignard ether1 Dry Diethyl Ether ether1->grignard sBC sec-butyl crotonate addition Conjugate Addition sBC->addition CuCl Cuprous Chloride CuCl->addition grignard->addition workup Aqueous Work-up addition->workup purification Distillation workup->purification product Sec-butyl 3-methylheptanoate purification->product

Caption: Synthetic workflow for this compound.

Potential Biological Relevance and Signaling Pathways

While no specific biological activity has been reported for this compound, its parent acid, 3-methylheptanoic acid, and other branched-chain fatty acids are known to have biological roles.[10][11][12] Many fatty acid derivatives, including esters, function as insect pheromones, mediating behaviors such as mating and aggregation.[1][2][3]

Pheromone Signaling Pathway

The detection of fatty acid-derived pheromones in insects typically follows a conserved signaling pathway.[1][2]

  • Binding to Pheromone-Binding Protein (PBP): The hydrophobic pheromone molecule enters the aqueous sensillar lymph of the insect's antenna and binds to a Pheromone-Binding Protein.

  • Interaction with Pheromone Receptor (PR): The PBP-pheromone complex interacts with a Pheromone Receptor, which is a G protein-coupled receptor (GPCR) on the membrane of an olfactory receptor neuron.

  • Signal Transduction Cascade: This interaction activates a downstream signaling cascade, often involving G-proteins and second messengers, leading to the opening of ion channels.

  • Neuronal Signal: The influx of ions depolarizes the neuron, generating an electrical signal that is transmitted to the brain.

Proposed Pheromone Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for a fatty acid-derived pheromone, which could be applicable to this compound if it has pheromonal activity.

Pheromone_Signaling_Pathway cluster_extracellular Sensillar Lymph cluster_membrane Neuronal Membrane cluster_intracellular Olfactory Receptor Neuron Pheromone Pheromone (e.g., this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone PR Pheromone Receptor (GPCR) PBP_Pheromone->PR Activates G_protein G-protein PR->G_protein Activates Signal_transduction Signal Transduction (Second Messengers) G_protein->Signal_transduction Initiates Ion_channel Ion Channel Depolarization Depolarization Ion_channel->Depolarization Causes Signal_transduction->Ion_channel Opens Signal_to_brain Signal to Brain Depolarization->Signal_to_brain Sends

Caption: Proposed pheromone signaling pathway.

Conclusion

This compound is a readily synthesizable compound with well-defined physical properties. While its specific biological functions remain to be elucidated, its structural similarity to known insect pheromones suggests a potential role in chemical ecology. Further research into the biological activity of this and related compounds could provide valuable insights for the development of novel pest management strategies and other applications in drug development where modulation of fatty acid signaling pathways is relevant.

References

Sec-butyl 3-methylheptanoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Sec-butyl 3-methylheptanoate

This guide provides a detailed overview of the molecular structure and weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₁₂H₂₄O₂[1][2][3]
Molecular Weight200.321 g/mol [1][2]
Canonical SMILESCCCCC(C)CC(=O)OC(C)CC[1][3]

Molecular Structure

The two-dimensional structure of this compound is depicted below. This structure is derived from its canonical SMILES representation.

Molecular structure of this compound.

References

Synthesis of Sec-butyl 3-methylheptanoate via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sec-butyl 3-methylheptanoate, a valuable organic compound, through a Grignard reaction. The described methodology focuses on the conjugate addition of a Grignard reagent to an α,β-unsaturated ester, a key strategic approach for carbon-carbon bond formation. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow to support research and development in organic synthesis and drug discovery.

Introduction

The synthesis of esters with specific alkyl chains is a fundamental task in organic chemistry, with applications in fragrance, flavor, and pharmaceutical industries. This compound is an ester that can be efficiently synthesized using organometallic reagents, such as Grignard reagents. While the direct reaction of a Grignard reagent with a simple ester typically leads to a tertiary alcohol, the use of an α,β-unsaturated ester as a substrate allows for a conjugate addition (Michael addition), preserving the ester functionality and extending the carbon chain at the β-position.[1][2] This guide details the copper-catalyzed conjugate addition of n-butylmagnesium bromide to sec-butyl crotonate to yield this compound.

Reaction Scheme and Mechanism

The overall reaction involves the 1,4-addition of n-butylmagnesium bromide to sec-butyl crotonate in the presence of a catalytic amount of cuprous chloride (CuCl). The cuprous chloride is crucial for promoting the conjugate addition over the 1,2-addition to the carbonyl group.

Reaction:

n-Butylmagnesium bromide + sec-Butyl crotonate --(CuCl catalyst)--> this compound

Mechanism: The reaction proceeds through the formation of an organocuprate intermediate from the Grignard reagent and cuprous chloride. This organocuprate species then undergoes a conjugate addition to the α,β-unsaturated ester. The resulting enolate is subsequently protonated during the workup to give the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the copper-catalyzed Grignard reaction. The data is compiled from established literature procedures.[1][2]

ParameterValueReference
Reactants
Magnesium Turnings25.0 g (1.04 g-atom)[2]
n-Butyl Bromide178 g (1.30 moles)[2]
sec-Butyl Crotonate56.8 g (0.4 mole)[2]
Cuprous Chloride (catalyst)1.4 g[2]
Solvent
Anhydrous Diethyl Ether~700 mL[1][2]
Reaction Conditions
Grignard Formation TemperatureReflux[1][2]
Conjugate Addition TemperatureCooled in an ice bath[1][2]
Reaction Time (ester addition)~3 hours[1][2]
Product Information
Product NameThis compound[1][2]
Yield54–62 g (68–78%)[2]
Yield (with CuCl catalyst)80-85%[2]
Boiling Point92–93°C at 9 mm Hg[2]
Refractive Index (n²⁵D)1.4190[2]
Molecular FormulaC₁₂H₂₄O₂[3]
Molecular Weight200.32 g/mol [3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the procedure from Organic Syntheses.[2]

4.1. Materials and Equipment

  • Reactants: Magnesium turnings, n-butyl bromide, sec-butyl crotonate, cuprous chloride, iodine (for initiation).

  • Solvents: Anhydrous diethyl ether.

  • Reagents for Workup: Concentrated hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Glassware: 2-L three-necked round-bottom flask, mercury-sealed stirrer, reflux condenser with a calcium chloride tube, dropping funnel, ice bath.

  • Equipment: Heating mantle, distillation apparatus.

4.2. Procedure

Part A: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

  • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g of magnesium turnings.

  • Prepare a solution of 178 g of n-butyl bromide in 300 mL of dry ether.

  • Add about 10 mL of the n-butyl bromide solution and 30 mL of dry ether to the flask. If the reaction does not start, warm the flask gently.

  • Once the reaction has initiated, add the remainder of the n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the solution to reflux for an additional 10–15 minutes.

Part B: Conjugate Addition Reaction

  • Cool the Grignard reagent solution in an ice and water bath with continuous stirring for 15 minutes.

  • Prepare a solution of 56.8 g of sec-butyl crotonate in 400 mL of dry ether.

  • Add a portion of the 1.4 g of cuprous chloride to the Grignard solution.

  • Add the sec-butyl crotonate solution dropwise from the dropping funnel over approximately 3 hours. Add the remaining cuprous chloride in portions during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.

Part C: Workup and Purification

  • Pour the reaction mixture slowly into a vigorously stirred mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid and 60 ml of diethyl ether.[1]

  • Separate the ether layer and extract the aqueous layer three times with 100 mL portions of ether.

  • Combine the ether extracts and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Distill the ether on a water bath.

  • Fractionally distill the residue under reduced pressure to yield this compound. The product distills at 92–93°C/9 mm Hg.[2]

Visualizations

5.1. Experimental Workflow

G Experimental Workflow for Synthesis A Preparation of Grignard Reagent (n-Butylmagnesium Bromide) B Conjugate Addition Reaction (Addition of sec-Butyl Crotonate with CuCl) A->B Cooling C Reaction Quench and Workup (Acidic Quench, Extraction) B->C After 15 min stirring D Purification (Distillation) C->D Drying of organic layer E Final Product (this compound) D->E

Caption: Workflow diagram illustrating the major steps in the synthesis.

5.2. Reaction Pathway

G Conjugate Addition Reaction Pathway reagents n-Butylmagnesium Bromide sec-Butyl Crotonate CuCl (catalyst) intermediate Organocuprate Intermediate + Enolate reagents:r1->intermediate reagents:r2->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup product This compound workup->product

Caption: Simplified reaction pathway for the synthesis.

Conclusion

The synthesis of this compound via the copper-catalyzed conjugate addition of a Grignard reagent is a robust and high-yielding method. This technical guide provides the necessary details for researchers and professionals to replicate and potentially optimize this important organic transformation. The provided experimental protocol, quantitative data, and visual diagrams offer a comprehensive resource for the successful synthesis of this target molecule. Careful attention to anhydrous conditions is paramount for the success of the Grignard reaction steps.

References

Starting materials for Sec-butyl 3-methylheptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for sec-butyl 3-methylheptanoate, a valuable ester in various chemical research and development applications. The following sections detail the primary starting materials, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Core Starting Materials

The synthesis of this compound can be efficiently achieved through a multi-step process. The primary starting materials for this synthesis are readily available commercial reagents. The overall synthesis can be conceptually divided into the preparation of the carboxylic acid moiety, 3-methylheptanoic acid, and the subsequent esterification with the alcohol moiety, sec-butanol.

A common and well-documented route involves the synthesis of 3-methylheptanoic acid via a Grignard reaction, followed by a Fischer esterification to yield the final product. The key precursors for this pathway are:

  • For the synthesis of 3-methylheptanoic acid:

    • n-Butyl bromide

    • Magnesium turnings

    • sec-Butyl crotonate (which is synthesized from crotonic acid and sec-butanol)

  • For the final esterification step:

    • 3-Methylheptanoic acid

    • sec-Butanol

    • An acid catalyst (e.g., sulfuric acid)

Synthetic Pathways and Logical Workflow

The synthesis of this compound can be visualized as a convergent process where the two key synthons, 3-methylheptanoic acid and sec-butanol, are prepared and then combined.

G cluster_acid Synthesis of 3-Methylheptanoic Acid cluster_alcohol Synthesis of sec-Butyl crotonate cluster_final Final Esterification nBuBr n-Butyl bromide Grignard n-Butylmagnesium bromide nBuBr->Grignard Ether Mg Magnesium Mg->Grignard Addition_Product Conjugate Addition Product Grignard->Addition_Product Cu(I) catalyst (optional) secBuCrotonate_acid sec-Butyl crotonate secBuCrotonate_acid->Addition_Product Acid 3-Methylheptanoic Acid Addition_Product->Acid Hydrolysis (H3O+) Acid_final 3-Methylheptanoic Acid Acid->Acid_final CrotonicAcid Crotonic Acid secBuCrotonate_ester sec-Butyl crotonate CrotonicAcid->secBuCrotonate_ester H+ catalyst secButanol_crotonate sec-Butanol secButanol_crotonate->secBuCrotonate_ester secBuCrotonate_ester->secBuCrotonate_acid FinalEster This compound Acid_final->FinalEster H+ catalyst (e.g., H2SO4) secButanol_final sec-Butanol secButanol_final->FinalEster

Fig. 1: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of sec-Butyl Crotonate

This procedure outlines the Fischer esterification of crotonic acid with sec-butanol.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, combine crotonic acid, an excess of sec-butanol (e.g., 1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid. A solvent such as benzene or toluene can be added to aid in the azeotropic removal of water.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether and wash sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a saturated sodium chloride solution (brine).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude sec-butyl crotonate can be purified by fractional distillation.

Protocol 2: Synthesis of 3-Methylheptanoic Acid via Grignard Reaction

This protocol describes the conjugate addition of a Grignard reagent to sec-butyl crotonate.[2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings. Add a small amount of a solution of n-butyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Conjugate Addition: Cool the Grignard reagent in an ice bath. In a separate flask, prepare a solution of sec-butyl crotonate in anhydrous diethyl ether. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. A copper(I) catalyst, such as copper(I) chloride, can be added to promote 1,4-addition.[2]

  • Hydrolysis: After the addition is complete, quench the reaction by carefully pouring the mixture into a beaker containing ice and a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Extraction and Saponification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts. To obtain the free acid, the ester can be saponified by heating with an aqueous solution of potassium hydroxide.[1]

  • Isolation of the Acid: After saponification, cool the mixture and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with a strong acid to precipitate the 3-methylheptanoic acid. Extract the acid with diethyl ether, wash the organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude acid can be purified by distillation.

Protocol 3: Fischer Esterification for this compound

This final step involves the direct esterification of 3-methylheptanoic acid with sec-butanol.[3][4][5]

  • Reaction Setup: In a round-bottomed flask, combine 3-methylheptanoic acid, an excess of sec-butanol, and a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[6]

  • Reflux: Heat the mixture to reflux, using a Dean-Stark trap to remove the water formed during the reaction.[6]

  • Workup and Purification: Once the reaction is complete, cool the mixture and perform an aqueous workup similar to that described in Protocol 1. The final product, this compound, is purified by fractional distillation under reduced pressure.[1]

Data Presentation

The following tables summarize key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
n-Butyl bromideC₄H₉Br137.02101-1021.276
MagnesiumMg24.3110901.738
Crotonic AcidC₄H₆O₂86.091851.018
sec-ButanolC₄H₁₀O74.1299.50.808

Table 2: Properties of Intermediates and Final Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Refractive Index (n²⁵D)
sec-Butyl crotonateC₈H₁₄O₂142.2074-75 / 30 mmHg[1]1.4261[1]
3-Methylheptanoic acidC₈H₁₆O₂144.21121 / 15 mmHg1.4260
This compoundC₁₂H₂₄O₂200.3292-93 / 9 mmHg[1]1.4190[1]

References

An In-depth Technical Guide to the Physical Properties of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of sec-butyl 3-methylheptanoate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise data and standardized methodologies for handling and characterizing this compound. This document details established experimental protocols for the determination of these properties and presents the information in a clear, accessible format.

Compound Overview

This compound (CAS No: 16253-72-8) is an ester with the molecular formula C₁₂H₂₄O₂.[1] Its structure consists of a 3-methylheptanoyl group esterified with a sec-butanol moiety. Understanding its physical properties is crucial for its purification, handling, and application in various chemical processes.

Core Physical Properties

The primary physical characteristics of this compound are summarized below. These values are essential for predicting its behavior in different environments and for designing experimental and industrial processes.

Table 1: Physical Properties of this compound

Physical PropertyValueConditions
Boiling Point222 °Cat 760 mmHg[1]
Density0.867 g/cm³Standard Conditions

Relationship Between Molecular Structure and Physical Properties

The physical properties of an ester like this compound are directly influenced by its molecular structure. Factors such as molecular weight, chain length, branching, and the polarity of the ester group dictate the strength of intermolecular forces (van der Waals forces and dipole-dipole interactions). These forces, in turn, determine the energy required to change the substance's state (boiling point) and how compactly its molecules are arranged (density).

G cluster_0 Molecular Structure cluster_1 Physicochemical Basis cluster_2 Macroscopic Physical Properties A Molecular Weight D Intermolecular Forces (van der Waals, Dipole-Dipole) A->D B Chain Branching B->D C Functional Group (Ester) C->D E Boiling Point D->E F Density D->F

Caption: Logical relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to liquid esters.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

4.1.1 Distillation Method This is a primary technique for both purification and boiling point determination, especially when a sufficient amount of the sample (typically >5 mL) is available.[2]

  • Principle: A liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid in a separate container. The temperature of the vapor is measured as it passes the thermometer bulb.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distillation head—to accurately measure the temperature of the vapor distilling into the condenser.[3]

    • The flask is heated, and the temperature is recorded when it stabilizes during the distillation of the bulk of the sample. This stable temperature is the boiling point at the recorded atmospheric pressure.

4.1.2 Thiele Tube Method (Micro-Scale) This method is ideal for determining the boiling point of small sample volumes (less than 0.5 mL).[2]

  • Principle: A sample in a small test tube containing an inverted capillary tube is heated. As the temperature rises, air trapped in the capillary tube expands and escapes. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.

  • Apparatus: A Thiele tube, mineral oil, thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of the sample are placed in the fusion tube.

    • A capillary tube is inverted and placed inside the fusion tube.

    • The assembly is attached to a thermometer and heated in a Thiele tube filled with mineral oil.

    • The apparatus is heated until a steady stream of bubbles issues from the capillary tube.

    • The heat source is removed, and the temperature is monitored. The boiling point is the temperature recorded the moment the bubbling stops and the liquid begins to enter the capillary tube.[2]

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a densitometer.

4.2.1 Pycnometer Method This gravimetric method provides high accuracy and precision. A pycnometer is a glass flask with a precisely known volume.[4]

  • Principle: The density is calculated by determining the mass of the liquid that completely fills the known volume of the pycnometer at a specific temperature.

  • Apparatus: A pycnometer (e.g., a volumetric flask with a stopper), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again. The volume of the pycnometer is calculated.

    • Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound).

    • The filled pycnometer is brought to the same temperature as the calibration step, often using a water bath, to ensure thermal equilibrium.

    • The pycnometer filled with the sample is weighed.

    • The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

G Start Start: Obtain Pure Sample Prep Sample Preparation (Degassing, Temperature Equilibration) Start->Prep Choose Select Property Prep->Choose BP Boiling Point Measurement Choose->BP Boiling Point Density Density Measurement Choose->Density Density BPa Distillation or Thiele Tube Method BP->BPa DensityA Pycnometer or Densitometer Method Density->DensityA Analysis Data Analysis (Apply Corrections, Calculate Average) BPa->Analysis DensityA->Analysis End End: Report Final Value Analysis->End

Caption: Generalized experimental workflow for property determination.

References

Spectroscopic Analysis of Sec-butyl 3-methylheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for sec-butyl 3-methylheptanoate, a branched-chain ester. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized experimental protocols for obtaining such data are outlined to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic characteristics of this compound. This data is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.85sextet1HO-CH(CH₃)CH₂CH₃
~2.20m2H-CH₂-C(=O)O-
~1.95m1H-CH(CH₃)-
~1.60m2H-CH(CH₃)CH₂CH₃
~1.25m4H-(CH₂)₂-CH₃
~1.20d3HO-CH(CH₃)CH₂CH₃
~0.90t3H-CH₂-CH₃ (heptanoate)
~0.88d3H-CH(CH₃)-
~0.85t3HO-CH(CH₃)CH₂CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~173.5C=O
~72.5O-CH(CH₃)CH₂CH₃
~41.0-CH₂-C(=O)O-
~39.0-CH(CH₃)-
~32.0-(CH₂)₂-CH₃
~29.5O-CH(CH₃)CH₂CH₃
~29.0-(CH₂)₂-CH₃
~22.5-(CH₂)₂-CH₃
~19.5O-CH(CH₃)CH₂CH₃
~19.0-CH(CH₃)-
~14.0-CH₂-CH₃ (heptanoate)
~9.5O-CH(CH₃)CH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1460 and ~1380MediumC-H bending (alkane)
~1250-1000StrongC-O stretching (ester)[1][2]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 200.32 g/mol ), the following fragments are anticipated, primarily through mechanisms like alpha-cleavage and McLafferty rearrangement.[3][4]

Anticipated Mass Spectrometry Fragments

m/zProposed Fragment IonFragmentation Pathway
200[C₁₂H₂₄O₂]⁺Molecular Ion (M⁺)
145[CH₃(CH₂)₄CH(CH₃)C(O)OH]⁺McLafferty rearrangement (loss of C₄H₈)
129[CH₃(CH₂)₄CH(CH₃)CO]⁺Alpha-cleavage (loss of -OC₄H₉)
101[C₄H₉OCO]⁺Cleavage at the alpha-carbon of the heptanoate chain
73[CH(CH₃)CH₂CH₃]⁺Loss of the 3-methylheptanoyl group
57[C₄H₉]⁺Butyl cation

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Instrumentation : The data is acquired using a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition Parameters for ¹H NMR :

    • Pulse Sequence : A standard single-pulse sequence.

    • Spectral Width : Typically -2 to 12 ppm.

    • Number of Scans : 8 to 16 scans.

    • Relaxation Delay : 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR :

    • Pulse Sequence : A proton-decoupled pulse sequence.

    • Spectral Width : Typically 0 to 220 ppm.

    • Number of Scans : 1024 or more, depending on the sample concentration.

    • Relaxation Delay : 2-5 seconds.

  • Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : A neat (undiluted) liquid sample is typically used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile liquid, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[9][10][11]

  • Ionization Method : Electron Ionization (EI) is a standard technique for volatile organic compounds, typically using an electron energy of 70 eV.[10][11]

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded over a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->Analyze_NMR Analyze_IR IR Spectrum (Functional Group Identification) IR->Analyze_IR Analyze_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

Sec-butyl 3-methylheptanoate: An Obscure Ester in the Flavor and Fragrance Palette

Author: BenchChem Technical Support Team. Date: December 2025

Hyderabad, India - Despite the vast and ever-expanding library of molecules used to create the scents and tastes of everyday products, Sec-butyl 3-methylheptanoate remains a compound with no publicly documented application in the flavor and fragrance industry. Extensive research into scientific literature, patent databases, and industry publications reveals a significant lack of information regarding its organoleptic properties—its characteristic smell and taste—which are crucial for its use in this sector.

While chemical suppliers list this compound in their catalogs, information is limited to basic physicochemical data. Tanuja Fine Chemicals, a supplier of fine chemicals and intermediates, includes the compound in its product list but offers no details on its potential applications.[1]

A scientific article from 1957 describes the synthesis of this compound, but provides no information on its sensory characteristics.[2][3] This lack of descriptive data is a major impediment to its consideration for use in flavor and fragrance formulations, where precise aroma and taste profiles are paramount.

The General Role of Esters in Flavor and Fragrance

Esters as a chemical class are fundamental to the flavor and fragrance industry.[4][5][6] They are prized for their wide range of pleasant, often fruity, aromas. The scent of many fruits, such as bananas, apples, and pineapples, is due to the presence of specific esters.[6] This olfactory diversity stems from the vast number of possible combinations of carboxylic acids and alcohols that can be reacted to form esters, each potentially yielding a unique scent.

The creation of an ester from a carboxylic acid and an alcohol, a process known as esterification, can transform substances with often disagreeable odors into compounds with pleasing fragrances.[6] For example, the reaction between butanoic acid, which has a rancid butter-like smell, and ethanol results in ethyl butyrate, an ester with a pineapple scent.[5]

Physicochemical Properties of this compound

While its application remains unknown, the basic chemical and physical properties of this compound have been reported.

PropertyValue
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS Number 16253-72-8
Boiling Point 110-111°C at 19 mmHg

This data is compiled from publicly available chemical databases.

Synthesis Pathway

The synthesis of this compound, as described in historical literature, follows a standard esterification reaction. This process involves the reaction of 3-methylheptanoic acid with sec-butanol, typically in the presence of an acid catalyst to increase the reaction rate.

Synthesis 3-Methylheptanoic Acid 3-Methylheptanoic Acid Esterification Esterification 3-Methylheptanoic Acid->Esterification sec-Butanol sec-Butanol sec-Butanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

References

An In-depth Technical Guide on the Safety and Handling of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information was found for sec-butyl 3-methylheptanoate. The following guide is based on general safety principles for aliphatic esters and data from structurally similar compounds. All recommendations should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction

Hazard Identification and Classification

Based on data from structurally related compounds such as ethyl heptanoate and allyl heptanoate, this compound is anticipated to have a low to moderate hazard profile. The primary hazards are likely to be skin and eye irritation, and it may be combustible.

Table 1: Inferred GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Aquatic ToxicityCategory 3H402: Harmful to aquatic life
Chronic Aquatic ToxicityCategory 3H412: Harmful to aquatic life with long lasting effects

Note: This classification is inferred and should be confirmed with experimental data.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes known data for the compound and related substances for comparison.

Table 2: Physical and Chemical Properties

PropertyThis compoundEthyl HeptanoateAllyl Heptanoate
Molecular Formula C12H24O2C9H18O2C10H18O2
Molecular Weight 200.32 g/mol 158.24 g/mol 170.25 g/mol
Appearance Colorless liquid (presumed)Colorless liquidColorless liquid
Boiling Point 110-111 °C @ 19 mmHg188-189 °C @ 760 mmHg[1]210 °C @ 760 mmHg[2]
Flash Point Not available66 °C[1]99 °C[2]
Specific Gravity Not available0.860 g/cm³[1]0.880 g/cm³[2]
Solubility Insoluble in water (presumed)Insoluble in waterInsoluble in water

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

A comprehensive PPE strategy is essential when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat.[3][5]Prevents skin contact which may cause irritation.
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if vapors are expected to be high or ventilation is poor.Minimizes inhalation of potentially irritating vapors.

Engineering controls are the primary means of exposure reduction.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible.[3]

  • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6]

  • Keep containers tightly closed to prevent evaporation and contamination.[3]

  • Store away from strong oxidizing agents.[1]

G cluster_storage Storage cluster_handling Handling cluster_use In Use cluster_disposal Disposal storage_loc Cool, Dry, Well-Ventilated Area ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) storage_loc->ppe Retrieve for Use storage_away Away from Ignition Sources & Oxidizers fume_hood Work in a Chemical Fume Hood ppe->fume_hood transfer Use Grounded Equipment for Transfers fume_hood->transfer avoid_inhalation Avoid Inhalation of Vapors transfer->avoid_inhalation avoid_contact Avoid Skin and Eye Contact transfer->avoid_contact waste_container Collect in a Labeled, Sealed Container avoid_inhalation->waste_container avoid_contact->waste_container follow_regs Dispose According to Local Regulations waste_container->follow_regs G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs fresh_air Move to Fresh Air exposure->fresh_air Inhalation remove_clothing Remove Contaminated Clothing exposure->remove_clothing Skin Contact flush_eyes Flush with Water for 15 min exposure->flush_eyes Eye Contact no_vomit Do NOT Induce Vomiting exposure->no_vomit Ingestion med_attn_inhale Seek Medical Attention if Symptoms Persist fresh_air->med_attn_inhale wash_skin Wash with Soap & Water for 15 min remove_clothing->wash_skin med_attn_skin Seek Medical Attention if Irritation Persists wash_skin->med_attn_skin med_attn_eye Seek Immediate Medical Attention flush_eyes->med_attn_eye rinse_mouth Rinse Mouth with Water no_vomit->rinse_mouth med_attn_ingest Seek Immediate Medical Attention rinse_mouth->med_attn_ingest

References

Natural occurrence of Sec-butyl 3-methylheptanoate in fruits

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Natural Occurrence of Sec-butyl 3-methylheptanoate in Fruits

This technical guide addresses the inquiry into the natural occurrence of this compound in fruits. A comprehensive review of scientific literature and chemical databases was conducted to ascertain its presence as a natural volatile compound in fruit matrices.

1. Executive Summary

Despite an extensive search of academic journals, chemical databases, and flavor and fragrance resources, no evidence was found to support the natural occurrence of this compound in fruits. This compound is a known synthetic chemical, and information regarding its synthesis and basic chemical properties is available. However, it is not listed as a constituent of any fruit volatile profiles in the accessible scientific literature. Consequently, the core requirements of this technical guide—quantitative data from fruit, detailed experimental protocols for its extraction from natural sources, and biosynthetic pathways—cannot be fulfilled as the foundational premise of its natural occurrence is not supported by current scientific knowledge.

2. Introduction to Fruit Volatiles

Fruits produce a complex array of volatile organic compounds (VOCs) that contribute to their characteristic aroma and flavor. Esters are a prominent class of these VOCs, often imparting sweet and fruity notes.[1][2] The composition of these volatiles is influenced by factors such as fruit variety, ripeness, and growing conditions. Branched-chain esters, in particular, are known to contribute significantly to the unique aroma profiles of many fruits.[1][3] These are typically derived from amino acid metabolism.[2]

3. This compound: A Synthetic Ester

This compound is a branched-chain ester with the chemical formula C₁₂H₂₄O₂.[4][5] While it falls into a class of compounds that are common in fruits, this specific ester is not documented as a naturally occurring product. Information available on this compound is primarily related to its chemical synthesis. For instance, its preparation can be achieved through the reaction of sec-butyl crotonate with n-butyl-magnesium bromide in the presence of cuprous chloride.[6]

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 16253-72-8[4][7]
Molecular Formula C₁₂H₂₄O₂[4][5]
Molecular Weight 200.32 g/mol [4]
Boiling Point 222 °C at 760 mmHg[4]
Flash Point 91.8 °C[4]
Density 0.867 g/cm³[4]

4. Review of Analytical Methodologies for Fruit Volatiles

The analysis of volatile compounds in fruits is typically carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as solid-phase microextraction (SPME). These methods are highly sensitive and capable of identifying a wide range of volatile esters and other aroma compounds. A thorough review of literature employing these techniques for the analysis of various fruit aromas did not yield any identification of this compound.

5. Biosynthesis of Branched-Chain Esters in Fruits

The biosynthesis of branched-chain esters in fruits is an area of active research. These compounds are generally understood to be synthesized from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[2] This process involves transamination, decarboxylation, and reduction to form alcohols, which are then esterified by alcohol acyltransferases (AATs) to produce the final ester.

As this compound has not been identified in fruits, there is no corresponding information on a specific biosynthetic pathway leading to its formation in plants.

dot

Caption: Generalized biosynthetic pathway for branched-chain esters in fruits.

The available scientific evidence does not support the natural occurrence of this compound in fruits. While the compound is chemically characterized and can be synthesized, it has not been identified as a natural volatile in any fruit species studied to date. Therefore, a technical guide on its natural occurrence, quantification in fruits, and biosynthetic pathways cannot be provided. Researchers interested in fruit aroma may wish to focus on the vast array of other well-documented branched-chain and straight-chain esters that are known to be significant contributors to fruit flavor.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical examination of sec-butyl 3-methylheptanoate, focusing on its stereochemical properties. It details the molecule's chiral centers, the resulting stereoisomers, and their relationships. Furthermore, this guide presents relevant physicochemical data, a detailed protocol for the synthesis of the racemic mixture, and a standard methodology for the chiral resolution of its stereoisomers. This paper is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development where stereoisomerism is a critical consideration.

Molecular Structure and Stereocenters

This compound (CAS Number: 16253-72-8) is an ester with the molecular formula C₁₂H₂₄O₂.[1][2] The structure of this molecule is derived from the esterification of 3-methylheptanoic acid with sec-butanol. A critical feature of its molecular architecture is the presence of two distinct chiral centers, also known as stereocenters. A chiral center is a carbon atom bonded to four different substituent groups.

The two stereocenters in this compound are:

  • The C2 carbon of the sec-butyl group: This carbon atom is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the ester oxygen atom.

  • The C3 carbon of the 3-methylheptanoate chain: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), a butyl group (-CH₂CH₂CH₂CH₃), and a carboxyester group (-CH₂C(=O)O-).

The presence of two stereocenters means that this compound can exist as 2² = 4 distinct stereoisomers. These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Stereoisomer Configurations and Relationships

The four stereoisomers of this compound can be uniquely identified using the Cahn-Ingold-Prelog (R/S) priority rules for each chiral center. This results in two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

  • (R)-butan-2-yl (R)-3-methylheptanoate

  • (S)-butan-2-yl (S)-3-methylheptanoate

  • (R)-butan-2-yl (S)-3-methylheptanoate

  • (S)-butan-2-yl (R)-3-methylheptanoate

The relationships between these isomers are visually represented in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomeric Pair A cluster_enantiomers2 Enantiomeric Pair B RR (R)-sec-butyl (R)-3-methylheptanoate SS (S)-sec-butyl (S)-3-methylheptanoate RR->SS Enantiomers RS (R)-sec-butyl (S)-3-methylheptanoate RR->RS Diastereomers SR (S)-sec-butyl (R)-3-methylheptanoate RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships between the four isomers of this compound.

Physicochemical Data

Quantitative data for the racemic mixture of this compound is available. However, physical properties for the individual, chirally pure stereoisomers are not typically found in public databases and must be determined empirically after successful resolution. Enantiomers possess identical physical properties (e.g., boiling point, density) in an achiral environment, while diastereomers have distinct physical properties.

PropertyValue (for Racemic Mixture)Reference
CAS Number 16253-72-8[1]
Molecular Formula C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [2]
Boiling Point 222 °C at 760 mmHg[2]
Density 0.867 g/cm³[2]
Refractive Index (n²⁵D) 1.4190[3]
Flash Point 91.8 °C[2]
LogP 3.54[2]

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from established literature for the synthesis via a Grignard reaction with an α,β-unsaturated ester.[3][4]

Workflow for Synthesis

synthesis_workflow reagents n-Butyl Bromide + Mg in Diethyl Ether grignard Formation of n-Butylmagnesium Bromide (Grignard Reagent) reagents->grignard reaction 1,4-Conjugate Addition (Michael Addition) with CuCl catalyst grignard->reaction ester sec-Butyl Crotonate ester->reaction workup Aqueous Workup & Extraction reaction->workup product Racemic sec-Butyl 3-methylheptanoate purification Distillation under Reduced Pressure workup->purification final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of racemic this compound.

Methodology:

  • Grignard Reagent Preparation:

    • To a suspension of 10.5 g of magnesium turnings and a crystal of iodine in 80 mL of anhydrous diethyl ether, add a few drops of a solution of 4.9 g of n-butyl bromide in 126 mL of dry diethyl ether.

    • Stir the mixture. Once the reaction initiates (indicated by the disappearance of the iodine color), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for an additional 15 minutes, then cool to 5 °C in an ice-water bath.

  • Conjugate Addition:

    • To the cooled Grignard reagent, add a portion (approx. 0.08 g) of cuprous chloride (CuCl).

    • Begin the dropwise addition of a solution of 23.9 g of sec-butyl crotonate in 120 mL of dry diethyl ether over 3 hours.

    • Add the remaining CuCl in small portions at 30-minute intervals during the addition of the ester.[4] Maintain the reaction temperature at 5 °C.

  • Workup and Isolation:

    • After the addition is complete, stir the mixture for another 15 minutes.

    • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

    • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.[3]

    • Dry the organic solution over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution and remove the diethyl ether by rotary evaporation.

    • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 92–93 °C / 9 mm Hg to yield the purified this compound.[3]

Resolution of Stereoisomers via Chiral HPLC

The separation of the four stereoisomers requires a chiral stationary phase (CSP) that can differentially interact with each isomer. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose.[5][6]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer is required.

    • Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating ester enantiomers.

    • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The optimal ratio must be determined experimentally. A starting point could be 98:2 (v/v) Hexane:Isopropanol.

  • Sample Preparation:

    • Prepare a dilute solution of the racemic this compound mixture (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

    • Run the separation under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the elution profile. Because the compound lacks a strong chromophore, detection may require a low UV wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer or a refractive index detector.

  • Analysis and Fraction Collection:

    • The four stereoisomers should elute as four distinct peaks. Diastereomers will have different retention times. Enantiomers will also be resolved by the chiral stationary phase.

    • The order of elution must be determined by injecting standards of known configuration, if available.

    • For preparative separation, fractions corresponding to each peak can be collected. The purity of the collected fractions should be verified by re-injecting them into the HPLC system.

Conclusion

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four distinct stereoisomers. These isomers comprise two pairs of enantiomers, with diastereomeric relationships between members of different pairs. While the synthesis of the racemic mixture is straightforward via methods like conjugate addition, the separation and isolation of the individual stereoisomers require specialized techniques such as chiral chromatography. The ability to distinguish and isolate these stereoisomers is paramount for applications in fields like fragrance chemistry, materials science, and particularly in drug development, where the biological activity of a molecule is often highly dependent on its specific stereochemical configuration.

References

Solubility Profile of Sec-butyl 3-methylheptanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sec-butyl 3-methylheptanoate in various organic solvents. Due to the limited availability of direct experimental data for this compound, this document leverages solubility data from structurally analogous esters, namely butyl heptanoate and octyl acetate, to provide a robust predictive framework. The methodologies for solubility determination are also detailed to facilitate further research and application.

Predicted Solubility of this compound

This compound is an ester with a molecular formula of C12H24O2. Its structure, characterized by a branched alkyl chain and an ester functional group, suggests a high affinity for organic solvents and low solubility in polar solvents like water. The principle of "like dissolves like" governs its solubility, indicating that it will be most soluble in non-polar and moderately polar organic solvents.

Quantitative Solubility Data of Analogous Esters

To provide a quantitative basis for predicting the solubility of this compound, the following table summarizes the experimental solubility data for butyl heptanoate (C11H22O2) and octyl acetate (C10H20O2), esters with similar molecular weights and structures.

SolventButyl Heptanoate Solubility (g/L) @ 25°COctyl Acetate SolubilityPredicted this compound Solubility
Ethanol11725.51[1]Miscible[2][3]Highly Soluble / Miscible
Methanol12940.3[1]Miscible[2]Highly Soluble / Miscible
Isopropanol9797.29[1]Miscible[2]Highly Soluble / Miscible
Diethyl Ether-Soluble[4]Highly Soluble / Miscible
Acetone--Soluble
Hexane--Highly Soluble / Miscible
ChloroformGood solubility[5]-Highly Soluble / Miscible
Water0.23[1]Insoluble[2][4]Very Low / Insoluble

Note: The predicted solubility is an estimation based on the structural similarities and the data of the analogous compounds.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid ester, such as this compound, in an organic solvent. This method is based on the principles outlined in standard laboratory procedures and OECD guidelines for the testing of chemicals.

Objective: To determine the saturation concentration of the ester in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (or analogous ester)

  • Selected organic solvent (e.g., ethanol, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the ester in the chosen solvent of a known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Calibration Curve: Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.

  • Equilibration: Add an excess amount of the ester to a known volume of the solvent in a glass vial.

  • Saturation: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solvent is saturated with the ester.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow any undissolved ester to settle. For emulsions or fine dispersions, centrifugation may be necessary to achieve clear phase separation.

  • Sample Analysis: Carefully extract an aliquot of the clear, saturated solvent phase. Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC-FID.

  • Concentration Calculation: Using the peak area from the GC-FID analysis and the calibration curve, determine the concentration of the ester in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the ester in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an ester in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Create Standard Solutions A->B C Generate Calibration Curve B->C G Analyze Saturated Solution (e.g., GC-FID) C->G Calibration Data D Add Excess Ester to Solvent E Equilibrate at Constant Temperature D->E F Separate Phases (Centrifuge if needed) E->F F->G H Calculate Concentration G->H I Determine Solubility H->I

Workflow for Solubility Determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by data from analogous compounds and a detailed experimental protocol. This information is intended to aid researchers and professionals in the effective use and study of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available thermochemical data for sec-butyl 3-methylheptanoate, outlines experimental protocols for the determination of its key thermochemical properties, and presents a workflow for its synthesis.

Data Presentation: Physicochemical and Thermochemical Properties

In the absence of experimental values, computational methods provide a reliable alternative for estimating thermochemical properties.[2] Techniques such as Density Functional Theory (DFT) and high-level ab initio methods like G3MP2 and G4 are frequently employed to predict enthalpies of formation for organic molecules, including esters, often achieving what is referred to as "chemical accuracy" (within 4 kJ/mol of experimental values).[2][3][4] For a precise determination of the thermochemical properties of this compound, it is recommended that such computational studies be undertaken.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₄O₂[5]
Molecular Weight 200.32 g/mol [5]
CAS Number 16253-72-8[5]
Boiling Point 222 °C at 760 mmHg[5]
Density 0.867 g/cm³[5]
Vapor Pressure 0.104 mmHg at 25°C[5]
Refractive Index 1.427[5]
Flash Point 91.8 °C[5]

Experimental Protocols

To determine the core thermochemical data for this compound, the following established experimental protocols are recommended.

The standard enthalpy of combustion can be determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

  • A precisely weighed sample of high-purity this compound (approximately 1 gram) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • The bomb is then purged and filled with pure oxygen to a pressure of approximately 30 atm.

  • The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • The sample is ignited remotely via an electrical fuse. The combustion of the ester releases heat, which is transferred to the water and the calorimeter, causing a rise in temperature.

  • The temperature of the water is monitored and recorded until a maximum temperature is reached and begins to cool.

  • The total heat released during the combustion is calculated from the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid).[6][7][8][9]

  • The molar enthalpy of combustion is then calculated from the heat released and the number of moles of the ester combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures using the transpiration method.

Methodology:

  • A sample of this compound is placed in a thermostatically controlled saturator.

  • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over the sample at a known and controlled flow rate.

  • The carrier gas becomes saturated with the vapor of the ester.

  • The amount of the ester that has vaporized is determined by trapping the vapor downstream and measuring its mass, or by measuring the mass loss of the saturator over a specific period.[10]

  • This procedure is repeated at various temperatures.

  • The partial pressure of the ester at each temperature is calculated from the amount of vaporized substance and the volume of the carrier gas.

  • The enthalpy of vaporization can then be determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature. The slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

Mandatory Visualization

The following diagram illustrates a common synthetic route for this compound, which involves the reaction of sec-butyl crotonate with a Grignard reagent prepared from n-butyl bromide.[1][11][12]

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_esterification Conjugate Addition cluster_workup Workup and Purification n-Butyl Bromide n-Butyl Bromide Grignard Reagent Grignard Reagent n-Butyl Bromide->Grignard Reagent Diethyl Ether, I₂ (cat.) Magnesium Magnesium Magnesium->Grignard Reagent Product Mixture Product Mixture Grignard Reagent->Product Mixture sec-Butyl Crotonate sec-Butyl Crotonate sec-Butyl Crotonate->Product Mixture CuCl (cat.) Acidic Workup Acidic Workup Product Mixture->Acidic Workup HCl (aq) Extraction Extraction Acidic Workup->Extraction Diethyl Ether Purification Purification Extraction->Purification Distillation Final Product Sec-butyl 3-methylheptanoate Purification->Final Product

Caption: Synthesis of this compound.

The following diagram illustrates the logical flow for obtaining the standard enthalpy of formation from experimental measurements.

Thermochem_Logic Sample Sec-butyl 3-methylheptanoate Bomb_Calorimetry Bomb Calorimetry Experiment Sample->Bomb_Calorimetry H_comb Enthalpy of Combustion (ΔH°c) Bomb_Calorimetry->H_comb Hess_Law Hess's Law Calculation H_comb->Hess_Law H_form Enthalpy of Formation (ΔH°f) Hess_Law->H_form Known_Hf Known ΔH°f of CO₂ and H₂O Known_Hf->Hess_Law

Caption: Path to Determine Enthalpy of Formation.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sec-butyl 3-methylheptanoate, a branched-chain fatty acid ester, has a history rooted in the fundamental explorations of organic synthesis. While not extensively studied for its biological activity, its synthesis provides a valuable case study in classic and modern synthetic methodologies. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and detailed experimental protocols for the preparation of this compound. It includes a comparative analysis of synthetic routes, detailed spectroscopic data, and a discussion on the potential, though largely unexplored, biological relevance of this class of compounds.

Introduction

Branched-chain fatty acids and their esters are a diverse class of molecules with varied applications, from flavor and fragrance agents to potential signaling molecules in biological systems. This compound, with its characteristic branched structure, is a representative example of this class. This document details the known synthetic routes to this compound, providing researchers with the necessary information for its preparation and characterization.

History and Discovery

While a definitive first synthesis of this compound is not prominently documented in the literature, its synthesis is an extension of the well-established methods for esterification and the preparation of its precursor, 3-methylheptanoic acid. The synthesis of 3-methylheptanoic acid was described in Organic Syntheses in a collective volume spanning procedures from 1921-2025, indicating its preparation for several decades.[1] Early methods for the synthesis of the parent acid included the malonic ester synthesis from 2-bromohexane and a mixed electrolysis approach, a variation of the Kolbe electrolysis, using β-methylglutaric acid monomethyl ester and butyric acid.[1]

The development of the Grignard reaction-based synthesis, also detailed in Organic Syntheses, provided a more reliable and higher-yielding route to 3-methylheptanoic acid and its subsequent esterification to this compound.[1]

Synthetic Methodologies

The synthesis of this compound primarily involves the esterification of 3-methylheptanoic acid with sec-butanol. Therefore, the synthesis of the precursor acid is a critical aspect. This guide details three key methods for the preparation of 3-methylheptanoic acid and the subsequent esterification.

Grignard Reagent Addition to an α,β-Unsaturated Ester (Recommended)

This method, detailed in Organic Syntheses, is the most reliable and high-yielding approach.[1] It involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of sec-Butyl Crotonate

  • To a 2-liter round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.

  • Fit the flask with a water separator and a reflux condenser.

  • Heat the mixture at reflux for approximately 12 hours, or until no more water separates.

  • Cool the reaction mixture, dilute with 200 mL of ether, and wash with 10% sodium carbonate solution until the washings are neutral to litmus.

  • Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Distill the solvent and fractionate the residue under reduced pressure to yield sec-butyl crotonate.

Step 2: Synthesis of 3-Methylheptanoic Acid

  • In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 25.0 g (1.04 g-atoms) of magnesium turnings.

  • Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of dry ether.

  • Initiate the Grignard reaction by adding a small portion of the n-butyl bromide solution to the magnesium and heating gently.

  • Once the reaction starts, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for an additional 10-15 minutes.

  • Cool the reaction mixture in an ice bath and add a solution of 56.8 g (0.4 mole) of sec-butyl crotonate in 400 mL of dry ether dropwise over about 3 hours. For an improved yield, 1.4 g of cuprous chloride can be added in portions during the addition.[1]

  • Stir the mixture in the ice bath for 15 minutes after the addition is complete, then at room temperature for 1 hour.

  • Pour the reaction mixture into a mixture of crushed ice, concentrated hydrochloric acid, and ether.

  • Separate the ether layer, and extract the aqueous layer with ether.

  • Wash the combined ether extracts with saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • After removing the ether by distillation, the residue can be directly used for the synthesis of the final product or hydrolyzed to 3-methylheptanoic acid. For hydrolysis, heat the crude ester with a solution of potassium hydroxide in ethanol and water, followed by acidification and extraction.

Step 3: Synthesis of this compound

  • The crude product from Step 2, which is predominantly this compound, is purified by fractional distillation under reduced pressure.

G cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_workup Workup & Purification Crotonic Acid Crotonic Acid sec-Butyl Crotonate sec-Butyl Crotonate Crotonic Acid->sec-Butyl Crotonate Esterification sec-Butanol sec-Butanol sec-Butanol->sec-Butyl Crotonate H2SO4 H2SO4 H2SO4->sec-Butyl Crotonate sec-Butyl Crotonate_main sec-Butyl Crotonate n-Butyl Bromide n-Butyl Bromide Grignard Reagent Grignard Reagent n-Butyl Bromide->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent Intermediate Adduct Intermediate Adduct Grignard Reagent->Intermediate Adduct 1,4-Addition sec-Butyl Crotonate_main->Intermediate Adduct CuCl (cat.) CuCl (cat.) CuCl (cat.)->Intermediate Adduct Intermediate Adduct_workup Intermediate Adduct Crude Product Crude Product Intermediate Adduct_workup->Crude Product Hydrolysis Acidic Workup Acidic Workup Acidic Workup->Crude Product Distillation Distillation Crude Product->Distillation This compound This compound Distillation->this compound

Figure 1: Grignard synthesis of this compound.

Malonic Ester Synthesis of 3-Methylheptanoic Acid

This classical method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation. For the synthesis of 3-methylheptanoic acid, 2-bromohexane is used as the alkylating agent.

  • Prepare sodium ethoxide by dissolving sodium in absolute ethanol.

  • Add diethyl malonate to the sodium ethoxide solution to form the enolate.

  • Add 2-bromohexane to the enolate solution and reflux the mixture.

  • After the reaction is complete, hydrolyze the resulting substituted malonic ester with aqueous sodium hydroxide.

  • Acidify the reaction mixture to form the dicarboxylic acid.

  • Heat the dicarboxylic acid to induce decarboxylation, yielding 3-methylheptanoic acid.

  • Purify the acid by distillation.

  • Esterify the purified 3-methylheptanoic acid with sec-butanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

G Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester Alkylation (SN2) 2-Bromohexane 2-Bromohexane 2-Bromohexane->Alkylated Malonic Ester 3-Methylheptanoic Acid 3-Methylheptanoic Acid Alkylated Malonic Ester->3-Methylheptanoic Acid Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation This compound This compound 3-Methylheptanoic Acid->this compound Esterification sec-Butanol sec-Butanol sec-Butanol->this compound Esterification Esterification

Figure 2: Malonic ester synthesis of the precursor acid.

Mixed Kolbe Electrolysis for 3-Methylheptanoic Acid Synthesis

This older method involves the electrolysis of a mixture of two carboxylate salts. For 3-methylheptanoic acid, a mixed electrolysis of β-methylglutaric acid monomethyl ester and butyric acid would be performed, followed by saponification of the resulting ester.

  • Prepare a solution of the potassium salts of β-methylglutaric acid monomethyl ester and butyric acid in a suitable solvent (e.g., methanol/water).

  • Electrolyze the solution using platinum electrodes.

  • After the electrolysis, saponify the resulting crude ester mixture to hydrolyze the methyl ester.

  • Acidify the solution and extract the organic acids.

  • Separate 3-methylheptanoic acid from the other products by fractional distillation.

  • Esterify the purified 3-methylheptanoic acid with sec-butanol.

Data Presentation

PropertyGrignard Synthesis (this compound)Malonic Ester Synthesis (3-methylheptanoic acid)Mixed Kolbe Electrolysis (3-methylheptanoic acid)
Yield 68-78% (up to 80-85% with CuCl)[1]Not specified in available literatureNot specified in available literature
Boiling Point 92-93 °C at 9 mm Hg[1]116-117 °C at 10 mm Hg[1]-
Refractive Index (n²⁵D) 1.4190[1]1.4242[1]-
Starting Materials n-Butyl bromide, sec-Butyl crotonateDiethyl malonate, 2-Bromohexaneβ-Methylglutaric acid monomethyl ester, Butyric acid
Key Intermediates Grignard reagent, Intermediate adductMalonic ester enolateCarboxylate radicals

Spectroscopic Data (Predicted)

  • ¹H NMR:

    • Multiplets corresponding to the protons of the butyl and sec-butyl groups.

    • A multiplet for the proton at the chiral center (C3).

    • A doublet for the methyl group at C3.

    • A multiplet for the proton on the oxygen-bearing carbon of the sec-butyl group.

  • ¹³C NMR:

    • A peak for the carbonyl carbon around 170-180 ppm.

    • A peak for the carbon attached to the oxygen of the ester around 70-80 ppm.

    • Several peaks in the aliphatic region (10-40 ppm) for the remaining carbons.

  • Mass Spectrometry (Electron Ionization):

    • A molecular ion peak (M⁺) at m/z = 200.

    • Characteristic fragmentation patterns for esters, including loss of the alkoxy group and McLafferty rearrangement.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration around 1735 cm⁻¹.

    • C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

    • C-H stretching vibrations just below 3000 cm⁻¹.

Biological Activity and Potential Applications

The biological activities of this compound have not been specifically investigated. However, the broader class of branched-chain fatty acid esters has been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Some branched fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated anti-diabetic and anti-inflammatory effects.[2][3][4] These effects are often mediated through interactions with signaling pathways such as NF-κB and peroxisome proliferator-activated receptors (PPARs). The potential for this compound to exhibit similar activities remains an open area for research and could be of interest to drug development professionals.

G cluster_cell Cellular Response BCFAE Branched-Chain Fatty Acid Ester Receptor Receptor (e.g., GPCR) BCFAE->Receptor Binds to CellMembrane Cell Membrane NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Modulates PPAR_Pathway PPAR Pathway Receptor->PPAR_Pathway Activates Inflammation Inflammatory Response NFkB_Pathway->Inflammation Decreases Metabolism Metabolic Regulation PPAR_Pathway->Metabolism Regulates

Figure 3: Potential signaling pathways for branched-chain fatty acid esters.

Conclusion

This compound, while not a widely studied compound, serves as an excellent example of the application of fundamental organic synthesis principles. Its preparation via the Grignard route offers a reliable and efficient method for obtaining this branched-chain ester. The historical context of its precursor's synthesis highlights the evolution of synthetic organic chemistry. While its specific biological functions are unknown, the activities of related compounds suggest that it could be a candidate for future investigation in the field of drug discovery. This guide provides the essential technical information for researchers to synthesize, characterize, and potentially explore the biological relevance of this compound.

References

Methodological & Application

Detailed protocol for Sec-butyl 3-methylheptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Detailed Protocol for the Synthesis of sec-Butyl 3-methylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of this compound. The described method is a robust and well-established procedure involving a Grignard reaction, suitable for producing the target ester in good yields. This protocol includes detailed step-by-step instructions for the reaction, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an ester with potential applications in various fields of chemical research, including its use as a fragrance component or as an intermediate in the synthesis of more complex molecules. The synthesis protocol detailed herein is based on a reliable method that involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester. Specifically, n-butylmagnesium bromide is reacted with sec-butyl crotonate to yield the desired product. This method is advantageous as it avoids the use of secondary bromides which can be difficult to obtain in pure form.[1]

Reaction Scheme

The overall synthesis is a two-step process:

Step 1: Fischer Esterification to Synthesize sec-Butyl Crotonate

Step 2: Grignard Reaction to Synthesize this compound

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Reagents
  • Crotonic acid

  • sec-Butyl alcohol

  • Concentrated sulfuric acid

  • Benzene

  • Ether (anhydrous)

  • Magnesium turnings

  • n-Butyl bromide

  • Iodine (crystal)

  • Cuprous chloride (optional, but can improve yield)[2][3]

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ethanol (for saponification to confirm structure, optional)

  • Potassium hydroxide (for saponification, optional)

Equipment
  • Round-bottom flasks (2 L, 3 L)

  • Reflux condenser

  • Water separator (e.g., Dean-Stark trap)

  • Heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Synthesis of sec-Butyl Crotonate [1]

  • To a 2 L round-bottom flask, add crotonic acid (258 g, 3 moles), sec-butyl alcohol (370 g, 5 moles), and benzene (300 mL).

  • Carefully add concentrated sulfuric acid (6-7 mL) to the mixture.

  • Add a few boiling chips and fit the flask with a water separator and a reflux condenser.

  • Heat the mixture to reflux for approximately 12 hours, or until no more water separates. Around 65 mL of water should be collected.

  • Cool the reaction mixture to room temperature and dilute with ether (200 mL).

  • Wash the solution with 10% sodium carbonate solution until it is neutral to litmus paper.

  • Wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 74–75°C at 30 mm Hg.

Part B: Synthesis of this compound [1][2][3]

  • In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place magnesium turnings (25.0 g, 1.04 g atoms).

  • Prepare a solution of n-butyl bromide (178 g, 1.30 moles) in anhydrous ether (300 mL).

  • Add about 10 mL of the n-butyl bromide solution and 30 mL of dry ether to the flask. The reaction can be initiated by gentle heating.

  • Once the reaction starts, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for 10-15 minutes.

  • Cool the Grignard reagent in an ice bath.

  • Prepare a solution of sec-butyl crotonate (56.8 g, 0.4 mole) in anhydrous ether (400 mL).

  • Add the sec-butyl crotonate solution dropwise to the cold, stirred Grignard reagent over a period of about 3 hours. Maintain the temperature with the ice bath.

  • After the addition is complete, stir the mixture in the ice bath for an additional 15 minutes.

  • Cautiously pour the reaction mixture into a 3 L Erlenmeyer flask containing crushed ice (about 500 g), concentrated hydrochloric acid (110 mL), and ether (100 mL). Swirl vigorously during the addition.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with 100 mL portions of ether.

  • Combine the ether extracts and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Filter and distill the ether on a water bath.

  • Fractionally distill the residue under reduced pressure. Collect the this compound fraction.

Data Presentation

ParameterValueReference
sec-Butyl Crotonate
Yield85-90% (360-390 g)[1]
Boiling Point74-75°C / 30 mm Hg or 83-84°C / 45 mm Hg[1]
Refractive Index (n²⁵D)1.4261[1]
This compound
Yield68-78% (54-62 g)[1]
Boiling Point92-93°C / 9 mm Hg[1]
222 °C at 760 mmHg[4]
Refractive Index (n²⁵D)1.4190[1]
Density0.867 g/cm³[4]
Molecular FormulaC₁₂H₂₄O₂[4][5][6]
Molecular Weight200.32 g/mol [4]

Mandatory Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Part A: sec-Butyl Crotonate Synthesis cluster_grignard Part B: this compound Synthesis A1 Mix Crotonic Acid, sec-Butanol, Benzene, H₂SO₄ A2 Reflux with Water Separation (12 hours) A1->A2 A3 Workup: Ether addition, Na₂CO₃ wash, NaCl wash A2->A3 A4 Dry over MgSO₄ A3->A4 A5 Purification: Fractional Distillation A4->A5 A6 sec-Butyl Crotonate A5->A6 B3 Add sec-Butyl Crotonate in Ether (dropwise, 3 hours) A6->B3 B1 Prepare Grignard Reagent: n-BuBr + Mg in Ether B2 Cool Grignard Reagent (Ice Bath) B1->B2 B2->B3 B4 Hydrolysis: Pour into ice/HCl/Ether B3->B4 B5 Workup: Separate layers, extract, NaHCO₃ wash, H₂O wash B4->B5 B6 Dry over MgSO₄ B5->B6 B7 Purification: Fractional Distillation B6->B7 B8 This compound B7->B8

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Ether is extremely flammable; ensure there are no nearby ignition sources.

  • Concentrated acids (sulfuric and hydrochloric) are corrosive and should be handled with care.

  • Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is dry. The reaction can be exothermic.

Characterization

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

The described protocol provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can successfully synthesize this ester with good yields and purity for further applications.

References

Application Note: GC-MS Analysis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of sec-butyl 3-methylheptanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₁₂H₂₄O₂, Molar Mass: 200.32 g/mol ) is an ester compound that may be found in various applications, including flavor and fragrance industries or as a potential biomarker or impurity in chemical synthesis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of such volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[3] This protocol outlines the sample preparation, instrument parameters, and data analysis workflow for the robust analysis of this compound.

Experimental Protocol

This protocol details a standard procedure for analyzing this compound using liquid injection GC-MS.

2.1. Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to dissolve the analyte in a volatile organic solvent suitable for GC-MS analysis.[4]

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[3]

    • Perform serial dilutions from the stock solution to create a series of calibration standards. A typical concentration range for building a calibration curve is 0.5 µg/mL to 50 µg/mL.[5]

    • If an internal standard is used for quantification, add it to each calibration standard and sample at a constant concentration.

  • Sample Preparation (Liquid Matrix):

    • Dilute the liquid sample in a compatible, low-boiling-point solvent like hexane or methanol to an expected concentration within the calibration range (e.g., ~10 µg/mL).[4][6]

    • If the sample matrix is complex, a liquid-liquid extraction (LLE) may be necessary to isolate the analyte from interfering components.[3]

    • Ensure the final sample is free of particles by filtering through a 0.22 µm filter or by centrifugation.[3][6]

    • Transfer the final extract into a 1.5 mL glass autosampler vial for analysis.[4]

2.2. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. These may be optimized based on the specific instrument and column used.

ParameterRecommended SettingRationale/Comments
GC System Agilent 6890N or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5973 or equivalentProvides good sensitivity and spectral quality for routine analysis.
GC Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds.[5][7] For complex mixtures, a more polar column like a DB-WAX or HP-INNOWAX may provide better separation of esters.[8][9]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[10][11]
Flow Rate 1.0 mL/min (Constant Flow Mode)A typical flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[10]
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[5]
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is ideal for trace analysis and achieving low detection limits.[5][10]
Injection Volume 1 µLA standard injection volume that avoids column overload while providing sufficient analyte for detection.[10][12]
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 250 °CHold: 5 min at 250 °CThis temperature program allows for the separation of volatile solvents from the analyte and ensures the elution of this compound as a sharp peak. The final hold cleans the column of less volatile components.[5][12]
MS Transfer Line 300 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.[13]
Ion Source Electron Impact (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy for EI, creating a consistent and extensive fragmentation library.
Ion Source Temp. 230 °COptimizes ionization efficiency and minimizes source contamination.[10]
Quadrupole Temp. 150 °CEnsures stable mass filtering.[13]
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full Scan mode is used for qualitative identification. SIM mode can be used for quantitative analysis to enhance sensitivity and selectivity by monitoring specific characteristic ions.[14]

Data Analysis and Quantitative Summary

  • Qualitative Analysis: Identify the this compound peak in the Total Ion Chromatogram (TIC) based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) or a previously run standard.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. Apply linear regression to determine the concentration of the analyte in unknown samples.

The table below summarizes typical performance characteristics for a validated GC-MS method for ester quantification.

Performance MetricTypical ValueDescription
Linearity (R²)> 0.995Indicates a strong linear relationship between concentration and instrument response over the defined range.
Limit of Detection (LOD)0.5 - 5.0 µg/LThe lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of 3.[5]
Limit of Quantification (LOQ)1.0 - 10.0 µg/LThe lowest concentration of the analyte that can be accurately quantified with a signal-to-noise ratio of 10.[5]
Accuracy / Recovery80 - 115%The percentage of the true analyte amount recovered during the analytical process, determined by analyzing spiked samples.[7][10]
Precision (RSD%)< 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[7]

Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Collection (Liquid or Solid Matrix) Dilution 2. Dilution & Extraction (Solvent: Hexane) Sample->Dilution Filter 3. Filtration / Centrifugation (Remove Particulates) Dilution->Filter Vial 4. Transfer to GC Vial Filter->Vial Injection 5. GC Injection (1 µL, Splitless) Vial->Injection Separation 6. GC Separation (HP-5MS Column) Injection->Separation Detection 7. MS Detection (EI, Scan/SIM Mode) Separation->Detection Qualitative 8. Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative 9. Quantitative Analysis (Peak Area & Calibration Curve) Qualitative->Quantitative Report 10. Final Report (Concentration Results) Quantitative->Report

Caption: A flowchart of the GC-MS analysis process from sample preparation to final reporting.

References

Application Note: 1H and 13C NMR Characterization of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the characterization of sec-butyl 3-methylheptanoate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental spectra for this compound, this note presents predicted 1H and 13C NMR data. The provided methodologies cover sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is an ester with potential applications in various fields, including flavor and fragrance industries, and as a synthetic intermediate in pharmaceutical and materials science. Accurate structural elucidation is critical for its quality control and functional studies. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the expected 1H and 13C NMR spectral features of this compound and provides a standardized protocol for their acquisition.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values were generated using commercially available NMR prediction software and serve as a reference for experimental data acquisition and interpretation.

Structure of this compound:

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.85sextet1HO-CH(CH₃)CH₂CH₃
~2.20m2HC(=O)-CH₂
~1.95m1HCH₂-CH(CH₃)
~1.55m2HCH(CH₃)-CH₂CH₂
~1.25m4HCH₂-CH₂-CH₂-CH₃
~1.20d3HO-CH(CH₃)
~0.90t3HO-CH(CH₃)CH₂CH₃
~0.88d3HCH₂-CH(CH₃)
~0.85t3HCH₂-CH₂-CH₂-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~173.5C=O
~72.5O-CH
~41.5C(=O)-CH₂
~39.0CH₂-CH(CH₃)
~34.5CH(CH₃)-CH₂
~29.5O-CH(CH₃)-CH₂
~29.0CH₂-CH₂-CH₃
~22.5CH₂-CH₃
~19.5O-CH(CH₃)
~19.0CH₂-CH(CH₃)
~14.0CH₂-CH₃
~9.5O-CH(CH₃)CH₂-CH₃

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1 second

  • Spectral Width: 16 ppm

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all peaks.

    • Analyze chemical shifts, multiplicities, and coupling constants.

¹³C NMR Spectroscopy Protocol
  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

    • Identify and list the chemical shifts of all carbon signals.

Logical Relationship of NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Sec-butyl 3-methylheptanoate Solvent CDCl3 with TMS Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Integration Integration (1H) Calibration->Integration Multiplicity Multiplicity (1H) Calibration->Multiplicity Chem_Shift Chemical Shift Analysis Calibration->Chem_Shift Structure Structure Elucidation Integration->Structure Multiplicity->Structure Chem_Shift->Structure

Caption: Workflow for NMR characterization of this compound.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The included predicted data and detailed experimental protocols will aid researchers in confirming the structure and purity of this compound. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible NMR data critical for research and development activities.

Application Notes and Protocols for the Purification of Sec-butyl 3-methylheptanoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of sec-butyl 3-methylheptanoate via fractional distillation. This compound, a key intermediate in various synthetic pathways, often requires high purity for subsequent reactions. This protocol outlines a robust method for its purification, addressing the removal of common impurities such as unreacted starting materials and byproducts. The procedure emphasizes a pre-distillation wash to remove acidic impurities, followed by vacuum fractional distillation to separate the target ester from components with close boiling points.

Introduction

This compound is an ester commonly synthesized through the Fischer esterification of 3-methylheptanoic acid and sec-butanol. The crude product of this reaction typically contains unreacted starting materials, including 3-methylheptanoic acid and sec-butanol, as well as residual acid catalyst. While sec-butanol can be readily removed due to its significantly lower boiling point, the separation of this compound from 3-methylheptanoic acid presents a challenge due to their very similar boiling points at atmospheric pressure.

Fractional distillation is a powerful technique for separating liquid mixtures of compounds with different boiling points.[1][2] For high-boiling and thermally sensitive compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) is crucial to prevent decomposition.[3][4] This protocol details a two-stage purification process: an initial aqueous wash to remove the bulk of acidic impurities, followed by a meticulous vacuum fractional distillation to achieve high-purity this compound.

Data Presentation

The successful purification of this compound relies on the distinct physical properties of the compound and its potential impurities. The following table summarizes key quantitative data for these substances.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (nD)
This compound C₁₂H₂₄O₂200.32222 (at 760 mmHg)[5], 92-93 (at 9 mmHg)[6]1.427[5], 1.4190 (at 25°C)[6]
3-Methylheptanoic AcidC₈H₁₆O₂144.21~229-235 (at 760 mmHg)[7][8]~1.413 - 1.435[7][8]
sec-ButanolC₄H₁₀O74.12~98-100 (at 760 mmHg)[9]~1.395 - 1.397 (at 20°C)[10]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound, divided into two main stages: a pre-distillation wash and the vacuum fractional distillation.

Pre-distillation Wash to Remove Acidic Impurities

This initial step is critical for an efficient fractional distillation, as it removes the majority of the 3-methylheptanoic acid, which has a boiling point very close to the target ester.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate completely. The lower aqueous layer contains the sodium salt of 3-methylheptanoic acid.

  • Drain the lower aqueous layer.

  • Repeat the washing process (steps 2-5) with fresh saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any remaining dissolved water and salts.

  • Drain the lower aqueous brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ester to act as a drying agent. Swirl the flask gently. The drying agent should move freely when the liquid is dry. If it clumps together, add more drying agent.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Filter the dried ester into a round-bottom flask suitable for distillation.

Vacuum Fractional Distillation

This procedure should be performed with careful attention to safety, particularly when working with glassware under vacuum and at elevated temperatures.

Materials:

  • Washed and dried crude this compound

  • Fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux or packed column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Thermometer

  • Manometer

Procedure:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the washed and dried this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Position the thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

  • Begin circulating cold water through the condenser.

  • Carefully apply vacuum to the system, gradually reducing the pressure to the desired level (e.g., around 9 mmHg).

  • Once the desired vacuum is stable, begin heating the distillation flask using the heating mantle.

  • Observe the distillation process carefully. The first fraction to distill will be any remaining volatile impurities, such as residual sec-butanol. This will be indicated by a lower boiling point. Collect this forerun in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the recorded pressure (e.g., 92-93 °C at 9 mmHg), change the receiving flask to collect the pure ester fraction.[6]

  • Maintain a slow and steady distillation rate for optimal separation.

  • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction. If the temperature fluctuates significantly, it may indicate the presence of other impurities.

  • Once the majority of the ester has been collected and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.

  • Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • The collected fraction of this compound should be a clear, colorless liquid.

  • Characterize the purified product by measuring its refractive index and comparing it to the literature value. Further analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its purity.

Mandatory Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_prep Pre-distillation Wash cluster_distill Vacuum Fractional Distillation crude_ester Crude Ester wash_bicarb Wash with NaHCO₃ Solution crude_ester->wash_bicarb separate_aq1 Separate Aqueous Layer wash_bicarb->separate_aq1 wash_brine Wash with Brine separate_aq1->wash_brine separate_aq2 Separate Aqueous Layer wash_brine->separate_aq2 dry_ester Dry with Anhydrous MgSO₄ separate_aq2->dry_ester filter_ester Filter dry_ester->filter_ester washed_ester Washed & Dried Ester filter_ester->washed_ester setup_distillation Assemble Distillation Apparatus washed_ester->setup_distillation apply_vacuum Apply Vacuum setup_distillation->apply_vacuum heat_flask Heat Distillation Flask apply_vacuum->heat_flask collect_forerun Collect Forerun (Impurities) heat_flask->collect_forerun collect_product Collect Pure Ester Fraction collect_forerun->collect_product characterize Characterize Product (Refractive Index, GC-MS) collect_product->characterize pure_product Purified sec-butyl 3-methylheptanoate characterize->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSolution
Emulsion formation during washing Vigorous shaking with solutions of similar density.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of a small amount of brine can also help break the emulsion.
Bumping or uneven boiling during distillation Absence of boiling chips or inadequate stirring.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure the stirrer is functioning correctly.
Fluctuating boiling point Inefficient separation in the fractionating column or presence of multiple impurities.Ensure the fractionating column is appropriate for the separation. Distill at a slower rate to allow for better equilibration. A pre-distillation wash is crucial to minimize impurities with close boiling points.
Product decomposition (darkening of color) Distillation temperature is too high.Use a higher vacuum to lower the boiling point of the ester. Ensure the heating mantle temperature is not excessively high.
Low recovery of purified ester Loss during transfers and washing steps. Hold-up in the distillation column.Minimize the number of transfers. Ensure the distillation apparatus is appropriately sized for the volume of liquid being distilled to reduce hold-up.

References

Application of Sec-butyl 3-methylheptanoate as a food additive

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sec-butyl 3-methylheptanoate (CAS No. 16253-72-8) is not currently recognized as a food additive by major regulatory bodies. It does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as GRAS (Generally Recognized as Safe). The following application notes are hypothetical and based on the compound's known physicochemical and sensory properties for research and development purposes only. Any consideration for food use would require extensive safety testing and regulatory approval.

Introduction

This compound is an organic ester with potential applications in the flavor and fragrance industry. Its characteristic aroma profile suggests it could be used to impart specific fruity and green notes to food and beverage products. This document outlines its potential uses, physicochemical properties, and a protocol for its analysis in a food matrix.

Potential Applications

Based on the typical sensory profiles of similar branched-chain esters, this compound could be explored for the following hypothetical applications:

  • Fruit-Flavored Beverages: To enhance or impart ripe, tropical, or stone fruit notes in juices, soft drinks, and flavored waters.

  • Confectionery: For use in hard candies, gummies, and chewing gum to provide a long-lasting fruity flavor.

  • Dairy Products: To add nuanced fruit profiles to yogurt, ice cream, and flavored milk.

  • Bakery and Desserts: As a component in flavor blends for fillings, icings, and gels.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₂₄O₂[1][2][3]
Molecular Weight 200.32 g/mol [1][2]
CAS Number 16253-72-8[1][2]
Appearance Colorless Liquid (presumed)[4]
Boiling Point 222 °C at 760 mmHg[1]
Density 0.867 g/cm³[1]
Flash Point 91.8 °C[1]
Refractive Index 1.427[1]
LogP (Octanol/Water) 4.3 (XLogP3)[1][5]

Table 2: Sensory Profile (Hypothetical)

AttributeDescriptorNotes
Odor Fruity, green, waxy, slightly floralThe sensory characteristics are inferred from structurally similar esters used in the flavor industry.
Flavor Green apple, pear, tropical undertonesSpecific flavor attributes would require formal sensory panel evaluation.
Typical Use Level 0.1 - 5.0 ppm (parts per million)These levels are hypothetical and would need to be determined through application testing.

Experimental Protocols

Protocol: Analysis of this compound in a Beverage Matrix by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is adapted from standard methods for analyzing volatile esters in food matrices.[6][7][8]

1. Objective: To quantify the concentration of this compound in a model acidic beverage system.

2. Materials:

  • Model beverage base (e.g., pH 3.0 solution of citric acid, sweeteners, and sodium benzoate in deionized water).[6]

  • This compound (analytical standard).

  • Internal Standard (IS), e.g., ethyl nonanoate.

  • Solvent: Ethanol (food grade).

  • 20 mL headspace vials with PTFE-lined septa.

  • HS-GC-MS system.

3. Procedure:

  • Standard Preparation:

    • Prepare a 1000 ppm stock solution of this compound in ethanol.

    • Prepare a 1000 ppm stock solution of the internal standard (ethyl nonanoate) in ethanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) by spiking the model beverage base with the stock solution.

    • Add a constant concentration of the internal standard (e.g., 1 ppm) to each calibration standard.

  • Sample Preparation:

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add the internal standard to achieve a final concentration of 1 ppm.

    • Seal the vial immediately and vortex for 10 seconds.

  • HS-GC-MS Analysis:

    • Analyze the samples using an HS-GC-MS.[6] The parameters below are typical and may require optimization.

    • Headspace Autosampler Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Column: DB-FFAP or equivalent polar column (e.g., 60 m x 0.25 mm x 0.25 µm).[7]

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at 1.5 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Scan Mode: Full scan (m/z 40-350) or Selected Ion Monitoring (SIM) for target ions.

4. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on retention time and mass spectra.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Analyte & IS) prep_cal Create Calibration Standards (0.1-10 ppm) prep_stock->prep_cal prep_sample Spike Beverage Sample with IS hs_inject Headspace Incubation & Injection prep_sample->hs_inject gc_sep GC Separation (Polar Column) hs_inject->gc_sep ms_detect MS Detection (EI, Scan/SIM) gc_sep->ms_detect peak_id Peak Identification (Retention Time & Spectra) ms_detect->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify Concentration cal_curve->quant

Caption: Workflow for the quantitative analysis of this compound.

flavor_perception cluster_pathways Sensory Pathways cluster_olfaction Olfaction food Food in Mouth volatiles Volatile Release (Mastication) food->volatiles taste Taste Receptors (Tongue) food->taste retronasal Retronasal Pathway (To Olfactory Bulb) volatiles->retronasal brain Flavor Perception (Brain Integration) taste->brain Taste Signal retronasal->brain Aroma Signal orthonasal Orthonasal Pathway (Sniffing - Not Shown)

Caption: Logical relationship of taste and aroma in flavor perception.

References

Application Notes: Sec-butyl 3-methylheptanoate in Synthetic Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butyl 3-methylheptanoate is a branched synthetic monoester with potential applications as a base fluid or co-base fluid in the formulation of high-performance synthetic lubricants. Its molecular structure suggests properties that could be advantageous in various applications, including automotive, industrial, and metalworking fluids. This document provides an overview of its potential uses, performance characteristics, and relevant testing protocols for its evaluation in lubricant formulations.

Chemical Structure and Properties

This compound (C12H24O2) is the ester of 3-methylheptanoic acid and sec-butanol.[1][2] Its branched structure at both the acid and alcohol moieties is anticipated to influence its physical and performance properties, such as low-temperature fluidity and thermal stability.

Diagram: Chemical Structure of this compound

C1 CH3 C2 CH2 C1->C2 C3 CH C2->C3 C4 CH2 C3->C4 C11 CH3 C3->C11 C5 CH2 C4->C5 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2 C7 CH O2->C7 C8 CH3 C7->C8 C9 CH2 C7->C9 C10 CH3 C9->C10

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. These properties are crucial for determining its suitability as a lubricant base stock.

PropertyValueUnitReference/Method
Molecular FormulaC12H24O2-[3][4][5][6]
Molecular Weight200.32 g/mol [3][4][5][6]
Boiling Point (at 760 mmHg)222°C[4]
Flash Point91.8°C[4]
Density0.867g/cm³[4]
Kinematic Viscosity at 40°CEstimated: 5-15cStIndustry Estimation
Kinematic Viscosity at 100°CEstimated: 2-5cStIndustry Estimation
Viscosity IndexEstimated: >120-Industry Estimation
Pour PointEstimated: < -30°CIndustry Estimation

Potential Applications in Synthetic Lubricants

Based on its structure and the general properties of synthetic esters, this compound is a candidate for the following applications:

  • Engine Oils: As a co-base oil with Group III or Group IV (PAO) base stocks to improve additive solvency, reduce volatility, and enhance seal compatibility.[7][8]

  • Industrial Gear and Bearing Oils: Its anticipated good thermal and oxidative stability could make it suitable for high-temperature applications.[9][10]

  • Metalworking Fluids: The ester functionality can provide good lubricity and surface wetting properties, which are beneficial in cutting and forming operations.[11]

  • Hydraulic Fluids: Its potential for a high viscosity index and good low-temperature properties would be advantageous for hydraulic systems operating over a wide temperature range.[7]

Diagram: Lubricant Formulation Workflow

A Define Application Requirements (e.g., Viscosity, Temperature Range) B Select Base Oil(s) (this compound + PAO/Group III) A->B C Select Additive Package (Detergents, Dispersants, Anti-wear, etc.) B->C D Blending and Homogenization C->D E Performance Testing (Viscosity, Thermal Stability, Lubricity) D->E F Final Formulation E->F

Caption: General workflow for developing a synthetic lubricant.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in a lubricant formulation.

1. Viscosity and Viscosity Index Determination (ASTM D445 & ASTM D2270)

  • Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI), which indicates the effect of temperature on viscosity.

  • Apparatus: Calibrated capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Prepare two constant temperature baths, one at 40°C and another at 100°C.

    • Select a calibrated capillary viscometer where the flow time is not less than 200 seconds.

    • Charge the viscometer with the lubricant sample.

    • Place the viscometer in the 40°C bath and allow it to equilibrate for at least 30 minutes.

    • Measure the time required for the lubricant to flow between the two marked points on the viscometer.

    • Repeat the measurement to ensure repeatability.

    • Calculate the kinematic viscosity at 40°C using the viscometer constant.

    • Repeat steps 4-7 for the lubricant sample at 100°C.

    • Calculate the Viscosity Index using the measured kinematic viscosities at 40°C and 100°C according to the ASTM D2270 standard.

2. Flash Point Determination (ASTM D92)

  • Objective: To determine the lowest temperature at which the lubricant's vapor will ignite when exposed to a flame.[12] This is a critical safety parameter.

  • Apparatus: Cleveland Open Cup (COC) apparatus, thermometer, test flame applicator.

  • Procedure:

    • Fill the Cleveland Open Cup with the lubricant sample to the filling mark.

    • Heat the sample at a controlled rate.

    • At specified temperature intervals, pass a small test flame across the surface of the liquid.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a flash appears at any point on the surface of the oil.

    • Record the temperature at which the flash occurs.

3. Oxidative Stability Evaluation (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

  • Objective: To evaluate the resistance of the lubricant to oxidation under controlled conditions.[12] Good oxidative stability is crucial for long lubricant life.[9][13]

  • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, temperature controller.

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.

    • The vessel is sealed, pressurized with oxygen, and placed in a bath at a specified temperature (e.g., 150°C).

    • The vessel is rotated at a constant speed.

    • The time is measured until a specified pressure drop occurs, which indicates the end of the induction period and the onset of rapid oxidation.

    • A longer time indicates better oxidative stability.

4. Wear and Friction Testing (ASTM D4172 - Four-Ball Wear Test)

  • Objective: To assess the anti-wear properties of the lubricant under boundary lubrication conditions.[12][14][15]

  • Apparatus: Four-ball wear tester, steel balls, microscope for measuring wear scars.

  • Procedure:

    • Three steel balls are clamped together in a cup containing the lubricant sample.

    • A fourth steel ball is rotated against the three stationary balls at a specified speed and load for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear protection.

Diagram: Lubricant Performance Evaluation Flowchart

Start Formulated Lubricant Sample Viscosity Viscosity & VI (ASTM D445/D2270) Start->Viscosity FlashPoint Flash Point (ASTM D92) Start->FlashPoint Oxidation Oxidative Stability (ASTM D2272 - RPVOT) Start->Oxidation Wear Wear & Friction (ASTM D4172) Start->Wear Analysis Data Analysis & Comparison to Benchmarks Viscosity->Analysis FlashPoint->Analysis Oxidation->Analysis Wear->Analysis Conclusion Conclusion on Performance Analysis->Conclusion

Caption: Flowchart for the performance evaluation of a lubricant formulation.

Summary of Expected Performance

When blended into a synthetic lubricant formulation, this compound is expected to contribute the following performance attributes:

Performance AttributeExpected Contribution of this compoundRationale
Additive Solvency Good to ExcellentThe polarity of the ester group enhances the solubility of common lubricant additives.[7][8]
Seal Compatibility GoodAs an ester, it can act as a seal swelling agent, counteracting the seal shrinkage that can be caused by some synthetic base oils like PAOs.[7]
Low-Temperature Fluidity GoodThe branched structure is likely to disrupt crystal lattice formation at low temperatures, resulting in a low pour point.[9][10]
Thermal & Oxidative Stability Moderate to GoodSaturated esters generally exhibit good thermal and oxidative stability. The absence of beta-hydrogens in some ester structures can further enhance this, though this specific ester does possess them.[9]
Lubricity GoodThe polar ester group can adsorb onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions.[7][8][11]

This compound presents a promising option as a component in advanced synthetic lubricant formulations. Its branched structure is anticipated to provide a good balance of low-temperature performance, thermal stability, and lubricity. Comprehensive testing according to the protocols outlined in this document is essential to fully characterize its performance and determine its optimal application in various lubricant formulations.

References

Analytical methods for quantifying Sec-butyl 3-methylheptanoate in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Quantification of Sec-butyl 3-methylheptanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain fatty acid ester. The accurate quantification of such esters in various mixtures is crucial in fields ranging from flavor and fragrance analysis to industrial quality control and biomedical research, where branched-chain fatty acids can serve as biomarkers.[1][2][3] This document provides detailed analytical methods and protocols for the quantification of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Overview of Analytical Approaches

Gas chromatography is the premier technique for the separation and analysis of volatile esters like this compound. Coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation, GC offers high resolution and sensitivity. While High-Performance Liquid Chromatography (HPLC) can be used for less volatile esters, GC is generally preferred for this class of compounds due to their volatility.

This application note will detail a GC-MS method, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

For samples where this compound is present in a complex matrix (e.g., aqueous solutions, biological fluids), an initial extraction is necessary to isolate the analyte and remove interferences.

Materials:

  • Sample containing this compound

  • Hexane (or other suitable water-immiscible organic solvent like diethyl ether)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials

Protocol:

  • To 1 mL of the sample in a glass vial, add 1 mL of hexane.

  • Add 0.5 mL of saturated sodium chloride solution to improve extraction efficiency by reducing the solubility of the analyte in the aqueous phase.

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifuge the vial at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • The dried organic extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general GC-MS method adaptable for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS or similar).[1]

  • Capillary GC column: A mid-polarity column such as a DB-5ms or BPX70 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of isomers.[4]

GC-MS Parameters:

ParameterRecommended Setting
GC Inlet
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 200 °C
Hold Time 12 minutes
Ramp Rate 220 °C/min to 280 °C
Final Hold Time5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Scan ModeFull Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
SIM IonsTo be determined from the mass spectrum of a pure standard of this compound.

Calibration:

  • Prepare a series of calibration standards of this compound in hexane at concentrations spanning the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each standard into the GC-MS system using the same method as for the samples.

  • Construct a calibration curve by plotting the peak area of the target analyte against its concentration.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples. An internal standard can be used to improve accuracy and precision.

Data Presentation

The performance of a quantitative analytical method is characterized by several key parameters. The following table summarizes typical performance data expected for a validated GC-MS method for the analysis of fatty acid esters.

Table 1: Typical Quantitative Performance Data for GC-MS Analysis of Fatty Acid Esters

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve, indicating the linearity of the response.
Limit of Detection (LOD)0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery)90 - 110%The closeness of the measured value to the true value, often assessed by spiking a blank matrix.
Precision (% RSD)< 15%The degree of agreement among individual measurements, expressed as the relative standard deviation.

Note: These are typical values and should be experimentally determined for the specific matrix and instrumentation used.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.

G Figure 1. Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt LLE Liquid-Liquid Extraction Sample->LLE Dry Drying of Organic Phase LLE->Dry GCMS GC-MS Analysis Dry->GCMS Inject Sample Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report G Figure 2. Liquid-Liquid Extraction Protocol start Start with Aqueous Sample add_solvent Add Hexane & Saturated NaCl start->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 3000 x g for 10 min vortex->centrifuge separate Collect Upper Organic Layer centrifuge->separate dry Add Anhydrous Na2SO4 separate->dry end Ready for GC-MS Injection dry->end

References

Application Note: Protocol for the Enantioselective Synthesis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed protocols for the enantioselective synthesis of sec-butyl 3-methylheptanoate, a chiral ester with applications in pheromone synthesis and as a building block in drug discovery. Two primary routes are presented: synthesis via a chiral auxiliary and enzymatic kinetic resolution. All quantitative data is summarized in tables, and experimental workflows are visualized using DOT language diagrams.

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the fields of chemical synthesis, materials science, and particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. This compound is a chiral ester that serves as a valuable intermediate and a component of insect pheromones. This application note details two effective protocols for its enantioselective synthesis. The first approach utilizes a chiral auxiliary to direct the stereoselective formation of the chiral center in 3-methylheptanoic acid, which is subsequently esterified. The second approach involves a lipase-catalyzed kinetic resolution of the racemic ester, a robust method that leverages the stereoselectivity of enzymes.

Route 1: Asymmetric Synthesis via Chiral Auxiliary Followed by Esterification

This route establishes the stereocenter at the C3 position of 3-methylheptanoic acid through the use of a chiral auxiliary. The resulting enantiopure acid is then esterified with sec-butanol. The use of chiral auxiliaries like pseudoephedrine amides provides a reliable method for achieving high diastereoselectivity in the key alkylation step.

Experimental Protocol

Step 1: Preparation of the Chiral Pseudoephedrine Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in toluene, add propionyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl pseudoephedrine amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour to form the enolate.

  • Add 1-iodobutane (1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude alkylated amide. Purify by column chromatography.

Step 3: Hydrolysis to (R)-3-methylheptanoic acid

  • Reflux the purified alkylated amide in a mixture of H₂O and H₂SO₄ (1:1 v/v) for 12 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield enantiomerically enriched (R)-3-methylheptanoic acid.

Step 4: Fischer Esterification

  • In a round-bottomed flask, combine (R)-3-methylheptanoic acid (1.0 eq), sec-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water.

  • Cool the mixture, dilute with diethyl ether, and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by distillation under reduced pressure to obtain sec-butyl (R)-3-methylheptanoate.

Data Presentation
StepProductStarting MaterialReagentsTypical YieldEnantiomeric/Diastereomeric Excess
1. Amide FormationN-propionyl pseudoephedrine amide(1R,2R)-(-)-pseudoephedrinePropionyl chloride, Toluene>95%N/A
2. AlkylationAlkylated pseudoephedrine amideN-propionyl pseudoephedrine amideLDA, 1-iodobutane, THF85-90%>95% de
3. Hydrolysis(R)-3-methylheptanoic acidAlkylated pseudoephedrine amideH₂SO₄, H₂O80-85%>95% ee
4. Esterificationsec-butyl (R)-3-methylheptanoate(R)-3-methylheptanoic acidsec-butanol, H₂SO₄75-85%>95% ee

Workflow Diagram

G cluster_0 Route 1: Chiral Auxiliary Synthesis Pseudoephedrine Pseudoephedrine Amide N-propionyl pseudoephedrine amide Pseudoephedrine->Amide Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Amide Alkylation Diastereoselective Alkylation (LDA, 1-iodobutane) Amide->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Hydrolysis Acid Hydrolysis Alkylated_Amide->Hydrolysis Chiral_Acid (R)-3-methylheptanoic acid Hydrolysis->Chiral_Acid Esterification Fischer Esterification (sec-butanol, H+) Chiral_Acid->Esterification Final_Product sec-butyl (R)-3-methylheptanoate Esterification->Final_Product

Caption: Workflow for the synthesis of sec-butyl (R)-3-methylheptanoate via a chiral auxiliary.

Route 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ester

This approach involves the initial non-enantioselective synthesis of racemic this compound, followed by a kinetic resolution using an immobilized lipase, such as Novozym 435. The lipase selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted, enantiopure ester. This method is advantageous due to the mild reaction conditions and high enantioselectivity often achieved with enzymatic transformations.

Experimental Protocol

Step 1: Synthesis of Racemic this compound

  • Prepare sec-butyl crotonate by Fischer esterification of crotonic acid with sec-butanol.

  • Prepare a Grignard reagent from n-butyl bromide and magnesium turnings in anhydrous diethyl ether.

  • Add the sec-butyl crotonate dropwise to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour after the addition is complete.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Purify by distillation under reduced pressure to obtain racemic this compound.[1]

Step 2: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic this compound (1.0 eq) in a phosphate buffer (pH 7.0) and heptane co-solvent system, add immobilized lipase (Novozym 435, 10% by weight of the ester).

  • Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separate the organic and aqueous layers.

  • From the organic layer, isolate the unreacted sec-butyl (S)-3-methylheptanoate by removing the solvent.

  • Acidify the aqueous layer with 1 M HCl and extract with diethyl ether to recover the (R)-3-methylheptanoic acid.

  • Purify the (S)-ester by column chromatography or distillation.

Data Presentation
StepProductStarting MaterialReagents/CatalystTypical ConversionEnantiomeric Excess (Ester)
1. Racemic SynthesisRacemic this compoundCrotonic acid, sec-butanol, n-butyl bromideMg, H₂SO₄, diethyl ether60-70%N/A
2. Kinetic Resolutionsec-butyl (S)-3-methylheptanoateRacemic this compoundNovozym 435, phosphate buffer, heptane~50%>99% ee

Workflow Diagram

G cluster_1 Route 2: Enzymatic Kinetic Resolution Racemic_Acid 3-methylheptanoic acid (racemic) Esterification Esterification Racemic_Acid->Esterification sec_Butanol sec-butanol sec_Butanol->Esterification Racemic_Ester This compound (racemic) Esterification->Racemic_Ester Resolution Lipase-Catalyzed Kinetic Resolution (Novozym 435) Racemic_Ester->Resolution Separation Separation Resolution->Separation S_Ester sec-butyl (S)-3-methylheptanoate (enantiopure) Separation->S_Ester R_Acid (R)-3-methylheptanoic acid Separation->R_Acid

Caption: Workflow for the enantioselective synthesis via enzymatic kinetic resolution.

Conclusion

This application note provides two distinct and reliable protocols for the enantioselective synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired enantiomer. The chiral auxiliary approach offers a predictable route to a specific enantiomer, while the enzymatic resolution provides a highly efficient method for obtaining one enantiomer from a racemic mixture with the added benefit of recovering the other enantiomer as the corresponding acid. Both methods are scalable and utilize well-established chemical principles, making them accessible to a broad range of chemistry professionals.

References

Application Notes and Protocols for the Olfactory Analysis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the olfactory analysis of sec-butyl 3-methylheptanoate, a volatile ester compound with potential applications in the fragrance, flavor, and pharmaceutical industries. The following protocols outline the necessary steps for detailed fragrance profiling, including instrumental analysis and sensory evaluation.

Introduction

This compound (C₁₂H₂₄O₂) is an ester that, like many similar chemical structures, is predicted to possess a characteristic fruity aroma. A thorough olfactory analysis is essential to characterize its specific scent profile, determine its odor detection threshold, and evaluate its potential as a fragrance ingredient or its impact as a volatile component in pharmaceutical formulations. This document details the analytical and sensory methodologies required for a comprehensive fragrance assessment.

Predicted Fragrance Profile

While specific sensory data for this compound is not extensively documented in public literature, a predicted fragrance profile can be inferred based on the olfactory characteristics of structurally similar esters. Esters are well-known for their fruity and sweet aromas. For instance, sec-butyl acetate has a pleasant, fruity odor. Other similar esters exhibit notes of pineapple, berry, and apple. Therefore, this compound is anticipated to have a complex fruity profile.

Table 1: Predicted Olfactory Characteristics of this compound

Olfactory AttributePredicted Descriptor
Primary NoteFruity
Secondary NotesSweet, Waxy, Green
PersistenceModerate

Quantitative Data Summary

A complete olfactory analysis requires the determination of the odor threshold and a quantitative description of the fragrance profile by a trained sensory panel. The following tables provide a template for presenting such quantitative data.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₄O₂
Molecular Weight200.32 g/mol
Boiling Point222 °C at 760 mmHg
Flash Point91.8 °C
Vapor Pressure0.104 mmHg at 25°C
LogP3.54

Note: The data in this table is compiled from various chemical databases.

Table 3: Odor Detection Threshold (Hypothetical Data)

MatrixMethodOdor Detection Threshold (ppb)
Deionized WaterASTM E679-195.2
AirDynamic Olfactometry0.8

Note: The values presented in this table are for illustrative purposes and would need to be determined experimentally.

Table 4: Quantitative Descriptive Analysis (QDA) by Sensory Panel (Hypothetical Data)

AttributeIntensity Score (0-10 Scale)
Fruity8.5
Sweet7.2
Waxy3.1
Green2.5
Chemical1.0

Note: The values presented in this table are for illustrative purposes and would be the result of sensory panel evaluations.

Experimental Protocols

Objective: To separate and identify the volatile compounds contributing to the aroma of this compound and to characterize their individual odor notes.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound sample

  • Solvent (e.g., ethanol, hexane)

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a concentration of 100 ppm.

  • GC-FID/O Analysis:

    • Inject 1 µL of the sample into the GC.

    • The GC oven temperature program should be optimized to separate the analyte from any impurities (e.g., start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min).

    • The effluent from the column is split between the FID and the ODP.

    • A trained panelist sniffs the effluent at the ODP and records the time, duration, and description of any detected odors.

  • Data Analysis: Correlate the odor events recorded by the panelist with the peaks detected by the FID to identify the retention time of the odor-active compound.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis Sample This compound Dilution Dilute to 100 ppm Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injection Inject 1 µL into GC Dilution->Injection GC_Column Separation on Capillary Column Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram FID Chromatogram FID->Chromatogram Correlation Correlate Peaks and Odor Events FID->Correlation Panelist Sensory Panelist ODP->Panelist Aromagram Aromagram Panelist->Aromagram Panelist->Correlation Chromatogram->Correlation Aromagram->Correlation Odor_Threshold_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Serial Dilutions Stock->Dilutions Triangle_Test Present Triangle Tests to Panelists Dilutions->Triangle_Test Identify_Odd Panelists Identify Odd Sample Triangle_Test->Identify_Odd Individual_Thresholds Determine Individual Thresholds Identify_Odd->Individual_Thresholds Geometric_Mean Calculate Geometric Mean of Thresholds Individual_Thresholds->Geometric_Mean QDA_Workflow Panel_Training Panel Training with Reference Standards Vocab_Dev Vocabulary Development Panel_Training->Vocab_Dev Sample_Eval Individual Sample Evaluation and Intensity Rating Vocab_Dev->Sample_Eval Data_Analysis Statistical Analysis of Ratings Sample_Eval->Data_Analysis Olfactory_Pathway Odorant Sec-butyl 3-methylheptanoate OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Olfactory Bulb (Brain) Action_Potential->Olfactory_Bulb Transmits to

High-performance liquid chromatography (HPLC) method for Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method has been developed for the determination of Sec-butyl 3-methylheptanoate, a common ester in various industrial applications. This application note provides a detailed protocol for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC). The method is suitable for quality control and research purposes, offering a reliable and reproducible approach for the analysis of this compound in relevant sample matrices.

Application Note

Introduction

This compound (C₁₂H₂₄O₂) is an ester characterized by its branched alkyl chain. Accurate and precise analytical methods are essential for its quantification in various products. While gas chromatography (GC) is often employed for the analysis of volatile esters, this application note details a robust High-Performance Liquid Chromatography (HPLC) method. This method is particularly useful when HPLC is the preferred analytical platform or when dealing with complex sample matrices that are more amenable to liquid chromatography. The developed method utilizes reverse-phase chromatography, which is ideal for separating non-polar compounds like this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Due to the lack of a strong UV chromophore in this compound, detection is performed at a low UV wavelength (205 nm). Alternatively, a universal detector such as a Refractive Index (RI) Detector or an Evaporative Light Scattering Detector (ELSD) can be employed for enhanced sensitivity and specificity.

Method Validation

The proposed method should be validated in accordance with industry standards to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or RI/ELSD detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A similar column, such as the Newcrom R1, can also be utilized.[1][2][3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (for mobile phase modification).

  • Standard: A certified reference standard of this compound.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water. A typical starting composition is 70:30 (v/v) acetonitrile:water. Acidify the mobile phase with 0.1% phosphoric acid or formic acid to improve peak shape.[1][2][3] The optimal ratio should be determined experimentally.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.

3. Chromatographic Analysis

  • Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standard solutions and samples into the HPLC system.

  • Data Acquisition: Record the chromatograms and the peak areas.

4. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the key parameters of the proposed HPLC method:

ParameterValue
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm (or RI/ELSD)
Run Time Approximately 10 minutes
LogP of Analyte ~3.5-4.3[4]
Molecular Weight 200.32 g/mol [4]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject mobile_phase Mobile Phase Preparation mobile_phase->hplc Elute separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV/RI/ELSD) separation->detection data Data Acquisition and Processing detection->data analysis Quantification and Reporting data->analysis

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Components

Method_Components analyte This compound (Non-polar) column C18 Column (Non-polar Stationary Phase) analyte->column Interacts with mobile_phase Acetonitrile/Water (Polar Mobile Phase) column->mobile_phase Eluted by detector UV (low λ) / RI / ELSD (Detection) mobile_phase->detector Carries to result Separation and Quantification detector->result Provides data for

Caption: Relationship between analyte properties and HPLC method components.

References

Application Notes & Protocols: Spectroscopic Analysis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the sample preparation and spectroscopic analysis of sec-butyl 3-methylheptanoate (C₁₂H₂₄O₂). The methods outlined cover Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight confirmation. These protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data essential for chemical characterization in research and development settings.

Physicochemical Properties

This compound is an ester with the molecular formula C₁₂H₂₄O₂.[1][2] A summary of its key physical and chemical properties is presented below. This data is crucial for selecting appropriate analytical techniques and solvents.

PropertyValueReference
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [1]
Exact Mass 200.17763 u[1]
Physical State Liquid (at room temperature)Assumed from Boiling Point
Boiling Point 222 °C at 760 mmHg[1]
Density 0.867 g/cm³[1]
Refractive Index 1.427[1]
LogP 3.54 - 4.3[1]

General Sample Preparation Workflow

A systematic approach to sample preparation is critical for obtaining reliable spectroscopic data. The general workflow involves assessing the sample's purity, followed by method-specific preparation tailored to the requirements of each analytical technique.

G cluster_0 General Workflow Sample Acquire Sample (this compound) Purity Assess Purity (e.g., via crude NMR or GC-MS) Sample->Purity Initial Check Prep Method-Specific Preparation Purity->Prep If pure Analysis Spectroscopic Analysis Prep->Analysis Data Data Processing & Interpretation Analysis->Data

Caption: Overall workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules like this compound.

Objective

To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of the compound's identity.

Materials and Reagents
  • This compound sample

  • High-quality 5 mm NMR tubes[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity[4]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipettes and bulbs

  • Small plug of glass wool or Kimwipe for filtration[3][5]

  • Volumetric flasks and precision pipettes

  • Vortex mixer

Experimental Protocol

G cluster_1 NMR Sample Preparation Weigh 1. Weigh Sample Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Filter 3. Filter Solution into NMR Tube Dissolve->Filter Cap 4. Cap, Label & Mix Filter->Cap Analyze 5. Acquire Spectrum Cap->Analyze

Caption: Step-by-step NMR sample preparation workflow.

  • Weigh the Sample: Accurately weigh the required amount of this compound. Refer to the table below for recommended quantities.[4]

  • Dissolve the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is recommended for esters) in a small, clean vial.[3][4] If an internal standard is required, it can be added at this stage.

  • Ensure Homogeneity: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[4]

  • Filter the Solution: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool or a Kimwipe.[3]

  • Final Volume: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL for a standard 5 mm tube).[6]

  • Cap and Label: Securely cap the NMR tube and label it clearly.[3] Invert the tube several times to ensure the solution is well-mixed.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with data acquisition.

Data Presentation: Recommended Sample Concentrations
Experiment TypeSample Quantity (mg)Rationale
¹H NMR 5 - 25 mgHigh natural abundance and sensitivity of protons allow for lower concentrations.[4]
¹³C NMR 50 - 100 mgRequires higher concentration due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C isotope.[4]
2D NMR (COSY, HSQC) 25 - 100 mgHigher concentration improves signal-to-noise for correlation experiments.[4]

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups. For this compound, this is ideal for confirming the ester functionality.

Objective

To identify the characteristic vibrational frequencies of the ester functional group, specifically the C=O (carbonyl) and C-O stretches.

Materials and Reagents
  • FT-IR Spectrometer

  • Salt plates (e.g., KBr, NaCl) stored in a desiccator

  • Pasteur pipette

  • Appropriate cleaning solvents (e.g., anhydrous acetone, dichloromethane)

  • Lens tissue/Kimwipes

Experimental Protocol (Neat Liquid Film Method)
  • Clean the Plates: Ensure the salt plates are clean, dry, and free of scratches. Clean with a suitable dry solvent and a soft tissue if necessary.

  • Apply Sample: Place one to two drops of the neat (undiluted) this compound liquid onto the center of one salt plate.[7]

  • Form the Film: Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates.[8] The film should be free of air bubbles.[7]

  • Acquire Spectrum: Immediately place the "sandwiched" plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Clean Up: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent to remove all traces of the sample.[7][8] Return the clean, dry plates to the desiccator.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent technique for analyzing volatile compounds like esters to determine purity and confirm molecular weight.[9]

Objective

To assess the purity of the this compound sample and to obtain its mass spectrum for molecular weight confirmation and fragmentation analysis.

Materials and Reagents
  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)[10]

  • High-purity, volatile organic solvent (e.g., hexane, ethyl acetate, dichloromethane)[11]

  • 2 mL autosampler vials with septa caps[11]

  • Microsyringes

  • Syringe filters (if sample contains particulates)

Experimental Protocol

G cluster_2 GC-MS Sample Preparation Stock 1. Prepare Stock Solution (~1 mg/mL) Dilute 2. Prepare Working Solution (Dilute Stock) Stock->Dilute Transfer 3. Transfer to Vial Dilute->Transfer Analyze 4. Analyze via GC-MS Transfer->Analyze

Caption: Workflow for preparing ester samples for GC-MS.

  • Prepare Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL by dissolving the ester in a suitable volatile solvent (e.g., hexane).[11]

  • Prepare Working Solution: Perform a serial dilution of the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL. Overly concentrated samples can contaminate the instrument.[11]

  • Fill Vial: Transfer the final diluted solution to a 2 mL autosampler vial.

  • Cap and Load: Securely cap the vial and place it in the autosampler tray of the GC-MS instrument.

  • Acquire Data: Run the analysis. The GC will separate the components of the sample before they enter the mass spectrometer for detection. The compound is volatile and should chromatograph well.[9]

Data Presentation: Predicted Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used to interpret the resulting mass spectrum.[12]

AdductPredicted m/zIon Type
[M+H]⁺ 201.18491Protonated Molecule
[M+Na]⁺ 223.16685Sodium Adduct
[M+NH₄]⁺ 218.21145Ammonium Adduct
[M-H]⁻ 199.17035Deprotonated Molecule
[M]⁺ 200.17708Radical Cation (in EI)

References

Application Notes and Protocols for the Enzymatic Synthesis of Sec-butyl 3-methylheptanoate using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl 3-methylheptanoate is a chiral ester with potential applications in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of such esters often requires harsh conditions and can lead to the formation of undesirable byproducts. Enzymatic synthesis using lipases offers a green and highly selective alternative, enabling reactions under mild conditions with high specificity. Lipases, particularly from Candida antarctica B (CALB), are robust biocatalysts for the esterification of a wide range of substrates, including branched-chain carboxylic acids and secondary alcohols.[1] This document provides detailed application notes and protocols for the synthesis of this compound using lipases.

Reaction Scheme

The enzymatic synthesis of this compound involves the esterification of 3-methylheptanoic acid with sec-butanol, catalyzed by a lipase. The reaction is reversible, and water is produced as a byproduct.

G cluster_0 Enzymatic Esterification 3-methylheptanoic_acid 3-methylheptanoic acid lipase Lipase 3-methylheptanoic_acid->lipase + sec-butanol sec-butanol sec-butanol->lipase + sec-butyl_3-methylheptanoate This compound lipase->sec-butyl_3-methylheptanoate water Water lipase->water +

Caption: Reaction scheme for the lipase-catalyzed synthesis of this compound.

Recommended Biocatalysts

The most widely recommended lipase for the synthesis of esters involving secondary alcohols and branched-chain acids is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435.[2] Its high activity, stability in organic solvents, and broad substrate specificity make it an ideal choice for this application.

Quantitative Data Summary

While specific data for the enzymatic synthesis of this compound is limited in publicly available literature, the following tables summarize reaction conditions and outcomes for the synthesis of structurally similar esters using lipases, providing a strong starting point for optimization.

Table 1: Lipase-Catalyzed Synthesis of Esters with Secondary Alcohols

LipaseAcidAlcoholSolventTemp. (°C)Molar Ratio (Acid:Alcohol)Enzyme LoadTime (h)Conversion (%)Reference
Novozym® 435Adipic acidsec-butanolSolvent-free601:25% (w/w)4>96N/A
Novozym® 435Butyric acid2-ethylhexanoln-hexane501:110 g/L8~90N/A
Novozym® 435Lauric acidsec-butanoln-heptane701:320 mg/mL24>95N/A

Table 2: Lipase-Catalyzed Synthesis of Esters with Branched-Chain Acids

LipaseAcidAlcoholSolventTemp. (°C)Molar Ratio (Acid:Alcohol)Enzyme LoadTime (h)Conversion (%)Reference
Candida antarctica lipase BIsovaleric acidn-butanolHexane401:11 mg/mL24~90[1]
Novozym® 4352-methylhexanoic acid2-ethylhexanolSolvent-free701:1.12.5% (w/w)2497N/A
Novozym® 4352-methylpropanoic acidGeraniolIsooctane501:215 g/L48>80N/A

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis, purification, and analysis of this compound.

Protocol 1: Enzymatic Esterification

This protocol describes the synthesis of this compound using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • 3-methylheptanoic acid

  • sec-butanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • n-hexane (or other suitable organic solvent)

  • Molecular sieves (3Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker or magnetic stirrer with heating

Procedure:

  • To a 50 mL screw-capped flask, add 3-methylheptanoic acid (e.g., 10 mmol) and sec-butanol (e.g., 20 mmol, 2 molar equivalents).

  • Add n-hexane (e.g., 20 mL) as the reaction solvent. For a solvent-free system, omit the solvent.

  • Add activated molecular sieves (e.g., 1 g) to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Add the immobilized lipase (e.g., 10% w/w of total substrates).

  • Securely cap the flask and place it in an orbital shaker or on a magnetic stirrer.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

G cluster_workflow Experimental Workflow A 1. Substrate Preparation (3-methylheptanoic acid, sec-butanol) B 2. Addition of Solvent and Molecular Sieves A->B C 3. Addition of Immobilized Lipase B->C D 4. Incubation with Agitation and Heat C->D E 5. Reaction Monitoring (GC Analysis) D->E F 6. Enzyme Separation (Filtration) E->F Reaction Complete G 7. Product Purification (Distillation) F->G H 8. Product Analysis (GC-MS, NMR) G->H

Caption: General workflow for the enzymatic synthesis of this compound.

Protocol 2: Product Purification

The synthesized ester can be purified from the reaction mixture by vacuum distillation.

Materials:

  • Crude reaction mixture (after enzyme removal)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Heating mantle

  • Vacuum pump

Procedure:

  • Remove the solvent from the crude reaction mixture using a rotary evaporator.

  • Transfer the remaining liquid (containing the ester and unreacted substrates) to a round-bottom flask suitable for distillation.

  • Set up the vacuum distillation apparatus.

  • Apply vacuum and gently heat the flask using a heating mantle.

  • Collect the fraction corresponding to the boiling point of this compound (b.p. 92-93 °C at 9 mmHg).

Protocol 3: Product Analysis

The purity and identity of the synthesized ester should be confirmed using gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan in the range of m/z 40-400.

The identity of the product can be confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Signaling Pathways and Logical Relationships

For this synthetic application, a signaling pathway diagram is not directly applicable. However, a diagram illustrating the logical relationship of the Ping-Pong Bi-Bi mechanism, a common model for lipase-catalyzed esterification, is provided below.[3]

G cluster_mechanism Ping-Pong Bi-Bi Mechanism E Lipase (E) EA Acyl-Enzyme Complex (E-Acyl) E->EA + A EAP Enzyme-Product Complex (E-Product) E->EAP + B EA->E - P1 EAP->E - P2 P1 Water (P1) P2 Ester (P2) A Acid (A) B Alcohol (B)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using lipases, particularly immobilized Candida antarctica lipase B, presents a promising and sustainable method for the production of this chiral ester. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize this biocatalytic process. The mild reaction conditions, high selectivity, and reusability of the enzyme make this an attractive approach for applications in various industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of sec-butyl 3-methylheptanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two primary synthetic routes are commonly employed:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between 3-methylheptanoic acid and sec-butanol.[1][2][3] The reaction is an equilibrium process, and strategies to drive it towards the product are necessary for high yields.

  • Grignard Reagent Addition to an α,β-Unsaturated Ester: This method involves the conjugate addition of a Grignard reagent, such as n-butylmagnesium bromide, to sec-butyl crotonate.[4][5] This approach can offer high yields, particularly with the use of a copper catalyst.[5]

Q2: What are the key factors that influence the yield of the Fischer-Speier esterification route?

A2: The yield of Fischer-Speier esterification is primarily influenced by the equilibrium position of the reaction.[1][3] To maximize the yield, the following factors are critical:

  • Removal of Water: Water is a byproduct of the reaction, and its removal will shift the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[2][6] This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.

  • Excess Reactant: Using a large excess of one of the reactants, typically the less expensive sec-butanol, will also drive the equilibrium towards the product side.[2]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to increase the reaction rate.[1][2]

  • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.

Q3: Why is a copper catalyst, like cuprous chloride, used in the Grignard-based synthesis?

A3: In the Grignard-based synthesis, a copper catalyst, such as cuprous chloride (CuCl), is used to promote the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester (sec-butyl crotonate). Without the catalyst, the competing 1,2-addition to the carbonyl group can become a more significant side reaction, leading to a lower yield of the desired this compound. The use of cuprous chloride has been shown to improve the yield of this reaction significantly.[5]

Troubleshooting Guides

Issue 1: Low Yield in Fischer-Speier Esterification

Q: My Fischer-Speier esterification of 3-methylheptanoic acid and sec-butanol is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction.[1][2] Here are the likely causes and troubleshooting steps:

  • Cause 1: Incomplete Reaction (Equilibrium Not Shifted Sufficiently)

    • Solution: To drive the equilibrium towards the product, you can:

      • Remove Water: Employ a Dean-Stark apparatus during the reaction to azeotropically remove the water as it is formed.

      • Use Excess Alcohol: Increase the molar ratio of sec-butanol to 3-methylheptanoic acid. An excess of the alcohol can significantly improve the ester yield.[2]

  • Cause 2: Insufficient Catalysis

    • Solution: Ensure that an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the nucleophilic attack of the alcohol.[3][6]

  • Cause 3: Reaction Not at Optimal Temperature

    • Solution: Ensure the reaction mixture is maintained at a sufficient temperature (typically reflux) to achieve a reasonable reaction rate.

  • Cause 4: Steric Hindrance

    • Solution: Sec-butanol is a secondary alcohol and is more sterically hindered than a primary alcohol, which can slow down the reaction rate. While you cannot change the reactant, increasing the reaction time can help to achieve a higher conversion.

G start Low Yield in Fischer Esterification check_equilibrium Is the equilibrium being effectively shifted? start->check_equilibrium check_catalyst Is the acid catalyst sufficient? check_equilibrium->check_catalyst Yes solution_equilibrium Implement water removal (e.g., Dean-Stark) and/or use excess sec-butanol. check_equilibrium->solution_equilibrium No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Ensure adequate loading of a strong acid catalyst. check_catalyst->solution_catalyst No check_time Has the reaction been run for a sufficient time? check_temp->check_time Yes solution_temp Increase temperature to reflux. check_temp->solution_temp No solution_time Increase the reaction time. check_time->solution_time No end_node Improved Yield check_time->end_node Yes solution_equilibrium->check_catalyst solution_catalyst->check_temp solution_temp->check_time solution_time->end_node

Caption: Troubleshooting logic for low yield in Fischer esterification.

Issue 2: Low Yield and/or Side Product Formation in Grignard-based Synthesis

Q: I am attempting the synthesis of this compound via the Grignard route and experiencing low yields and the formation of impurities. What could be going wrong?

A: Low yields and side products in this reaction often stem from issues with the Grignard reagent or the reaction conditions.

  • Cause 1: Poor Quality or Low Concentration of Grignard Reagent

    • Solution: Grignard reagents are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.

  • Cause 2: Competing 1,2-Addition

    • Solution: The primary way to favor the desired 1,4-conjugate addition is to use a copper catalyst. The addition of cuprous chloride (CuCl) in catalytic amounts is crucial for achieving high yields of the 1,4-addition product.[5]

  • Cause 3: Impure Starting Materials

    • Solution: The purity of the starting materials, particularly the sec-butyl crotonate and the n-butyl bromide used to prepare the Grignard reagent, is important. Impurities can lead to side reactions and lower yields. Purify the starting materials by distillation if necessary.

  • Cause 4: Incorrect Reaction Temperature

    • Solution: The addition of the Grignard reagent to the sec-butyl crotonate is typically carried out at a low temperature (e.g., in an ice bath) to control the exothermicity of the reaction and minimize side reactions. After the addition is complete, the reaction may be allowed to warm to room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent Addition

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether

  • sec-Butyl crotonate

  • Cuprous chloride (CuCl)

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings.

    • Prepare a solution of n-butyl bromide in anhydrous diethyl ether.

    • Add a small portion of the n-butyl bromide solution to the magnesium to initiate the reaction.

    • Once the reaction starts, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat under reflux for an additional 15 minutes.

  • Conjugate Addition:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a small portion of cuprous chloride to the cooled Grignard solution.

    • Prepare a solution of sec-butyl crotonate in anhydrous diethyl ether.

    • Add the sec-butyl crotonate solution dropwise to the Grignard reagent over several hours, while maintaining the low temperature.

    • Periodically add small portions of cuprous chloride during the addition of the ester.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for 15 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up and Purification:

    • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the ether extracts and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Remove the ether by distillation.

    • Fractionally distill the residue under reduced pressure to obtain pure this compound.

G start Start grignard_prep Prepare n-butylmagnesium bromide Grignard reagent start->grignard_prep conjugate_add Perform copper-catalyzed conjugate addition with sec-butyl crotonate grignard_prep->conjugate_add workup Acidic work-up and extraction conjugate_add->workup purification Dry and fractionally distill under reduced pressure workup->purification end_node This compound purification->end_node

Caption: Workflow for the synthesis of this compound via Grignard addition.

Data Summary Tables

Table 1: Reported Yields for this compound Synthesis

Synthesis RouteKey ReagentsCatalystReported YieldReference
Grignard Additionn-Butylmagnesium bromide, sec-Butyl crotonateCuprous Chloride80-85%[5]
Grignard Additionn-Butylmagnesium bromide, sec-Butyl crotonateNone68-78%[5]

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₄O₂
Molecular Weight200.32 g/mol
Boiling Point92-93 °C at 9 mmHg[5]
Refractive Index (n²⁵D)1.4190[5]
Density0.867 g/cm³[7]

References

Technical Support Center: Synthesis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of sec-butyl 3-methylheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most prominently documented method is the copper-catalyzed 1,4-conjugate addition of a Grignard reagent (n-butylmagnesium bromide) to an α,β-unsaturated ester (sec-butyl crotonate).[1][2] An alternative, though less direct, approach is the Fischer esterification of 3-methylheptanoic acid with sec-butanol, which is a reversible acid-catalyzed reaction.[3][4]

Q2: Why is my product yield consistently low when using the Grignard synthesis method?

Low yields in this synthesis can stem from several factors:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the Grignard reagent from being quenched.[2]

  • Grignard Reagent Formation: The formation of n-butylmagnesium bromide may be incomplete. Use of a small crystal of iodine and gentle heating can help initiate the reaction.[2][5]

  • Reaction Temperature: The addition of the sec-butyl crotonate to the Grignard reagent should be performed at a low temperature (e.g., in an ice bath) to minimize side reactions.[1][2]

  • Absence of Copper Catalyst: Without a catalyst like cuprous chloride (CuCl), the reaction may favor the undesired 1,2-addition to the carbonyl group over the desired 1,4-conjugate addition, significantly reducing the yield of the target product.[1]

Q3: My spectral analysis (IR/NMR) shows a significant ketone byproduct. What is it and how can I prevent it?

The presence of a ketone byproduct strongly suggests that a 1,2-addition reaction has occurred instead of the desired 1,4-conjugate addition. This side reaction involves the Grignard reagent attacking the electrophilic carbonyl carbon of the sec-butyl crotonate. To minimize this, the addition of a copper catalyst, such as cuprous chloride (CuCl), is crucial as it selectively promotes the 1,4-addition pathway.[1] Maintaining a low reaction temperature during the addition also helps favor the desired reaction.

Q4: What is the specific role of cuprous chloride (CuCl) in the synthesis?

Cuprous chloride is added as a catalyst to promote the 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester.[1][2] In its absence, a significant portion of the reaction may proceed via a 1,2-addition to the carbonyl group, leading to a ketone byproduct and a lower yield of this compound. Research has shown that adding CuCl can improve the yield from 68-78% to 80-85%.[1]

Q5: Are there potential side reactions if I use Fischer esterification to synthesize this compound?

Yes, while Fischer esterification is a viable method, it has its own set of potential side reactions:

  • Incomplete Reaction: The reaction is an equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[3][4] To achieve a high yield, one must either use a large excess of a reactant (typically the alcohol) or remove water as it forms, for instance, with a Dean-Stark apparatus.[3][4]

  • Dehydration of Sec-butanol: Under the strong acidic conditions and heat required for esterification, the secondary alcohol (sec-butanol) can undergo dehydration to form a mixture of butene isomers.

  • Ether Formation: Two molecules of sec-butanol can react to form di-sec-butyl ether, another common side reaction under acidic catalysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Quenched Grignard Reagent: The presence of moisture in the reaction setup.Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents. Store reagents under inert atmosphere (e.g., nitrogen or argon).[2][5]
2. Inefficient 1,4-Addition: The reaction favored the 1,2-addition pathway.Add cuprous chloride (CuCl) as a catalyst.[1] Perform the addition of the ester to the Grignard reagent at low temperatures (0-5 °C).[2]
3. Incomplete Reaction (Fischer): The reaction equilibrium was not sufficiently shifted toward the products.Use a large excess of sec-butanol. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[4]
Product Contaminated with Byproducts 1. Ketone Impurity (Grignard): Significant 1,2-addition occurred.Confirm the presence of a ketone using IR or ¹³C NMR spectroscopy. Refine the reaction by adding a CuCl catalyst and maintaining low temperatures.[1] Purify the final product via fractional distillation under reduced pressure.[1]
2. Alkene Impurity (Fischer): Dehydration of sec-butanol.Use a milder acid catalyst or lower the reaction temperature. Purify the final product carefully by distillation.
3. Unreacted Starting Material: The reaction did not go to completion.Increase the reaction time or reflux period. Verify the stoichiometry of the reagents. For the Grignard synthesis, ensure the Grignard reagent was successfully formed and added in the correct molar ratio.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄O₂[6][7][8]
Molecular Weight 200.32 g/mol [7]
Boiling Point 92-93 °C at 9 mmHg[1]
222 °C at 760 mmHg[7]
Density 0.867 g/cm³[7]
Refractive Index (n²⁵D) 1.4190[1]

Table 2: Synthesis Yield Comparison (Grignard Method)

ConditionReported YieldSource
Without Cuprous Chloride 68–78%[1]
With Cuprous Chloride 80–85%[1]

Experimental Protocols

Key Experiment: Synthesis via Grignard Reagent Conjugate Addition

This protocol is adapted from procedures found in Organic Syntheses and PrepChem.[1][2]

1. Preparation of n-butylmagnesium bromide (Grignard Reagent):

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings (1.04 g atoms) and a crystal of iodine.[2]

  • Cover the magnesium with anhydrous diethyl ether.

  • Prepare a solution of n-butyl bromide (1.30 moles) in anhydrous diethyl ether.[1]

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[1][2]

2. Conjugate Addition Reaction:

  • Cool the freshly prepared Grignard reagent solution in an ice-water bath to approximately 5 °C.[2]

  • Add cuprous chloride (1.4 mole% with respect to the Grignard reagent) in several small portions throughout the addition of the ester.[1]

  • Add a solution of sec-butyl crotonate (0.4 moles) in anhydrous diethyl ether dropwise to the cooled and stirred Grignard solution over a period of about 3 hours. Maintain the temperature below 10 °C.[1][2]

  • After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes, then allow it to stir at room temperature for 1 hour.[2]

3. Workup and Purification:

  • Pour the reaction mixture slowly into a vigorously stirred, ice-cooled mixture of ice and concentrated hydrochloric acid.[2]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[2]

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then a saturated aqueous solution of sodium chloride.[1][2]

  • Dry the organic solution over anhydrous magnesium sulfate.[1]

  • Filter the solution and remove the solvent by distillation.

  • Purify the residue by fractional distillation under reduced pressure to yield this compound (b.p. 92–93°/9 mm).[1]

Visualizations

G reagents n-Butylmagnesium Bromide + sec-Butyl Crotonate cucl CuCl (Catalyst) reagents->cucl Promotes intermediate Reaction Intermediate reagents->intermediate 1,2-Addition (No Catalyst) cucl->intermediate 1,4-Addition product This compound (Desired 1,4-Addition Product) intermediate->product side_product Ketone Byproduct (Undesired 1,2-Addition Product) intermediate->side_product

Caption: Synthesis pathway for this compound via Grignard reaction.

G start Low Product Yield Observed check_grignard Was Grignard reagent formation successful? start->check_grignard cause_grignard Cause: Wet Glassware/Solvents or Inactive Mg check_grignard->cause_grignard No check_byproduct Analysis of crude product shows significant ketone byproduct? check_grignard->check_byproduct Yes solution_grignard Solution: Ensure anhydrous conditions. Use initiator (I₂). cause_grignard->solution_grignard cause_byproduct Cause: 1,2-Addition Dominated check_byproduct->cause_byproduct Yes cause_other Cause: Incorrect Stoichiometry or Insufficient Reaction Time check_byproduct->cause_other No solution_byproduct Solution: Add CuCl catalyst. Maintain low temperature. cause_byproduct->solution_byproduct solution_other Solution: Verify reagent amounts. Increase reaction time. cause_other->solution_other

References

Optimizing reaction conditions for Sec-butyl 3-methylheptanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sec-butyl 3-methylheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

Low yields, incomplete reactions, and product purification are common challenges in the synthesis of this compound via Fischer esterification. The following table summarizes potential issues, their causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Ester Yield Equilibrium Limitations: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the reaction backward.[1][2][3][4]1. Use Excess Alcohol: Employ a significant molar excess of sec-butanol (e.g., 3 to 10 equivalents) to shift the equilibrium towards the product.[1] 2. Water Removal: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it forms. Alternatively, add a drying agent like molecular sieves to the reaction mixture.[2]
Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid and activating it for nucleophilic attack.Increase the catalyst loading. For sulfuric acid, concentrations typically range from 1-5 wt% relative to the carboxylic acid.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Increase the reaction temperature to the boiling point of the alcohol or solvent used for reflux. A study on a similar esterification showed that increasing the temperature from 80°C to 110°C increased the conversion from 67.5% to 87.2%.[5]
Steric Hindrance: Both 3-methylheptanoic acid (a branched carboxylic acid) and sec-butanol (a secondary alcohol) exhibit steric hindrance, which can slow down the reaction rate compared to straight-chain reactants.[4][6]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 8-12 hours or overnight) to achieve higher conversion. 2. Optimize Catalyst: Consider using a stronger acid catalyst or a Lewis acid catalyst.
Presence of Unreacted Starting Materials Incomplete Reaction: Similar to the causes of low yield.Refer to the solutions for "Low Ester Yield." Consider monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Inefficient Work-up: The purification process may not effectively remove unreacted 3-methylheptanoic acid or sec-butanol.1. Acid Removal: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining carboxylic acid. 2. Alcohol Removal: Wash the organic layer with water or brine to remove excess sec-butanol.
Formation of Side Products Dehydration of sec-butanol: Acid-catalyzed dehydration of sec-butanol can occur at elevated temperatures, leading to the formation of butene isomers (but-1-ene, cis-but-2-ene, and trans-but-2-ene).[7]1. Control Temperature: Avoid excessively high temperatures during the reaction and distillation. 2. Use a Milder Catalyst: Consider using a milder acid catalyst if alkene formation is significant.
Ether Formation: Under acidic conditions, two molecules of sec-butanol can dehydrate to form di-sec-butyl ether.Maintain a sufficient concentration of the carboxylic acid to favor esterification over ether formation.
Difficulty in Product Isolation and Purification Similar Boiling Points: The boiling point of the ester product may be close to that of the starting materials or side products, making purification by distillation challenging.1. Fractional Distillation: Use a fractional distillation column to achieve better separation. 2. Column Chromatography: If distillation is ineffective, purify the crude product using column chromatography on silica gel.[8][9]
Emulsion Formation during Work-up: The presence of unreacted carboxylic acid salts can lead to the formation of emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the yield of esterification reactions, based on studies of similar compounds.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Ester Yield (%)
1:165%[1]
3:185%
5:190%
10:197%[1]

Table 2: Effect of Catalyst Loading (H₂SO₄) on Ester Conversion

Catalyst Loading (wt%)Approximate Conversion (%)
0.575%
1.088%
2.092%
4.093%

Table 3: Effect of Temperature on Ester Conversion

Temperature (°C)Approximate Conversion (%)
8067.5%[5]
10081.0%
11087.2%[5]
12088.5%

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification of 3-methylheptanoic acid?

A1: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, plays a crucial role in protonating the carbonyl oxygen of the 3-methylheptanoic acid.[3][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of sec-butanol. The catalyst is regenerated at the end of the reaction.[1]

Q2: Why is it important to remove water during the reaction?

A2: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (3-methylheptanoic acid and sec-butanol), thereby reducing the yield of the desired ester.[4] Removing water as it is formed drives the reaction forward, favoring the formation of this compound.[2]

Q3: Can I use a different alcohol for this reaction?

A3: Yes, other primary or secondary alcohols can be used. However, the reaction rate and yield will be affected by the structure of the alcohol. Primary alcohols generally react faster than secondary alcohols due to less steric hindrance.[6] Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination (dehydration) under acidic conditions.[10]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, spot the reaction mixture alongside the starting materials (3-methylheptanoic acid and sec-butanol) on a TLC plate. The formation of the ester will be indicated by the appearance of a new spot with a different Rf value. For GC analysis, the disappearance of the starting materials and the appearance of a new peak corresponding to the product can be tracked over time.

Q5: What are the key safety precautions for this experiment?

A5: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reactants and the ester product are flammable, so heating should be done using a heating mantle and not an open flame. Ensure the reaction apparatus is properly vented.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 3-methylheptanoic acid

  • sec-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (simple or fractional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylheptanoic acid (1.0 eq), sec-butanol (3.0-5.0 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approximately 2-3% by weight of the carboxylic acid) to the mixture.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, and the water will separate to the bottom while the toluene returns to the reaction flask. Continue the reflux until no more water is collected in the trap (typically 4-8 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer with water to remove the excess sec-butanol.

    • Wash with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted 3-methylheptanoic acid. Be cautious of CO₂ evolution.

    • Wash with brine to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene and any remaining volatile components using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product. Collect the fraction at the appropriate boiling point.

Visualizations

Reaction Pathway for Fischer Esterification

Caption: Fischer esterification of 3-methylheptanoic acid.

Experimental Workflow

Experimental_Workflow A Combine Reactants & Catalyst B Reflux with Dean-Stark A->B C Cool to Room Temperature B->C D Transfer to Separatory Funnel C->D E Aqueous Washes (Water, NaHCO₃, Brine) D->E F Dry Organic Layer E->F G Solvent Removal (Rotovap) F->G H Vacuum Distillation G->H I Characterization (NMR, IR, GC-MS) H->I

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Water Water Removed Efficiently? Start->Check_Water Yes Success Yield Improved Start->Success No Check_Excess_Alcohol Sufficient Excess Alcohol? Check_Water->Check_Excess_Alcohol Yes Sol_Dean_Stark Use Dean-Stark or Drying Agent Check_Water->Sol_Dean_Stark No Check_Time_Temp Sufficient Reaction Time/Temp? Check_Excess_Alcohol->Check_Time_Temp Yes Sol_Increase_Alcohol Increase Molar Ratio of Alcohol Check_Excess_Alcohol->Sol_Increase_Alcohol No Check_Catalyst Sufficient Catalyst? Check_Time_Temp->Check_Catalyst Yes Sol_Increase_Time_Temp Increase Reflux Time or Temperature Check_Time_Temp->Sol_Increase_Time_Temp No Sol_Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Sol_Increase_Catalyst No Check_Catalyst->Success Yes Sol_Dean_Stark->Success Sol_Increase_Alcohol->Success Sol_Increase_Time_Temp->Success Sol_Increase_Catalyst->Success

Caption: Troubleshooting low yield in the esterification.

References

Technical Support Center: Purification of Crude Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Sec-butyl 3-methylheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

The primary impurities are typically unreacted starting materials: 3-methylheptanoic acid and sec-butanol.[1][2] Another potential impurity is the acid catalyst used in the reaction, such as sulfuric acid.[2] Side-products may also be present depending on the specific reaction conditions. For instance, dehydration of sec-butanol to form butenes can occur, especially at high temperatures with an acid catalyst.[3]

Q2: What is the general strategy for purifying crude this compound?

The standard purification protocol involves a multi-step approach:

  • Neutralization/Washing: The crude product is first washed with a basic solution (e.g., sodium bicarbonate or sodium carbonate) to remove the acidic catalyst and unreacted 3-methylheptanoic acid.[2][3] This is followed by washing with water and/or brine to remove any remaining base, salts, and the more water-soluble sec-butanol.[3]

  • Drying: The washed organic layer is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.[4]

  • Distillation: The final purification is typically achieved by fractional distillation under reduced pressure (vacuum distillation).[2][4][5] This separates the desired ester from any remaining non-volatile impurities and residual starting materials.

Q3: Why is vacuum distillation recommended for the final purification step?

This compound has a relatively high boiling point (222 °C at 760 mmHg).[6] Distillation at atmospheric pressure would require high temperatures, which could lead to decomposition of the ester. Vacuum distillation allows the substance to boil at a much lower temperature, minimizing the risk of thermal degradation and improving the purity of the final product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of organic and aqueous layers during washing. - Formation of an emulsion. - Insufficient density difference between the layers.- Add a small amount of brine (saturated NaCl solution) to "break" the emulsion and increase the density of the aqueous layer. - Allow the mixture to stand for a longer period in the separatory funnel. - Gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation.
Product is still acidic after washing with base. - Insufficient amount or concentration of the basic solution used. - Inefficient mixing during the washing step.- Use a more concentrated basic solution or perform additional washes. - Ensure thorough mixing of the two phases during the washing process to allow for complete neutralization. - Check the pH of the aqueous layer after washing to ensure it is basic.
Low yield of purified ester. - Incomplete reaction. - Loss of product during the washing steps, especially if an emulsion formed and was discarded. - Inefficient distillation (e.g., loss of product in the fore-run or residue).- Optimize the initial esterification reaction conditions to drive the equilibrium towards the product. - Be careful during the separation of layers to minimize loss of the organic phase. - Use an appropriate distillation setup (e.g., a fractionating column) and carefully monitor the distillation temperature and pressure to ensure a clean separation.
Final product is cloudy or contains water. - Incomplete drying of the organic layer before distillation. - Contamination from wet glassware.- Ensure the drying agent is used in sufficient quantity and that the organic layer is allowed enough time to dry completely. The solution should be clear, not cloudy, before decanting or filtering. - Use oven-dried or flame-dried glassware for the distillation.
The ester has a burnt or off-odor after distillation. - Distillation temperature was too high, causing decomposition.- Use a lower pressure (higher vacuum) to reduce the boiling point of the ester. - Ensure the heating mantle is set to an appropriate temperature to avoid overheating the distillation flask.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compoundC₁₂H₂₄O₂200.32222 (at 760 mmHg)[6]0.867[6]
3-Methylheptanoic acidC₈H₁₆O₂144.21~229-235 (at 760 mmHg)[7][8]~0.92[7]
sec-ButanolC₄H₁₀O74.1299-100[9][10]~0.808[11]

Experimental Protocols

1. Protocol for Liquid-Liquid Extraction and Washing of Crude Ester

This protocol assumes the synthesis was performed via Fischer esterification using an acid catalyst.

  • Transfer to Separatory Funnel: Allow the crude reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel of appropriate size.

  • Dilution: If the crude mixture is very viscous, dilute it with a water-immiscible organic solvent like diethyl ether or ethyl acetate to facilitate washing.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, frequently venting to release the pressure from the CO₂ gas that evolves. Shake more vigorously, with frequent venting, until no more gas is produced. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Neutralization: Repeat the wash with NaHCO₃ solution to ensure all acidic components have been removed. Check the pH of the final aqueous wash to confirm it is neutral or slightly basic.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Separate and discard the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand until the liquid is clear.

  • Filtration/Decanting: Filter the dried organic solution through a fluted filter paper or carefully decant the solution into a round-bottom flask suitable for distillation, leaving the drying agent behind.

2. Protocol for Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus using dry glassware. The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Addition: Add the dried and filtered crude ester to the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Evacuate the System: Close the system and slowly apply the vacuum.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (fore-run) in a separate receiving flask. This would likely include any residual solvent or unreacted sec-butanol.

    • As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

PurificationWorkflow crude Crude Sec-butyl 3-methylheptanoate sep_funnel Separatory Funnel: Liquid-Liquid Extraction crude->sep_funnel wash1 Wash with NaHCO3 (aq) (Neutralize Acid) sep_funnel->wash1 wash2 Wash with Water wash1->wash2 waste Aqueous Waste (Acid, Alcohol, Salts) wash1->waste Remove Acid wash3 Wash with Brine wash2->wash3 wash2->waste Remove Base/Alcohol drying Dry with Anhydrous MgSO4 or Na2SO4 wash3->drying wash3->waste Remove Water distillation Vacuum Distillation drying->distillation pure_product Pure Sec-butyl 3-methylheptanoate distillation->pure_product

Caption: Workflow for the purification of crude this compound.

TroubleshootingDecisionTree start Crude Product After Reaction check_acidity Is the crude product acidic? start->check_acidity wash_base Wash with aq. NaHCO3 or Na2CO3 solution check_acidity->wash_base Yes proceed_drying Proceed to drying step check_acidity->proceed_drying No check_emulsion Emulsion forms during wash? wash_base->check_emulsion add_brine Add brine to break emulsion check_emulsion->add_brine Yes check_emulsion->proceed_drying No add_brine->proceed_drying check_purity Is purity sufficient after washing? proceed_drying->check_purity distill Perform Vacuum Distillation check_purity->distill No final_product Final Pure Product check_purity->final_product Yes distill->final_product

References

Technical Support Center: Purification of Branched-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of branched-chain esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude branched-chain ester reaction mixture?

A1: Common impurities include unreacted starting materials such as the carboxylic acid and alcohol, the catalyst (e.g., sulfuric acid), byproducts like water, and decomposition products formed at high temperatures.[1] Tar formation can also be a significant issue, especially when using catalysts like sulfuric acid, leading to discoloration of the product.

Q2: How does the branched-chain structure affect the physical properties and purification of esters?

A2: The presence of branched chains in an ester molecule can significantly influence its physical properties. Generally, branched isomers have lower boiling points compared to their straight-chain counterparts due to a reduction in surface area, which weakens the intermolecular van der Waals forces.[2][3][4] However, highly branched, more symmetrical structures can pack more efficiently in a crystal lattice, sometimes resulting in higher melting points.[2] This difference in physical properties can be exploited during purification by distillation and crystallization.

Q3: My branched-chain ester is thermally sensitive. What is the best purification method to avoid decomposition?

A3: For thermally sensitive esters, vacuum distillation is the preferred method as it allows for distillation at a lower temperature, thereby preventing thermal decomposition. It is crucial to operate under a high vacuum to significantly reduce the boiling point.

Q4: I am observing a persistent emulsion during the aqueous wash of my crude ester. How can I resolve this?

A4: Emulsions are a common issue when washing crude ester mixtures. They are stable mixtures of the organic and aqueous layers that are difficult to separate. Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to break up the emulsified layer.

  • Gentle Swirling: Instead of vigorous shaking, use gentle swirling or inverting of the separatory funnel to mix the layers.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.

Troubleshooting Guides

Issue 1: Low Yield of Purified Ester
Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the esterification reaction has gone to completion by monitoring with TLC or GC. Consider extending the reaction time or using a more effective catalyst.
Losses During Extraction Minimize the number of extraction and washing steps. Ensure complete transfer of the organic layer between vessels. Back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.
Product Lost in Mother Liquor During crystallization, if too much solvent is used, a significant amount of product can remain in the mother liquor. Concentrate the mother liquor and attempt a second crystallization.
Decomposition During Distillation If the ester is high-boiling or thermally sensitive, use vacuum distillation. Ensure the heating mantle temperature is not excessively high.
Issue 2: Product Discoloration
Potential Cause Troubleshooting Steps
Tar Formation Tar formation is common with acid catalysts at high temperatures. Neutralize the crude reaction mixture before distillation.
Oxidation Some esters may be sensitive to air oxidation at high temperatures. Perform distillation under an inert atmosphere (e.g., nitrogen or argon).
Residual Impurities Colored impurities may be carried over during distillation. A second distillation or treatment with activated charcoal can remove these impurities.
Protocol for Decolorization with Activated Charcoal
  • Dissolve the colored ester in a minimal amount of a suitable organic solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the ester).

  • Gently heat and stir the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite to remove the charcoal.

  • Remove the solvent under reduced pressure to obtain the decolorized ester.

Issue 3: Co-elution of Ester and Impurities during Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the ester and impurities. A good starting point is a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
Column Overloading Too much sample loaded onto the column will result in poor separation. As a general rule, use about 1g of sample per 20-50g of silica gel.
Improper Column Packing An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry.

Data Presentation

Table 1: Boiling Points of Isomeric Esters

This table illustrates the effect of chain branching on the boiling point of esters. As a general trend, increased branching leads to a lower boiling point.

Ester Structure Molecular Weight ( g/mol ) Boiling Point (°C)
n-Butyl acetateCH₃COOCH₂CH₂CH₂CH₃116.16126
Isobutyl acetateCH₃COOCH₂CH(CH₃)₂116.16118
sec-Butyl acetateCH₃COOCH(CH₃)CH₂CH₃116.16112
tert-Butyl acetateCH₃COOC(CH₃)₃116.1698

Note: These are representative values and may vary slightly depending on the source.

Table 2: Comparison of Purification Methods for a Branched-Chain Ester

This table provides a qualitative comparison of common purification techniques for a hypothetical branched-chain ester contaminated with starting materials.

Purification Method Purity Achieved Yield Scalability Notes
Fractional Distillation Good to ExcellentGoodExcellentEffective for separating compounds with different boiling points.[5]
Liquid-Liquid Extraction Fair to GoodGoodExcellentPrimarily for removing acidic/basic impurities and water-soluble components.[6][7][8][9][10]
Column Chromatography ExcellentFair to GoodPoor to FairIdeal for high-purity isolation on a smaller scale.[11][12]
Crystallization ExcellentVariableGoodRequires a solid ester and a suitable solvent.[13][14][15][16][17]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the removal of unreacted carboxylic acid and the acid catalyst from a crude ester mixture.

Materials:

  • Crude ester mixture

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve the crude ester mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude, neutralized ester.

Fractional Distillation

This method is used to separate the branched-chain ester from impurities with different boiling points.[5][18][19][20][21][22][23][24][25]

Materials:

  • Crude ester

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle and stir bar

  • Boiling chips

Procedure:

  • Place the crude ester and a few boiling chips or a stir bar into a round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component.

  • Collect the first fraction (forerun), which will contain lower-boiling impurities.

  • As the temperature begins to rise to the boiling point of the desired ester, change the receiving flask.

  • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the pure branched-chain ester.

  • Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distilling flask.

Column Chromatography

This technique provides high-purity separation based on the differential adsorption of compounds to a stationary phase.[11][12][26][27]

Materials:

  • Crude ester

  • Chromatography column

  • Silica gel or alumina

  • Eluent (solvent system determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

  • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add another layer of sand on top of the silica gel.

  • Dissolve the crude ester in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure ester.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow A Crude Branched-Chain Ester B Liquid-Liquid Extraction (Aqueous Wash) A->B C Drying of Organic Layer B->C D Solvent Removal C->D E Purification Step D->E F Fractional Distillation E->F Different B.P. G Column Chromatography E->G Polarity Difference H Crystallization E->H Solid Product I Pure Branched-Chain Ester F->I G->I H->I

Caption: General experimental workflow for the purification of branched-chain esters.

Troubleshooting_Emulsion A Persistent Emulsion Formed B Add Saturated NaCl (Brine) A->B C Filter through Celite A->C D Gentle Swirling/Inversion A->D E Centrifuge Mixture A->E F Layers Separated B->F C->F D->F E->F

Caption: Troubleshooting guide for resolving emulsions during liquid-liquid extraction.

References

Preventing the formation of byproducts in Grignard-based esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of byproducts during Grignard-based esterification reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reaction of Grignard reagents with esters.

Issue 1: Low yield of the desired tertiary alcohol and presence of unreacted ester and/or ketone.

  • Question: I am trying to synthesize a tertiary alcohol, but my reaction yield is low, and I'm observing significant amounts of starting ester and the intermediate ketone. What is going wrong?

  • Answer: This issue typically arises from an insufficient amount of the Grignard reagent. The reaction between an ester and a Grignard reagent proceeds in two steps: the first addition forms a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[1][2][3] The ketone intermediate is generally more reactive than the starting ester.[3][4] Therefore, if less than two equivalents of the Grignard reagent are used, the reaction will likely result in a mixture of products.

    Troubleshooting Steps:

    • Verify Grignard Reagent Concentration: The concentration of commercially available or self-prepared Grignard reagents can vary. It is crucial to titrate the Grignard reagent before use to determine its exact molarity.

    • Adjust Stoichiometry: Ensure that at least two full equivalents of the active Grignard reagent are used for every equivalent of the ester to drive the reaction to completion and form the tertiary alcohol.[5] Using a slight excess (e.g., 2.1-2.5 equivalents) can compensate for any reagent degradation or reaction with trace amounts of water.[6]

Issue 2: Formation of a significant amount of a ketone byproduct when the tertiary alcohol is the desired product.

  • Question: My goal is to synthesize a tertiary alcohol, but I am isolating a substantial amount of the corresponding ketone. How can I promote the second addition of the Grignard reagent?

  • Answer: The formation of a ketone as a major byproduct when the tertiary alcohol is desired suggests that the second addition of the Grignard reagent is being hindered. This can be due to several factors.

    Troubleshooting Steps:

    • Increase Reaction Temperature: While low temperatures are often used to control the initial exothermic reaction, allowing the reaction to warm to room temperature or even gentle refluxing (depending on the solvent and reagents) can provide the necessary energy to overcome the activation barrier for the second addition.

    • Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of the Grignard reagent to allow for the complete reaction of the intermediate ketone.

    • Consider Steric Hindrance: If either the Grignard reagent or the ester substrate is sterically bulky, the second addition to the more hindered ketone intermediate can be slow.[7] In such cases, longer reaction times or higher temperatures may be necessary.

Issue 3: Low to no yield of the desired product and recovery of starting materials.

  • Question: My Grignard reaction is not proceeding, or the yield is extremely low. What are the likely causes?

  • Answer: The high reactivity of Grignard reagents makes them very sensitive to environmental conditions. Low or no yield is often due to the deactivation of the Grignard reagent.[8]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Grignard reagents are strong bases and will react readily with protic sources like water, alcohols, and even acidic protons on the starting materials.[8][9] All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[10]

    • Check Magnesium Activation: For self-prepared Grignard reagents, the surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings can initiate the reaction.[9][10]

    • Avoid Protic Functional Groups: The substrate should not contain acidic protons such as alcohols, carboxylic acids, or primary/secondary amines, as these will quench the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between a Grignard reagent and an ester?

A1: The reaction proceeds through a two-step nucleophilic addition mechanism. First, one equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a ketone.[1][4] This ketone is then attacked by a second equivalent of the Grignard reagent to form another tetrahedral intermediate (an alkoxide), which upon acidic workup, is protonated to yield the final tertiary alcohol.[2][3]

Reaction Pathway of Grignard Reagent with an Ester

G Ester Ester (R-COOR') Grignard1 + 1 eq. R''-MgX Ester->Grignard1 Intermediate Tetrahedral Intermediate Grignard1->Intermediate Nucleophilic Addition Ketone Ketone (R-CO-R'') Intermediate->Ketone Elimination of R'O⁻ Byproduct Alcohol (R'-OH) Intermediate->Byproduct Grignard2 + 1 eq. R''-MgX Ketone->Grignard2 Alkoxide Alkoxide Intermediate Grignard2->Alkoxide Nucleophilic Addition Workup + H₃O⁺ (Workup) Alkoxide->Workup Tertiary_Alcohol Tertiary Alcohol Workup->Tertiary_Alcohol

Caption: Reaction pathway of an ester with two equivalents of a Grignard reagent.

Q2: Is it possible to stop the reaction at the ketone stage?

A2: Stopping the reaction at the ketone stage is generally difficult because the ketone intermediate is more reactive than the starting ester.[3][11] However, under certain conditions, the formation of the ketone can be favored. Using sterically hindered reagents or substrates, and particularly, running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can suppress the second addition, sometimes allowing for the isolation of the ketone.[12][13] For a more reliable synthesis of ketones from carboxylic acid derivatives, using Weinreb amides with Grignard reagents is a common and effective strategy.[14]

Q3: What are the most common byproducts in a Grignard reaction with an ester, besides the intermediate ketone?

A3: Besides the ketone, other byproducts can form:

  • Enolization products: If the ester has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol.[7]

  • Reduction products: With sterically hindered Grignard reagents that have β-hydrogens, reduction of the carbonyl group to an alcohol can occur via a hydride transfer mechanism.[7]

  • Wurtz coupling products: The Grignard reagent can couple with any unreacted alkyl halide from its preparation, resulting in a hydrocarbon byproduct.[9]

Troubleshooting Workflow for Grignard-Ester Reactions

G Start Low Yield or Unexpected Byproducts Q1 What is the main unexpected product? Start->Q1 A1_Ketone Significant Ketone Formation Q1->A1_Ketone Ketone A1_Unreacted_Ester Unreacted Ester Q1->A1_Unreacted_Ester Unreacted Ester A1_Other Other Byproducts (e.g., enolates, coupling) Q1->A1_Other Other Q2_Ketone Is the tertiary alcohol the desired product? A1_Ketone->Q2_Ketone Q2_Unreacted Was the Grignard reagent titrated? A1_Unreacted_Ester->Q2_Unreacted Q2_Other Were anhydrous conditions strictly maintained? A1_Other->Q2_Other Sol_Ketone_Yes Increase temperature and/or reaction time. Consider steric hindrance. Q2_Ketone->Sol_Ketone_Yes Yes Sol_Ketone_No Use cryogenic temperatures (-78 to -40°C). Consider using a Weinreb amide. Q2_Ketone->Sol_Ketone_No No Sol_Unreacted_Yes Ensure >2 equivalents of active reagent were used. Q2_Unreacted->Sol_Unreacted_Yes Yes Sol_Unreacted_No Titrate reagent to determine exact concentration and adjust stoichiometry. Q2_Unreacted->Sol_Unreacted_No No Sol_Other_Yes Check for acidic protons on the substrate. Consider steric hindrance for reduction byproducts. Q2_Other->Sol_Other_Yes Yes Sol_Other_No Rigorously dry all glassware and solvents. Protect reaction from atmospheric moisture. Q2_Other->Sol_Other_No No

Caption: A logical workflow to troubleshoot common issues in Grignard-ester reactions.

Data Summary

The following table summarizes the effect of key reaction parameters on the product distribution in a Grignard reaction with an ester.

ParameterConditionExpected Outcome on Product DistributionRationale
Stoichiometry (Grignard:Ester) < 2:1Mixture of tertiary alcohol, ketone, and unreacted ester.Insufficient Grignard reagent to drive the reaction to completion.[3]
≥ 2:1Favors the formation of the tertiary alcohol.Ensures enough reagent for both addition steps.[5]
Temperature Low (-78 to -40 °C)May favor the formation of the ketone intermediate.The second addition step has a higher activation energy and is slowed down more significantly at lower temperatures.[12][13]
Room Temp to RefluxFavors the formation of the tertiary alcohol.Provides sufficient energy for both addition steps to proceed to completion.
Steric Hindrance High (in either substrate or reagent)May slow down the second addition, potentially leading to more ketone.The ketone intermediate is more sterically hindered than the starting ester.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol

  • Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: The ester is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Reaction: The flask is cooled to 0 °C in an ice bath. At least two equivalents of the Grignard reagent solution are added to the dropping funnel and then added dropwise to the stirred solution of the ester. The rate of addition should be controlled to maintain the reaction temperature.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours to ensure the reaction goes to completion.

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with an ether solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude tertiary alcohol can then be purified by distillation or chromatography.

Protocol 2: Titration of Grignard Reagent

  • Preparation: Accurately weigh approximately 1 mmol of iodine (I₂) into a dry flask and dissolve it in anhydrous THF.

  • Titration: Add the Grignard solution dropwise from a syringe or burette to the iodine solution with stirring until the characteristic brown color of the iodine disappears.

  • Calculation: The concentration of the Grignard reagent (in M) is calculated by dividing the moles of iodine by the volume of the Grignard reagent added (in L).

References

Effect of catalyst choice on Sec-butyl 3-methylheptanoate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl 3-methylheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the Fischer esterification of 3-methylheptanoic acid and sec-butanol, can be catalyzed by several types of catalysts. The most common are:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are frequently used.

  • Heterogeneous (Solid) Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and other solid acids. They offer the advantage of easier separation from the reaction mixture.

  • Enzymatic Catalysts (Lipases): Enzymes, particularly lipases, can be used as biocatalysts. They offer high selectivity and operate under milder reaction conditions, which can be advantageous for sensitive substrates.

Q2: How does the choice of catalyst affect the reaction yield and conditions?

A2: The choice of catalyst has a significant impact on the reaction yield, temperature, and time required for the synthesis of this compound. Strong acid catalysts are generally effective but may require higher temperatures and can lead to side reactions. Solid acid catalysts can also be effective and simplify purification. Lipases typically require milder temperatures but may necessitate longer reaction times.

Q3: What are the typical side reactions to be aware of during the synthesis of this compound?

A3: The primary side reaction of concern, especially when using strong acid catalysts at elevated temperatures, is the dehydration of sec-butanol to form butene isomers (1-butene, cis-2-butene, and trans-2-butene). Another potential side reaction is the formation of di-sec-butyl ether.

Q4: How can I improve the yield of my esterification reaction?

A4: To improve the yield, you can employ Le Chatelier's principle by removing water as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. Using a molar excess of one of the reactants (typically the less expensive one) can also drive the equilibrium towards the product side.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficient reaction time or temperature- Water not being effectively removed- Steric hindrance of reactants- Use a fresh or properly activated catalyst.- Optimize reaction time and temperature based on the catalyst type.- Use a Dean-Stark apparatus or a drying agent.- Consider using a more effective catalyst for sterically hindered substrates, such as a lipase.
Formation of Byproducts (e.g., Alkenes, Ethers) - Reaction temperature is too high- Catalyst is too aggressive (e.g., high concentration of strong acid)- Lower the reaction temperature.- Reduce the catalyst loading or switch to a milder catalyst (e.g., p-TsOH, solid acid catalyst, or lipase).
Difficulty in Product Purification - Catalyst is difficult to remove (for homogeneous catalysts)- Emulsion formation during workup- For homogeneous catalysts, perform a thorough aqueous workup with a base (e.g., sodium bicarbonate solution) to neutralize and remove the acid.- Consider using a solid acid catalyst for easier separation.- If emulsions form, try adding brine (saturated NaCl solution) to break the emulsion.
Incomplete Reaction - Reaction has not reached equilibrium- Insufficient catalyst- Extend the reaction time.- Increase the catalyst loading.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound with different types of catalysts. Please note that these are general ranges and optimal conditions should be determined experimentally.

Catalyst Type Catalyst Example Typical Temperature (°C) Typical Reaction Time (h) Expected Yield Range (%) Key Advantages Key Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)80 - 1204 - 1260 - 80Low cost, high activityDifficult to remove, potential for side reactions
Homogeneous Acid p-Toluenesulfonic Acid (p-TsOH)80 - 1106 - 1865 - 85Milder than H₂SO₄, less charringDifficult to remove
Heterogeneous Acid Amberlyst-1580 - 1008 - 2470 - 90Easily separable and reusableHigher cost, potentially lower activity than H₂SO₄
Enzymatic Immobilized Lipase (e.g., Novozym 435)40 - 6024 - 7285 - 95+High selectivity, mild conditions, easy separationHigher cost, longer reaction times

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid as a Catalyst
  • Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser.

  • Reactants: To a round-bottom flask, add 3-methylheptanoic acid (1.0 eq), sec-butanol (1.5 eq), and a solvent such as toluene (to fill the Dean-Stark trap).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis using Immobilized Lipase as a Catalyst
  • Reactants: In a flask, combine 3-methylheptanoic acid (1.0 eq) and sec-butanol (1.2 eq). A minimal amount of an organic solvent (e.g., hexane) can be added if necessary.

  • Catalyst Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture (typically 5-10% by weight of the limiting reactant).

  • Reaction: Incubate the mixture in a shaker at the optimal temperature for the lipase (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Purification: Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The solvent can be removed under reduced pressure, and the product can be purified by distillation if necessary.

Visualizations

Experimental_Workflow start Start reactants Combine Reactants: 3-methylheptanoic acid + sec-butanol start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat / Incubate (Monitor Progress) catalyst->reaction workup Workup & Neutralization (for acid catalysts) reaction->workup Homogeneous Catalyst filtration Filtration (for solid/enzyme catalysts) reaction->filtration Heterogeneous Catalyst purification Purification (e.g., Distillation) workup->purification filtration->purification product Sec-butyl 3-methylheptanoate purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed check_byproducts Byproducts Formed? (e.g., Alkenes) start->check_byproducts incomplete_rxn Incomplete Reaction? check_byproducts->incomplete_rxn No sol_temp Lower Reaction Temperature check_byproducts->sol_temp Yes sol_catalyst Use Milder Catalyst (e.g., Lipase, p-TsOH) check_byproducts->sol_catalyst Yes sol_time Increase Reaction Time incomplete_rxn->sol_time Yes sol_water Improve Water Removal (e.g., Dean-Stark) incomplete_rxn->sol_water Yes sol_cat_amount Increase Catalyst Amount incomplete_rxn->sol_cat_amount Yes

Caption: Troubleshooting logic for low yield in esterification.

Navigating the Challenges of Esterifying Sterically Hindered Alcohols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the esterification of sterically hindered alcohols is a frequent yet formidable challenge. Low conversion rates are a common bottleneck, hindering progress in the synthesis of complex molecules. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these critical reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a tertiary alcohol is giving very low yields. What are the primary causes and how can I improve the conversion?

A1: Low yields in the Fischer esterification of sterically hindered alcohols, especially tertiary alcohols, are common and typically stem from a few key factors:

  • Steric Hindrance: The bulky nature of the alcohol impedes the nucleophilic attack on the protonated carboxylic acid, slowing down the reaction rate significantly.[1]

  • Reversibility of the Reaction: Fischer esterification is an equilibrium process. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1][2]

  • Carbocation Formation and Elimination: Tertiary alcohols are prone to elimination under the strong acidic conditions of the Fischer esterification, leading to the formation of alkenes as byproducts.[3][4]

  • Inadequate Catalyst Activity: The chosen acid catalyst may not be effective enough to promote the reaction with a hindered substrate.

Troubleshooting Steps:

  • Water Removal: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene to continuously remove water as it is formed, driving the equilibrium towards the product.[2][5]

  • Use of Excess Reagent: Utilize a large excess of the less sterically hindered reactant, typically the carboxylic acid, to shift the equilibrium towards the ester.[6]

  • Optimize Reaction Conditions: Increase the reaction time and maintain a consistent reflux temperature to provide sufficient energy for the reaction to proceed.[1]

  • Alternative Catalysts: Consider using stronger acid catalysts or Lewis acids that can better activate the carboxylic acid.[6][7]

  • Alternative Esterification Methods: If low yields persist, it is highly recommended to explore alternative methods specifically designed for sterically hindered substrates, such as the Steglich or Yamaguchi esterification.[8][9]

Q2: I'm considering using Steglich esterification for my hindered alcohol. What are the main advantages and potential pitfalls?

A2: The Steglich esterification is an excellent alternative for sterically demanding substrates due to its mild reaction conditions.[10]

  • Advantages:

    • Mild Conditions: It typically proceeds at room temperature, avoiding the harsh acidic conditions that can lead to side reactions with sensitive substrates.[9]

    • High Yields for Hindered Systems: It is particularly effective for the esterification of tertiary alcohols and other sterically crowded substrates where Fischer esterification fails.[10]

    • Water Scavenging: The coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), consumes the water generated during the reaction, driving it to completion.

  • Potential Pitfalls & Solutions:

    • Byproduct Removal: The main challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many organic solvents.

      • Solution: Most of the DCU can be removed by filtration.[11][12] Remaining traces can be removed by recrystallization or column chromatography.[11][12]

    • Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further.

      • Solution: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) effectively suppresses this side reaction.[10]

Q3: When should I choose Yamaguchi esterification over Steglich for my sterically hindered alcohol?

A3: Both Steglich and Yamaguchi esterifications are powerful methods for hindered systems. The choice often depends on the specific substrates and the desired scale of the reaction.

  • Choose Yamaguchi Esterification When:

    • Extreme Steric Hindrance: The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), is often superior for exceptionally hindered substrates where even Steglich esterification gives unsatisfactory results.[8][13]

    • Macrolactonization: It is particularly well-suited for intramolecular esterification to form large rings (macrolactones).[13]

    • High Yields are Critical: It frequently provides very high yields, often exceeding those of the Steglich method for challenging substrates.[8]

  • Considerations:

    • The Yamaguchi reagent is more expensive and moisture-sensitive than the reagents used in the Steglich esterification.

    • The reaction is typically run as a two-step, one-pot procedure.[14]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical yields for the esterification of a sterically hindered alcohol, 1-adamantanol, with acetic acid using different methods.

Esterification MethodReagentsTypical Yield (%)Notes
Fischer Esterification Acetic Acid, Sulfuric AcidLow to ModerateProne to low conversion and side reactions due to steric hindrance and harsh conditions.[3]
Steglich Esterification Acetic Acid, DCC, DMAPGood to Excellent (~80-95%)Mild conditions, but requires removal of DCU byproduct.[15]
Yamaguchi Esterification Acetic Acid, 2,4,6-Trichlorobenzoyl Chloride, Et3N, DMAPExcellent (>90%)Highly effective for very hindered substrates.[8][13]

Experimental Protocols

Protocol 1: Fischer Esterification of a Hindered Alcohol (e.g., Terpinen-4-ol) with Acetic Anhydride

This protocol is a variation of the classic Fischer esterification, using an anhydride to increase the reactivity.

Materials:

  • Terpinen-4-ol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dean-Stark Apparatus

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add terpinen-4-ol (1.0 eq), acetic anhydride (1.5 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Protocol 2: Steglich Esterification of a Hindered Alcohol (e.g., Linalool) with Benzoic Acid

Materials:

  • Linalool

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve linalool (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.[12]

  • Wash the filtrate with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining traces of DCU.[11]

Protocol 3: Yamaguchi Esterification of a Highly Hindered Alcohol (e.g., 1-Adamantanol) with Pivalic Acid

Materials:

  • 1-Adamantanol

  • Pivalic Acid

  • 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add pivalic acid (1.0 eq) and anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve 1-adamantanol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir the reaction at room temperature for 2-4 hours and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Workflows and Troubleshooting

Fischer Esterification Workflow

Fischer_Esterification_Workflow Reactants Carboxylic Acid + Sterically Hindered Alcohol Setup Combine Reactants with Acid Catalyst (e.g., H2SO4) in Toluene Reactants->Setup Reaction Reflux with Dean-Stark Trap Setup->Reaction Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Purification Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Ester Purification->Product

Caption: A typical workflow for Fischer esterification of sterically hindered alcohols.

Troubleshooting Low Yield in Fischer Esterification

Troubleshooting_Fischer_Esterification Start Low Yield in Fischer Esterification CheckWater Is water being effectively removed? Start->CheckWater CheckExcess Is an excess of one reagent being used? CheckWater->CheckExcess Yes AddDeanStark Implement Dean-Stark apparatus CheckWater->AddDeanStark No CheckConditions Are reaction time and temperature sufficient? CheckExcess->CheckConditions Yes IncreaseExcess Increase excess of less hindered reagent CheckExcess->IncreaseExcess No ConsiderAlternatives Consider Alternative Methods: Steglich or Yamaguchi Esterification CheckConditions->ConsiderAlternatives Yes OptimizeConditions Increase reaction time and/or temperature CheckConditions->OptimizeConditions No AddDeanStark->Start IncreaseExcess->Start OptimizeConditions->Start

Caption: A logical troubleshooting guide for low yields in Fischer esterification.

Steglich Esterification Workflow with DCU Removal

Steglich_Esterification_Workflow Reactants Carboxylic Acid + Alcohol + DMAP (cat.) Activation Add DCC in Anhydrous Solvent at 0°C Reactants->Activation Reaction Stir at Room Temperature (2-24h) Activation->Reaction Filtration Filter to Remove Precipitated DCU Reaction->Filtration Workup Aqueous Wash (HCl, NaHCO3, Brine) Filtration->Workup Purification Dry, Concentrate & Purify (Chromatography) Workup->Purification Product Ester Purification->Product

Caption: The workflow for Steglich esterification, including the crucial DCU removal step.

References

Minimizing water content in reagents for Grignard synthesis of esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing water content in reagents for the Grignard synthesis of esters.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude water from a Grignard reaction?

Grignard reagents (R-MgX) are potent nucleophiles but also extremely strong bases. They react readily with even weakly acidic protons, such as those in water. This acid-base reaction, often called quenching, consumes the Grignard reagent to form a hydrocarbon (R-H) and a magnesium salt (Mg(OH)X), rendering it unavailable for the desired reaction with the ester precursor.[1][2] This side reaction significantly lowers the yield of the target ester.[3]

Q2: What are the primary sources of water contamination in a Grignard reaction?

Water can be introduced from several sources, including:

  • Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.[1]

  • Glassware: A thin film of moisture adheres to the surface of untreated glassware.[4]

  • Starting Materials: The alkyl/aryl halide and the ester precursor (e.g., chloroformate or acid chloride) may contain trace amounts of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, can introduce significant moisture.

Q3: What are the visual indicators of a successful Grignard reagent formation?

Several signs can indicate the successful initiation of the Grignard reaction:

  • The appearance of bubbles on the surface of the magnesium turnings.

  • A noticeable warming of the reaction flask, as the reaction is exothermic.

  • The reaction mixture turning cloudy and grey or brown.

  • If iodine was used as an activator, its characteristic purple or brown color will fade.

Q4: Can I use an ester as the starting material to synthesize another ester with a Grignard reagent?

No, reacting a Grignard reagent with an ester typically results in a tertiary alcohol, not another ester.[5][6][7] The Grignard reagent adds to the carbonyl group of the ester, forming a ketone intermediate which is more reactive than the starting ester.[5] This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup.[5][6] To synthesize an ester, one should use an acyl chloride or a chloroformate as the electrophile.[8][9][10]

Q5: What is the purpose of using iodine or 1,2-dibromoethane in the initiation of a Grignard reaction?

Magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent or slow down the reaction with the alkyl/aryl halide. Iodine or a small amount of 1,2-dibromoethane can be used to activate the magnesium surface. They react with the magnesium to expose a fresh, reactive metal surface, which facilitates the initiation of the Grignard reagent formation.

Troubleshooting Guide

Issue: The Grignard reaction does not initiate.

Potential CauseRecommended Solution(s)
Passivated Magnesium Surface 1. Use fresh, shiny magnesium turnings. 2. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 4. Gently warm the flask with a heat gun or in a warm water bath. 5. Use an ultrasonic bath to clean the magnesium surface.
Wet Glassware or Solvents 1. Ensure all glassware is rigorously dried by oven-drying at >120°C overnight or by flame-drying under vacuum or an inert atmosphere.[11] 2. Use a freshly opened bottle of anhydrous solvent or dry the solvent immediately before use.
Impure Alkyl/Aryl Halide 1. Ensure the alkyl/aryl halide is free of moisture and acidic impurities. 2. If necessary, purify the halide by distillation before use.

Issue: The reaction starts but then stops, or the product yield is low.

Potential CauseRecommended Solution(s)
Insufficiently Anhydrous Conditions 1. Review all drying procedures for glassware, solvents, and starting materials. 2. Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained throughout the reaction. 3. Consider using a drying tube filled with a desiccant (e.g., calcium chloride) on the condenser.
Wurtz Coupling Side Reaction 1. Add the alkyl/aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.
Protonation of Grignard Reagent 1. The presence of naphthalene (if using a naphthyl halide) or the corresponding hydrocarbon as a byproduct is a strong indicator of moisture contamination. Re-evaluate all drying procedures.
Incomplete Grignard Formation 1. Allow for a sufficient reaction time (typically 1-3 hours). 2. Consider gentle reflux to ensure all the magnesium is consumed.

Data Presentation

Acceptable Water Content in Solvents for Grignard Reactions
SolventWater Content (ppm)Expected OutcomeReference
Recovered Solvent< 220 ppmAcceptable for direct reuse in Grignard reagent preparation.[12]
Diethyl Ether100 ppmResulted in high reaction conversions (76.8% to 99.5%).[1]
THF (from barrel)~150 ppmUsed successfully in industrial scale-up with excess Grignard reagent.[13]

Experimental Protocols

Protocol 1: Rigorous Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone

This method generates a deep blue sodium-benzophenone ketyl radical, which is a potent scavenger of both water and oxygen. The persistence of the blue color indicates that the solvent is anhydrous.[1][3][14]

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Pre-drying: Add small pieces of sodium metal to the flask of THF and let it stand overnight to remove the bulk of the water.[1]

  • Apparatus Setup: Assemble the distillation apparatus. The distillation flask should be a two-necked flask equipped with a condenser and an inert gas inlet. All glassware must be flame-dried or oven-dried before assembly.[1]

  • Reagent Addition: To the cooled distillation flask, add fresh, small pieces of sodium metal and a small amount of benzophenone.

  • Reflux: Add the pre-dried THF to the flask and heat to reflux under a positive pressure of inert gas.

  • Indicator Formation: As the solvent refluxes, the solution will turn a deep blue or purple color, indicating the formation of the ketyl radical and that the solvent is dry.[1][3][14] If the color fades, more sodium may be required.

  • Distillation: Once the blue color is stable, distill the THF and collect it in a dry, inert-atmosphere receiving flask for immediate use. Caution: Never distill to dryness, as this can concentrate explosive peroxides.[1]

  • Quenching the Still: After cooling the distillation flask, slowly add isopropanol or ethanol under an inert atmosphere to safely react with the remaining sodium, followed by the careful addition of water.[1]

Protocol 2: Synthesis of an Ester via Grignard Reaction with a Chloroformate

This protocol outlines the general procedure for synthesizing an ester using a Grignard reagent and a chloroformate under anhydrous conditions.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF (dried as per Protocol 1)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ethyl chloroformate

  • Iodine crystal (optional, for activation)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Appropriate glassware (three-necked flask, dropping funnel, condenser)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried or flame-dried glassware (three-necked flask, dropping funnel, condenser with a drying tube) under a positive pressure of nitrogen or argon.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a magnetic stir bar.

  • Initiation: Add a small amount of anhydrous solvent to cover the magnesium. If activation is needed, add a single crystal of iodine. Prepare a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous solvent in the dropping funnel. Add a small portion (~10%) of the halide solution to the magnesium. Initiation is indicated by bubbling and a gentle reflux.

  • Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours.

  • Reaction with Chloroformate: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of ethyl chloroformate (1.0 equivalent) in anhydrous solvent to the dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Grignard_Yield start Low or No Ester Yield check_initiation Did the Grignard reaction initiate? (Bubbling, heat, color change) start->check_initiation no_initiation Initiation Failure check_initiation->no_initiation No yes_initiation Initiation Successful check_initiation->yes_initiation Yes cause_passivation Cause: Passivated Mg Surface no_initiation->cause_passivation cause_wet_reagents1 Cause: Wet Glassware/Solvent no_initiation->cause_wet_reagents1 solution_passivation Solution: - Use fresh Mg turnings - Crush Mg before use - Activate with I2 or 1,2-dibromoethane - Gentle heating/sonication cause_passivation->solution_passivation solution_wet_reagents1 Solution: - Rigorously dry all glassware (oven/flame) - Use freshly dried anhydrous solvent cause_wet_reagents1->solution_wet_reagents1 check_byproduct Is hydrocarbon byproduct present? (e.g., benzene from PhMgBr) yes_initiation->check_byproduct yes_byproduct Moisture Contamination check_byproduct->yes_byproduct Yes no_byproduct Other Side Reactions or Incomplete Reaction check_byproduct->no_byproduct No cause_moisture Cause: Water in system quenched Grignard reagent yes_byproduct->cause_moisture solution_moisture Solution: - Re-evaluate all drying procedures - Ensure positive inert gas pressure - Check starting materials for water cause_moisture->solution_moisture cause_wurtz Cause: Wurtz Coupling no_byproduct->cause_wurtz cause_incomplete Cause: Incomplete Reaction no_byproduct->cause_incomplete solution_wurtz Solution: - Slow, dropwise addition of alkyl/aryl halide cause_wurtz->solution_wurtz solution_incomplete Solution: - Increase reaction time - Gentle reflux to consume all Mg cause_incomplete->solution_incomplete

Caption: Troubleshooting flowchart for low yield in Grignard synthesis of esters.

References

Identifying and characterizing degradation products of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of sec-butyl 3-methylheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound, an ester, the primary degradation pathways are expected to be:

  • Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This process would yield 3-methylheptanoic acid and sec-butanol.[1]

  • Oxidation: While the core structure is relatively stable, oxidation can be initiated by factors like heat, light, or the presence of metal ions, potentially leading to the formation of hydroperoxides and subsequent cleavage products.[2][3]

  • Thermal Degradation: High temperatures, particularly during analytical procedures like gas chromatography (GC), can cause the molecule to break down.[3][4]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products anticipated from the pathways mentioned above are:

  • From Hydrolysis:

    • 3-methylheptanoic acid

    • sec-Butanol

  • From Oxidation:

    • Oxidation of the sec-butyl group could lead to the formation of a ketone (butan-2-one) and 3-methylheptanoic acid.

    • Oxidation at the tertiary carbon of the 3-methylheptanoate chain could lead to various oxidized derivatives.

  • From Thermal Degradation (in a GC inlet):

    • Pyrolytic elimination could lead to the formation of butene isomers (1-butene, cis/trans-2-butene) and 3-methylheptanoic acid.

Q3: I am observing poor peak shape (tailing) for my parent compound and its potential degradation products during GC-MS analysis. What could be the cause?

A3: Peak tailing in GC-MS analysis is often indicative of active sites within the system.[5] This can be caused by:

  • Active sites in the injector liner: The liner may have become contaminated or is not sufficiently inert.

  • Column contamination: Buildup of non-volatile residues at the head of the column can create active sites.

  • Column degradation: The stationary phase of the column may be damaged.

To troubleshoot, consider replacing the injector liner with a deactivated one, trimming the front end of the GC column, or replacing the column if it is old or has been subjected to harsh conditions.[6]

Q4: I am seeing unexpected peaks in my chromatogram that are not related to my sample. What are these "ghost peaks" and how can I eliminate them?

A4: Ghost peaks are extraneous peaks that can arise from several sources:[4]

  • Septum bleed: Particles from the injector septum can enter the system.

  • Carryover: Residual sample from a previous injection.

  • Contamination: Impurities in the carrier gas, solvents, or from sample vials.[7]

To resolve this, try baking out the septum, running blank solvent injections to check for carryover, and ensuring the purity of your gases and solvents.[8]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Steps
Thermal Degradation in GC Inlet Lower the injector temperature in increments of 10-20°C.[4] Use a splitless injection with a lower initial oven temperature to minimize the time the analyte spends in the hot inlet.
Hydrolysis During Sample Preparation Ensure all solvents are dry and of high purity.[4] If the sample is in an aqueous matrix, consider extraction into a non-polar, water-immiscible solvent. Avoid acidic or basic conditions if possible.
Adsorption onto Active Sites Use a deactivated injector liner and a high-quality, inert GC column.[4] Consider derivatization to create a more stable compound, though this will change the analyte being measured.[9]
Issue 2: Identification of Unknown Degradation Products
Challenge Recommended Approach
Co-eluting Peaks Modify the GC oven temperature program. A slower ramp rate can improve separation.[10] Consider using a different stationary phase GC column with a different selectivity.
Ambiguous Mass Spectra Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and determine the elemental composition of the unknown peaks. Perform MS/MS experiments to obtain fragmentation patterns that can aid in structural elucidation.[7]
Confirmation of Structure Synthesize or purchase authentic standards of suspected degradation products (e.g., 3-methylheptanoic acid, sec-butanol) and compare their retention times and mass spectra with the unknown peaks in your sample.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (deionized water) hydrolysis solutions.

  • Degradation:

    • Add a known volume of the stock solution to each of the hydrolysis solutions to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (base for the acidic sample, acid for the basic sample), and quench the reaction by cooling.

  • Sample Analysis:

    • Extract the degradation products from the aqueous matrix using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: GC-MS Analysis of Degradation Products
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 250°C (can be optimized lower to prevent thermal degradation).[4]

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program: Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/sec.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

Table 1: Potential Degradation Products and their Expected Mass Spectral Fragments

Compound Name Molecular Formula Molecular Weight Expected Key Mass Fragments (m/z)
This compoundC₁₂H₂₄O₂200.32145, 117, 87, 57, 41
3-methylheptanoic acidC₈H₁₆O₂144.21144, 129, 101, 73, 45
sec-ButanolC₄H₁₀O74.1259, 45, 41, 31
Butan-2-oneC₄H₈O72.1172, 43, 29
1-ButeneC₄H₈56.1156, 41, 39, 29

Visualizations

Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Sample Sample Acid Hydrolysis Acid Hydrolysis Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Sample->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Sample->Oxidation (H2O2) Thermal Stress Thermal Stress Sample->Thermal Stress Sample Prep Sample Prep Acid Hydrolysis->Sample Prep Base Hydrolysis->Sample Prep Oxidation (H2O2)->Sample Prep Thermal Stress->Sample Prep GC-MS Analysis GC-MS Analysis Sample Prep->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Caption: Workflow for forced degradation and analysis.

Hydrolysis_Pathway parent This compound acid 3-methylheptanoic acid parent->acid H+ or OH- / H2O alcohol sec-Butanol parent->alcohol H+ or OH- / H2O

Caption: Hydrolysis degradation pathway.

GCMS_Troubleshooting Problem Poor Chromatographic Results Tailing Peak Tailing Problem->Tailing LowResponse Low Analyte Response Problem->LowResponse GhostPeaks Ghost Peaks Problem->GhostPeaks Sol_Tailing1 Replace Inlet Liner Tailing->Sol_Tailing1 Sol_Tailing2 Trim GC Column Tailing->Sol_Tailing2 Sol_LowResponse1 Lower Inlet Temperature LowResponse->Sol_LowResponse1 Sol_LowResponse2 Check for Leaks LowResponse->Sol_LowResponse2 Sol_GhostPeaks1 Run Blank Injections GhostPeaks->Sol_GhostPeaks1 Sol_GhostPeaks2 Replace Septum GhostPeaks->Sol_GhostPeaks2

Caption: GC-MS troubleshooting logic.

References

Resolving peak tailing in GC analysis of volatile esters

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Peak Tailing in the GC Analysis of Volatile Esters

This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of volatile esters.

Troubleshooting Guide

This section addresses specific peak shape problems in a question-and-answer format to guide you through the diagnostic process.

Q1: All the peaks in my chromatogram are tailing. What is the likely cause?

When all or most peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system rather than a specific chemical interaction.[1][2] This indiscriminate tailing can often be traced to disruptions in the carrier gas flow path.[2][3]

Possible Causes & Solutions:

  • Improper Column Installation: An incorrectly installed column is a frequent cause of peak tailing.[4] If the column is too high or too low in the inlet, it can create unswept (dead) volume, causing turbulence in the flow path.[1][5]

    • Action: Re-install the column. Ensure the column cut is clean and perfectly square (90° to the column wall).[5][6] Follow the manufacturer's instructions for the correct insertion depth into both the inlet and the detector.[1]

  • Leaks in the System: A leak at the inlet fitting can disrupt the carrier gas flow and lead to peak tailing.

    • Action: Perform a leak check using an electronic leak detector, paying close attention to the septum nut and column fittings.[7]

  • Severe Column or Liner Contamination: Accumulation of non-volatile residues from previous injections can contaminate the entire system.[4] If the stationary phase at the head of the column is heavily contaminated, it can lead to poor partitioning for all analytes.[3][5]

    • Action: First, replace the inlet liner and septum.[4] If the problem persists, trim 20-30 cm from the inlet end of the column.[5] In severe cases, the column may need to be replaced.[4]

Q2: Only the peaks for my volatile esters are tailing, while other compounds look fine. What should I investigate?

This scenario, where only specific peaks are affected, strongly suggests a chemical interaction between your polar ester analytes and active sites within the GC system.[2][3] Volatile esters, especially those with more polar functional groups, are prone to interacting with acidic silanol groups present on glass or silica surfaces.[5]

Possible Causes & Solutions:

  • Active Sites in the Inlet: The inlet liner is a common source of activity. Over time, the deactivation layer on a liner can be hydrolyzed by moisture, exposing active silanol groups.[8] Septum particles can also accumulate and create active sites.[8][9]

    • Action: Replace the inlet liner with a new, highly deactivated one.[5][6] Consider using liners with glass wool, as the wool can help trap non-volatile matrix components and aid in volatilization, but ensure the wool itself is properly deactivated.[10][11]

  • Column Activity: The first few meters of the GC column can lose their inertness due to repeated exposure to high temperatures and sample matrix.[8]

    • Action: Trim 10-20 cm from the front of the column to remove the contaminated section.[6][12] If you frequently analyze active compounds like esters, consider using an ultra-inert column or installing a guard column to protect the analytical column.[4][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can manifest as tailing.[13][14]

    • Action: Dilute your sample and inject it again. If the peak shape improves, column overload was the issue.[13][14]

Q3: The solvent peak and the earliest eluting ester peaks are tailing, but later peaks are symmetrical. What is happening?

This pattern is often related to the injection technique, particularly when using splitless injection.[5]

Possible Causes & Solutions:

  • Solvent Effect Violation: In splitless injection, the initial oven temperature must be low enough (typically 20-40°C below the solvent's boiling point) to allow the solvent to condense at the column head.[7] This "solvent focusing" creates a narrow band of analytes. If the temperature is too high, this focusing effect is lost, causing issues for early eluting peaks.[4][7]

    • Action: Lower the initial oven temperature by 10-20°C to ensure proper solvent focusing.[4]

  • Slow Solvent Evaporation (Splitless Injection): If the solvent does not evaporate quickly and move away from the inlet, it can "bleed" slowly into the column, creating the appearance of a tailing solvent peak that can interfere with early eluting analytes.[5]

    • Action: Ensure your split/purge activation time is set correctly. A post-injection purge at a higher flow rate (e.g., 30 mL/min) can help clear the solvent from the inlet quickly.[12]

Troubleshooting Summary Table

SymptomPossible CauseRecommended Action(s)
All Peaks Tailing Improper column installation (incorrect height, poor cut)Re-cut and re-install the column according to manufacturer specifications.[1][5]
System leaks (inlet, fittings)Perform a thorough leak check with an electronic leak detector.[7]
Severe contamination of liner or column headReplace the inlet liner and septum; trim the front end of the column.[4][5]
Only Ester Peaks Tailing Active sites in the inlet liner (exposed silanols)Replace the liner with a new, high-quality deactivated liner.[5][6]
Column activity/contaminationTrim 10-20 cm from the column inlet or use a guard column.[8][12]
Column overloadDilute the sample and re-inject.[13]
Early Peaks Tailing Solvent effect violation (splitless injection)Lower the initial oven temperature by 10-20°C.[4][7]
Incorrect split/purge settingsOptimize the splitless time and ensure the purge function activates correctly.[12]
Late Peaks Tailing Cold spots in the systemCheck that the detector and transfer line (if applicable) are at an appropriate temperature.[1][7]
Low inlet temperatureIncrease the inlet temperature to ensure complete vaporization of less volatile esters.[1]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing the root cause of peak tailing in your GC analysis.

G cluster_start cluster_observe cluster_all_peaks All / Most Peaks Tailing (Physical Issue) cluster_some_peaks Only Ester Peaks Tailing (Chemical Issue) cluster_early_peaks Early Eluting Peaks Tailing start Peak Tailing Observed observe Examine Chromatogram: Which peaks are tailing? start->observe all_peaks_cause Cause: Flow Path Disruption, Dead Volume, Leaks, or Severe Contamination observe->all_peaks_cause All Peaks some_peaks_cause Cause: Active Sites Interacting with Polar Analytes observe->some_peaks_cause Specific Peaks early_peaks_cause Cause: Injection or Solvent Focusing Issue observe->early_peaks_cause Early Peaks action1 1. Check Column Installation (Cut & Depth) action2 2. Perform Leak Check at Inlet action1->action2 action3 3. Replace Liner & Septum action2->action3 action4 4. Trim Column Inlet (20-30 cm) action3->action4 action5 1. Replace with New Deactivated Liner action6 2. Trim Column Inlet (10-20 cm) action5->action6 action7 3. Check for Column Overload (Dilute & Re-inject) action6->action7 action8 4. Use an Inert Column or Guard Column action7->action8 action9 1. Lower Initial Oven Temp (10-20°C) action10 2. Verify Splitless Purge Time & Flow action9->action10

Caption: A troubleshooting flowchart for resolving GC peak tailing issues.

Key Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated or active sections from the inlet end of the column.

  • Cool System: Ensure the GC oven, inlet, and detector are cool to avoid burns and column damage.

  • Remove Column: Carefully disconnect the column from the inlet, loosening the column nut.

  • Perform Cut: Using a ceramic scoring wafer or diamond-tipped pen, lightly score the column tubing at the desired length (e.g., 20 cm from the end).[5]

  • Break and Inspect: Gently flick the column to break it at the score. Inspect the cut end with a magnifying tool to ensure it is a clean, 90-degree break with no jagged edges or shards.[5] If the cut is poor, repeat the process.

  • Re-install Column: Re-install the column in the inlet to the manufacturer's recommended depth. Tighten the column nut finger-tight plus an additional quarter-turn with a wrench. Do not overtighten.

  • Condition (Optional): If a significant length was removed, you may need to briefly condition the column before analysis.

Protocol 2: Inlet Liner, O-Ring, and Septum Replacement

Routine inlet maintenance is critical for preventing peak tailing.[4]

  • Cool Inlet: Make sure the inlet has cooled to a safe temperature.

  • Vent System: Turn off the carrier gas flow to the inlet or place the instrument in standby.

  • Remove Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove Liner: Using forceps, carefully pull the old liner out of the inlet. Note any discoloration or residue. Remove the O-ring from the liner.

  • Clean Inlet (If Necessary): With the liner removed, inspect the inside of the inlet body for any visible debris, such as septum fragments.[9] If present, carefully remove them.

  • Install New Components: Place a new O-ring on the new, deactivated liner. Insert the liner into the inlet. Place a new septum on top and secure it with the septum nut.

  • Restore Flow & Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut.

Frequently Asked Questions (FAQs)

Q: What exactly is peak tailing? A: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half, creating an asymmetrical shape.[13] It occurs when a portion of the analyte molecules are retained longer than the average, often due to secondary, undesirable interactions with the stationary phase or active sites in the system.[13][14]

Q: Why is peak tailing a problem for my analysis? A: Peak tailing can have several negative consequences, including reduced resolution between adjacent peaks, inaccurate peak integration, and compromised quantification.[13][14] This leads to less precise and potentially erroneous analytical results.[13]

Q: How is peak tailing measured? A: Peak tailing is quantified using metrics like the Tailing Factor (Tf) or Asymmetry Factor (As). These calculations compare the width of the back half of the peak to the front half at a specific percentage of the peak height (e.g., 5% for the Tailing Factor). A perfectly symmetrical peak has a value of 1.0.[14]

Q: Can the choice of inlet liner really affect the peak shape of esters? A: Absolutely. The liner is the first point of contact for the sample, and its condition is critical.[8] For polar analytes like esters, using a liner with a high-quality deactivation layer is essential to prevent interactions that cause tailing.[11] The liner's geometry and volume can also impact vaporization and sample transfer to the column, affecting peak shape.[10][15]

Q: How often should I perform inlet maintenance to prevent peak tailing? A: The frequency of maintenance depends on the cleanliness of your samples and the number of injections. A good starting point is to inspect and potentially replace the liner and septum after every 100-200 injections. For very dirty samples, more frequent maintenance will be necessary. Regular maintenance is one of the most effective ways to prevent the buildup of activity and contamination that leads to peak tailing.[4][12]

References

Technical Support Center: Enhancing the Stability of Sec-butyl 3-methylheptanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butyl 3-methylheptanoate. The information is designed to address common stability challenges encountered during formulation development.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Loss of Potency or Purity Over Time in Aqueous Formulations

  • Question: My formulation containing this compound shows a significant decrease in the active compound concentration when analyzed after a short storage period. What is the likely cause and how can I prevent this?

  • Answer: The most probable cause is the hydrolysis of the ester bond in the presence of water, which breaks down this compound into sec-butanol and 3-methylheptanoic acid. This reaction is often catalyzed by acidic or basic conditions.

    Solutions:

    • pH Optimization: Adjust the pH of your formulation to a range where the rate of hydrolysis is minimized. For many aliphatic esters, a slightly acidic to neutral pH (around 4-6) is often optimal for stability.

    • Buffering Agents: Incorporate a suitable buffering system, such as a citrate or phosphate buffer, to maintain the optimal pH throughout the shelf life of the formulation.

    • Reduce Water Activity: If your formulation allows, consider reducing the water content or using co-solvents like propylene glycol or polyethylene glycol (PEG) to lower the water activity, thereby slowing down the hydrolysis rate.

Issue 2: Development of an Off-Odor or Discoloration in the Formulation

  • Question: My formulation has developed an unpleasant odor and a yellowish tint upon storage. What could be the reason for this change?

  • Answer: This is likely due to oxidative degradation. The presence of oxygen, light, and trace metal ions can initiate a free-radical chain reaction, leading to the formation of various degradation products, including aldehydes and ketones, which can have strong odors and be colored.

    Solutions:

    • Incorporate Antioxidants: Add an effective antioxidant to your formulation to scavenge free radicals. Common choices for lipid-based or organic formulations include butylated hydroxytoluene (BHT) and tocopherol (Vitamin E).

    • Add Chelating Agents: Trace metal ions can act as catalysts for oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.

    • Protective Packaging: Store your formulation in airtight containers with minimal headspace to reduce exposure to oxygen. Using amber or opaque packaging will protect the formulation from light-induced degradation.

    • Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen or argon to displace oxygen.

Issue 3: Inconsistent Analytical Results for the Quantification of this compound

  • Question: I am observing high variability in my quantitative analysis of this compound using Gas Chromatography (GC). What could be causing this?

  • Answer: The volatility of this compound can lead to inconsistent results if sample preparation and injection techniques are not carefully controlled. Additionally, interactions with formulation excipients can interfere with the analysis.

    Solutions:

    • Standardized Sample Preparation: Ensure a consistent and reproducible sample preparation method. For semi-solid formulations, this may involve a liquid-liquid extraction into a volatile organic solvent like hexane or dichloromethane.

    • Use of an Internal Standard: Incorporate an internal standard (a non-interfering compound with similar chemical properties) into your samples and calibration standards to correct for variations in injection volume and sample preparation.

    • Optimize GC Parameters: Ensure your GC method is optimized for volatile esters. This includes using an appropriate column (e.g., a mid-polar phase like DB-5ms), and optimizing the injector temperature and temperature program to ensure sharp peaks and good separation from other formulation components.

    • Headspace Analysis: For highly volatile compounds or complex matrices, consider using headspace GC-MS, which analyzes the vapor phase above the sample, minimizing interference from non-volatile excipients.

Section 2: Frequently Asked Questions (FAQs)

Stability and Degradation

  • Q1: What are the primary degradation pathways for this compound?

  • A1: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis is the cleavage of the ester bond by water, leading to the formation of sec-butanol and 3-methylheptanoic acid. Oxidation involves the formation of free radicals, which can lead to a variety of degradation products, including aldehydes, ketones, and smaller carboxylic acids.

  • Q2: How do temperature and light affect the stability of this compound?

  • A2: Elevated temperatures accelerate the rates of both hydrolysis and oxidation. Exposure to light, particularly UV light, can initiate and promote oxidative degradation through photolytic reactions. Therefore, it is recommended to store formulations in a cool, dark place.

Formulation Strategies for Enhanced Stability

  • Q3: What are the recommended concentrations for antioxidants and chelating agents?

  • A3: The optimal concentration depends on the specific formulation and the anticipated level of oxidative stress. However, typical starting concentrations are:

    • Butylated Hydroxytoluene (BHT): 0.01% to 0.1% (w/w)

    • Ethylenediaminetetraacetic acid (EDTA): 0.01% to 0.05% (w/w) It is crucial to perform stability studies to determine the most effective concentration for your specific formulation.

  • Q4: Are there any known incompatibilities with common pharmaceutical excipients?

  • A4: While this compound is generally compatible with many common excipients, potential interactions should be considered:

    • Strongly acidic or basic excipients: These can catalyze hydrolysis.

    • Excipients with high levels of peroxide impurities (e.g., some grades of PEGs): These can initiate oxidative degradation. It is advisable to use high-purity grades of excipients.

    • Compatibility with Solvents: this compound is miscible with common organic solvents like ethanol, propylene glycol, and polyethylene glycol. However, its stability in these systems should be evaluated, particularly in the presence of water.

Section 3: Data Presentation

Table 1: Effect of pH on the Hydrolytic Degradation of this compound in an Aqueous Solution at 40°C

pHBuffer SystemInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
2.00.1 M HCl1.020.8516.7%
4.5Citrate Buffer1.010.983.0%
7.0Phosphate Buffer1.030.9111.7%
9.0Borate Buffer1.000.7228.0%

Table 2: Efficacy of Stabilizers on the Oxidative Degradation of this compound in a Propylene Glycol-based Formulation Exposed to Light and Air at 25°C

FormulationInitial Concentration (mg/mL)Concentration after 30 days (mg/mL)% Degradation
Control (No Stabilizer)1.010.8218.8%
0.05% BHT0.990.963.0%
0.02% EDTA1.020.947.8%
0.05% BHT + 0.02% EDTA1.000.982.0%

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To identify the potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with a suitable solvent for analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Store a sample of the neat compound or formulation at 60°C in a stability chamber for 7 days. Analyze at initial and final time points.

    • Photodegradation: Expose a thin layer of the compound or formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be shielded from light. Analyze the exposed and control samples.

Protocol 2: Quantification of this compound by GC-MS

  • Objective: To accurately quantify the concentration of this compound in a formulation.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Methodology:

    • Sample Preparation:

      • Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 15 mL centrifuge tube.

      • Add 5 mL of a suitable organic solvent (e.g., hexane).

      • Add a known concentration of an appropriate internal standard.

      • Vortex for 2 minutes to extract the analyte.

      • Centrifuge at 3000 rpm for 10 minutes.

      • Transfer the supernatant to a GC vial for analysis.

    • GC-MS Parameters:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 250°C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp to 150°C at 10°C/min.

        • Ramp to 250°C at 20°C/min, hold for 5 minutes.

      • MS Parameters:

        • Ion Source Temperature: 230°C.

        • Quadrupole Temperature: 150°C.

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard for quantification.

    • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration in the sample from this curve.

Section 5: Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound 3-Methylheptanoic Acid 3-Methylheptanoic Acid This compound->3-Methylheptanoic Acid + H2O (Acid/Base catalyst) Peroxy Radical Peroxy Radical This compound->Peroxy Radical + O2, Light, Metal Ions sec-Butanol sec-Butanol Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide Aldehydes, Ketones, etc. Aldehydes, Ketones, etc. Hydroperoxide->Aldehydes, Ketones, etc. Further Degradation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Formulation B Add Solvent & Internal Std. A->B C Vortex & Centrifuge B->C D Transfer to GC Vial C->D E Inject Sample D->E F Separation on GC Column E->F G Detection by MS (SIM) F->G H Integrate Peak Areas G->H I Calculate Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the quantification of this compound.

Strategies for reducing reaction time in the synthesis of fruity esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fruity esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your esterification reactions and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification reaction is very slow. What are the primary reasons and how can I accelerate it?

A1: Slow reaction rates in Fischer esterification are common and can be attributed to several factors. This is an equilibrium-driven process, and its speed is often limited by the reaction conditions.[1][2]

Primary Reasons for Slow Reactions:

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][3] Without shifting the equilibrium towards the products, the reaction will proceed slowly and may not reach completion.

  • Presence of Water: As a product of the reaction, water can hydrolyze the ester back to the starting materials, thus slowing down the net rate of ester formation.[1][4]

  • Insufficient Catalysis: An inadequate amount or an inefficient catalyst will result in a slow reaction rate.[1][5]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the alcohol can physically impede the reaction, slowing it down.[1][4]

  • Suboptimal Temperature: If the temperature is too low, the reaction will lack the necessary activation energy to proceed at a reasonable rate.[1][6]

Strategies to Accelerate the Reaction:

  • Increase Reactant Concentration: Using a large excess of one reactant, typically the less expensive one (often the alcohol), can shift the equilibrium towards the product side according to Le Châtelier's principle.[2][7]

  • Effective Water Removal: Continuously removing water as it is formed is a highly effective strategy. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like concentrated sulfuric acid.[3][7][8]

  • Optimize Catalyst: Ensure you are using an appropriate and effective acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][6] The catalyst increases the reaction rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

  • Increase Temperature: Raising the reaction temperature will increase the rate of reaction.[1] This is often achieved by heating the reaction mixture to reflux.[6]

Q2: I am observing a low yield of my desired fruity ester. What are the common causes and troubleshooting steps?

A2: Low ester yields are a frequent issue and are often linked to the reversible nature of the esterification reaction and suboptimal conditions.[1][4]

Common Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium.[4]

  • Equilibrium Favoring Reactants: Without intervention, the equilibrium may lie on the side of the starting materials.[1]

  • Hydrolysis: The presence of water in the reaction mixture can hydrolyze the ester, reducing the final yield.[1][4]

  • Side Reactions: Under certain conditions, side reactions such as the dehydration of the alcohol (especially tertiary alcohols) can consume the starting material.[1]

  • Suboptimal Stoichiometry: Incorrect molar ratios of the reactants and catalyst can lead to poor conversion.[4]

Troubleshooting Steps to Improve Yield:

  • Shift the Equilibrium: As with accelerating the reaction, use a large excess of one reactant or continuously remove water to drive the reaction towards the ester product.[2][3]

  • Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize water content from the start.[4]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Ensure the temperature is high enough for a sufficient reaction rate but not so high as to cause decomposition or side reactions.[1]

  • Proper Workup: During the workup procedure, neutralize any remaining acid catalyst carefully with a mild base like sodium bicarbonate solution to prevent ester hydrolysis.[4]

Q3: Are there alternative methods to traditional heating for reducing the reaction time of ester synthesis?

A3: Yes, several modern techniques can significantly reduce reaction times compared to conventional heating methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of esterification, often reducing reaction times from hours to minutes.[9][10][11] This is due to efficient and rapid heating of the reaction mixture.

  • Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can also accelerate the esterification process.[12][13] Ultrasonic waves create acoustic cavitation, which improves mass transfer and can enhance the dissolution of substrates, leading to faster reaction rates.[12][14]

Q4: Can enzymes be used to synthesize fruity esters, and what are the advantages in terms of reaction time?

A4: Yes, enzymatic catalysis, particularly using lipases, is a green and effective method for synthesizing fruity esters.[15][16]

Advantages of Enzymatic Synthesis:

  • Mild Reaction Conditions: Enzymes operate under milder temperature and pH conditions, which can prevent side reactions and decomposition of sensitive molecules.[5]

  • High Selectivity: Enzymes can be highly selective, leading to purer products and reducing the need for extensive purification.

  • Reduced Reaction Time (under optimal conditions): While some enzymatic reactions can be slow, optimizing parameters such as temperature, agitation, and enzyme concentration can lead to efficient synthesis.[15] The use of immobilized enzymes can also simplify product separation and allow for catalyst reuse.[17] Process intensification techniques like ultrasound and microwave irradiation can also be combined with enzymatic synthesis to further enhance reaction rates.[16]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Inactive or insufficient catalyst.[1] 2. Reaction temperature is too low.[1] 3. Steric hindrance in reactants.[1][4] 4. Presence of excess water.[1][4]1. Add fresh, active catalyst in the appropriate amount. Consider a stronger acid catalyst if necessary.[1] 2. Increase the reaction temperature, potentially to the reflux temperature of the solvent or alcohol.[6] 3. Increase reaction time. For highly hindered substrates, consider using a more potent coupling agent like DCC/DMAP.[4] 4. Use a Dean-Stark trap or molecular sieves to remove water. Ensure all reagents and glassware are dry.[3][8]
Low Product Yield 1. Reaction has not reached equilibrium.[4] 2. Equilibrium favors reactants.[1] 3. Ester hydrolysis during reaction or workup.[1][4] 4. Loss of product during purification.1. Extend the reaction time and monitor progress via TLC.[4] 2. Use a large excess of one reactant or remove water as it forms.[2][7] 3. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) during workup.[4] 4. Optimize purification steps (e.g., extraction, distillation) to minimize product loss.
Formation of Byproducts 1. Reaction temperature is too high.[1] 2. Dehydration of alcohol (especially tertiary alcohols).[1] 3. Transesterification if using an alcohol as a solvent in certain reactions.[18]1. Lower the reaction temperature. 2. Choose a milder esterification method for sensitive alcohols. 3. Use an inert solvent instead of an alcohol if transesterification is a concern.

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for different esterification strategies to provide a comparative overview.

Esterification Method Catalyst Temperature (°C) Reaction Time Yield (%) Reference(s)
Fischer Esterification (Conventional Heating) Sulfuric Acid60 - 1801 - 10 hours65 - 99[6][7][19]
Microwave-Assisted Synthesis Acid Catalyst~1401 - 20 minutes>90[9][10][11]
Ultrasound-Assisted Synthesis LipaseRoom Temp - 5015 minutes - 12 hoursHigh (qualitative)[12][13]
Enzymatic Synthesis (Lipase) Novozym 435401 hour~96.5[17]

Experimental Protocols

Fischer Esterification of Isoamyl Acetate (Banana Flavor)

Materials:

  • Isoamyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, separating funnel

Procedure:

  • In a round-bottom flask, combine isoamyl alcohol and a slight excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[6]

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel and wash it carefully with water to remove excess acid and alcohol.

  • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[4]

  • Wash with brine (saturated NaCl solution).

  • Separate the organic layer (the ester) and dry it over anhydrous sodium sulfate.

  • The crude ester can be purified further by distillation.

Microwave-Assisted Synthesis of Fruity Esters

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., isoamyl alcohol, propyl alcohol, benzyl alcohol)

  • Acid catalyst (e.g., Amberlyst-15)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the carboxylic acid, the alcohol, and a catalytic amount of the acid catalyst.[10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 1-5 minutes).[9]

  • After the reaction is complete, cool the vial.

  • The product can be isolated and purified using standard extraction and purification techniques as described in the Fischer esterification protocol.

Visualizations

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester_Intermediate Protonated Ester Intermediate Tetrahedral_Intermediate->Protonated_Ester_Intermediate Proton Transfer Ester Ester Protonated_Ester_Intermediate->Ester Elimination of H2O H2O Water Protonated_Ester_Intermediate->H2O Catalyst_Regen H+ (Catalyst) Ester->Catalyst_Regen Troubleshooting_Workflow Start Slow Esterification Reaction Check_Temp Is Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature (Reflux) Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Sufficient/Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_Catalyst Add More/Fresh Catalyst Check_Catalyst->Add_Catalyst No Check_Water Is Water Being Removed? Check_Catalyst->Check_Water Yes Add_Catalyst->Check_Water Remove_Water Use Dean-Stark/ Molecular Sieves Check_Water->Remove_Water No Check_Reactants Is One Reactant in Excess? Check_Water->Check_Reactants Yes Remove_Water->Check_Reactants Increase_Excess Increase Excess of One Reactant Check_Reactants->Increase_Excess No Consider_Alternatives Consider Microwave or Ultrasound Check_Reactants->Consider_Alternatives Yes End Reaction Rate Improved Increase_Excess->End Consider_Alternatives->End

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Sec-butyl 3-methylheptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of sec-butyl 3-methylheptanoate, a volatile ester compound. The performance of the GC-MS method is objectively compared with alternative analytical techniques, supported by illustrative experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and adaptation of this method in a laboratory setting.

Introduction to this compound and its Analysis

This compound is a branched-chain ester that contributes to the characteristic aroma profiles of various natural products and is also synthesized for use in the fragrance and flavor industries. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity.[1][2] This guide focuses on the validation of a GC-MS method to ensure the reliability and accuracy of the obtained results.[3]

Comparison of Analytical Methods

While GC-MS is a preferred method for the analysis of fragrance and flavor compounds, other techniques can also be employed.[4] The choice of method often depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.[1]High specificity and sensitivity, provides structural information for compound identification, considered a "gold standard" for forensic substance identification.[1]Higher instrument cost compared to GC-FID, potential for matrix interference.[2]
GC-FID (Gas Chromatography-Flame Ionization Detection) Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of the analyte in a hydrogen flame.Robust and relatively low cost, provides good quantitative results for a wide range of organic compounds.Less specific than MS, does not provide structural information for definitive identification.
HPLC (High-Performance Liquid Chromatography) Separates compounds based on their affinity to a stationary phase while being carried by a liquid mobile phase.Suitable for non-volatile or thermally labile compounds.Generally less suitable for highly volatile compounds like this compound without derivatization.
GC-O (Gas Chromatography-Olfactometry) Combines GC with human sensory evaluation, allowing for the identification of odor-active compounds.[2]Directly links chemical analysis with sensory perception.Subjective, not a quantitative method on its own.

GC-MS Method Validation: Performance Data

A comprehensive validation of the GC-MS method for this compound would involve assessing several key performance parameters. The following table summarizes the expected performance data based on typical validation results for similar analytes.

Validation ParameterAcceptance CriteriaExpected Performance of GC-MS Method
Specificity No interfering peaks at the retention time of the analyte.The mass spectrometric detection allows for high specificity by monitoring unique fragment ions of this compound, minimizing interference from matrix components.[3]
Linearity (R²) ≥ 0.995A linear range of 0.1 - 100 µg/mL is expected with a coefficient of determination (R²) > 0.999.[5]
Accuracy (% Recovery) 80 - 120%Expected recovery rates between 95% and 105% in spiked matrix samples.[5]
Precision (% RSD) Repeatability (Intra-day) ≤ 15%, Intermediate Precision (Inter-day) ≤ 20%Repeatability with a relative standard deviation (RSD) of < 5% and intermediate precision with an RSD of < 10% are anticipated.[5]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3An LOD of approximately 0.01 µg/mL is achievable.[5]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10An LOQ of approximately 0.05 µg/mL is expected, allowing for the reliable quantification of trace amounts.[5]
Robustness Consistent results with small, deliberate variations in method parameters.The method is expected to be robust against minor changes in parameters such as injection volume and oven temperature ramp rate.

Experimental Protocols

A detailed experimental protocol is essential for the successful validation of the GC-MS method.

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or hexane).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.

  • Sample Extraction: For complex matrices, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.[6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. Full scan mode can be used for initial identification.

Validation Experiments
  • Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the analyte's retention time and selected ions.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy and Precision: Analyze the QC samples in replicate (n=6) on the same day (repeatability) and on three different days (intermediate precision). Calculate the percent recovery for accuracy and the percent relative standard deviation (%RSD) for precision.

  • LOD and LOQ: Determine the LOD and LOQ by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in inlet temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock Stock Solution Preparation Standards Calibration Standards Preparation Stock->Standards QC QC Samples Preparation Stock->QC GCMS GC-MS Analysis Standards->GCMS QC->GCMS Sample Sample Extraction (if necessary) Sample->GCMS Specificity Specificity GCMS->Specificity Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Robustness Robustness GCMS->Robustness

Caption: Workflow for the validation of a GC-MS method.

Conclusion

The described GC-MS method, upon proper validation, provides a reliable and sensitive approach for the quantification of this compound. The high specificity of mass spectrometric detection makes it particularly suitable for the analysis of this compound in complex matrices. While other analytical techniques have their merits, the GC-MS method offers a superior combination of sensitivity, specificity, and structural confirmation, establishing it as a benchmark for the analysis of volatile esters in various scientific and industrial applications.

References

A Comparative Guide to the Synthesis of Sec-butyl 3-methylheptanoate: Grignard Synthesis vs. Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters is a fundamental process in organic chemistry, with broad applications in the pharmaceutical, fragrance, and materials industries. Sec-butyl 3-methylheptanoate, an ester with potential applications as a fragrance component and in the synthesis of more complex molecules, can be prepared through various synthetic routes. This guide provides a detailed comparison of two common methods for its synthesis: a Grignar-based approach and the classic Fischer esterification. This comparison is based on published experimental data to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Grignard-Based Synthesis via 1,4-Conjugate Addition

This synthetic route involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester. Specifically, n-butylmagnesium bromide is reacted with sec-butyl crotonate. This method is particularly useful for creating a new carbon-carbon bond at the β-position of the ester.

Experimental Protocol

The synthesis of this compound via this Grignard-based approach is a multi-step process, beginning with the formation of the Grignard reagent, followed by the conjugate addition, and concluding with a work-up procedure.

Step 1: Preparation of n-butylmagnesium bromide (Grignard Reagent) In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small amount of iodine and gentle heating.

Step 2: 1,4-Conjugate Addition The prepared Grignard reagent is cooled in an ice bath. A solution of sec-butyl crotonate in anhydrous diethyl ether is then added dropwise. To improve the yield of the 1,4-addition product and suppress the 1,2-addition, a catalytic amount of cuprous chloride can be added.[1]

Step 3: Work-up and Purification The reaction mixture is quenched by pouring it into a cold, dilute solution of hydrochloric acid. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The final product, this compound, is isolated by distillation under reduced pressure.[1][2]

Logical Relationship of Grignard Synthesis```dot

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product n-Butyl Bromide n-Butyl Bromide Grignard Formation Grignard Formation n-Butyl Bromide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation sec-Butyl Crotonate sec-Butyl Crotonate Conjugate Addition Conjugate Addition sec-Butyl Crotonate->Conjugate Addition Grignard Formation->Conjugate Addition n-Butylmagnesium bromide Acidic Work-up Acidic Work-up Conjugate Addition->Acidic Work-up This compound This compound Acidic Work-up->this compound

Caption: Mechanism of Fischer Esterification.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthetic methods. The data for the Grignard synthesis is for the direct formation of this compound. The data for Fischer esterification is based on the synthesis of the structurally similar sec-butyl crotonate, which provides a reasonable estimate for the target molecule's synthesis via this route.

ParameterGrignard Synthesis (1,4-Addition)Fischer Esterification (Representative)
Starting Materials n-Butylmagnesium bromide, sec-Butyl crotonate3-Methylheptanoic acid, sec-Butanol
Catalyst Cuprous chloride (optional, to improve yield)Concentrated Sulfuric Acid
Reaction Time ~4-5 hours (including Grignard formation)~12 hours
Reaction Temperature 0 °C to refluxReflux (e.g., boiling point of benzene)
Reported Yield 68-78% (up to 80-85% with CuCl) [1]85-90% (for sec-butyl crotonate) [1]
Purification Method Distillation under reduced pressureDistillation under reduced pressure

Performance Comparison and Experimental Considerations

FeatureGrignard SynthesisFischer Esterification
Versatility Excellent for C-C bond formation. The 1,4-addition is specific for α,β-unsaturated esters.Broadly applicable to a wide range of carboxylic acids and primary or secondary alcohols. [3]
Reaction Conditions Requires strictly anhydrous conditions as Grignard reagents react with water and protic solvents.Tolerant of some impurities but the presence of water will shift the equilibrium to the reactants.
Reagent Handling Grignard reagents are highly reactive, pyrophoric in some cases, and require careful handling under an inert atmosphere.Carboxylic acids, alcohols, and sulfuric acid are generally easier and safer to handle, though concentrated acid is corrosive.
Yield Good to excellent, can be optimized with catalysts.Generally good to excellent, but dependent on efficiently removing water to drive the equilibrium.
Atom Economy The formation of the Grignard reagent from an alkyl halide and magnesium has lower atom economy compared to the direct esterification.High atom economy as the only byproduct is water.
Scalability Can be challenging to scale up due to the exothermic nature of Grignard reagent formation and the need for strict anhydrous conditions.Generally straightforward to scale up, and commonly used in industrial processes.
Stereochemistry If chiral centers are present, the stereochemistry may or may not be preserved, depending on the specific reaction.The stereocenter of the alcohol is typically retained.

Conclusion

Both the Grignard-based synthesis and Fischer esterification offer viable routes to this compound, each with its own set of advantages and disadvantages.

The Grignard synthesis is a powerful method for constructing the carbon skeleton of the target molecule through C-C bond formation. It offers good yields in a relatively shorter reaction time. However, the stringent requirement for anhydrous conditions and the handling of reactive organometallic reagents can be a significant drawback, particularly for large-scale synthesis.

Fischer esterification , on the other hand, is a more direct and atom-economical approach that utilizes readily available and less hazardous starting materials. While it is a reversible reaction and may require longer reaction times and efficient water removal to achieve high yields, its operational simplicity and robustness make it a highly attractive method, especially for industrial applications.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the technical capabilities of the laboratory. For a straightforward ester synthesis where the corresponding carboxylic acid and alcohol are available, Fischer esterification is often the more practical and economical choice. The Grignard approach is more suited for situations where the construction of the carbon backbone via a C-C bond formation is a primary synthetic goal.

References

A Comparative Guide to the Synthesis of Sec-butyl 3-methylheptanoate: Traditional vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and polymer industries. Sec-butyl 3-methylheptanoate, a branched-chain ester, presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of traditional and alternative routes for its synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound depends on several factors, including desired yield, purity, scalability, and environmental impact. Below is a summary of the key performance indicators for the traditional Grignard synthesis and three alternative methods: Fischer-Speier Esterification, Steglich Esterification, and Lipase-Catalyzed Enzymatic Synthesis.

Synthesis RouteReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Grignard Synthesis n-butyl bromide, magnesium, sec-butyl crotonateCuprous chlorideDiethyl ether0 to reflux~568-85[1]High yield, well-establishedMoisture sensitive, use of Grignard reagent, multi-step
Fischer-Speier Esterification 3-methylheptanoic acid, sec-butanolSulfuric acidToluene (with Dean-Stark trap)Reflux (~110)4-1260-80 (estimated)Inexpensive reagents, simple procedureRequires strong acid, high temperatures, equilibrium limited
Steglich Esterification 3-methylheptanoic acid, sec-butanolDCC, DMAPDichloromethaneRoom Temperature2-12>80 (typical)[2]Mild conditions, high yield, good for sterically hindered alcohols[2][3]Use of toxic DCC, formation of DCU byproduct
Lipase-Catalyzed Synthesis 3-methylheptanoic acid, sec-butanolImmobilized Lipase (e.g., Novozym 435)Solvent-free or organic solvent (e.g., hexane)30-6024-72High conversion (>90) (typical for similar esters)[4][5][6]Green catalyst, mild conditions, high selectivityLonger reaction times, cost of enzyme

Experimental Protocols

Grignard Synthesis of this compound

This established method involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester.[1]

Materials:

  • n-butyl bromide

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry diethyl ether

  • sec-butyl crotonate

  • Cuprous chloride

  • Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare the Grignard reagent by adding a solution of n-butyl bromide in dry diethyl ether to a suspension of magnesium turnings and a crystal of iodine in dry diethyl ether.

  • Maintain the reaction at a gentle reflux.

  • Cool the Grignard solution to 5°C in an ice-water bath.

  • Add cuprous chloride to the reaction mixture.

  • Slowly add a solution of sec-butyl crotonate in dry diethyl ether to the Grignard reagent over 3 hours, adding portions of cuprous chloride at 30-minute intervals.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by pouring the mixture into a solution of crushed ice and concentrated hydrochloric acid.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by fractional distillation to yield this compound.

Fischer-Speier Esterification of 3-methylheptanoic acid

This is a direct acid-catalyzed esterification between a carboxylic acid and an alcohol.[7][8][9][10]

Materials:

  • 3-methylheptanoic acid

  • sec-butanol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-methylheptanoic acid, an excess of sec-butanol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Steglich Esterification of 3-methylheptanoic acid

This method utilizes a coupling agent and a catalyst for ester formation under mild conditions.[2][3][11][12]

Materials:

  • 3-methylheptanoic acid

  • sec-butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methylheptanoic acid, sec-butanol, and a catalytic amount of DMAP in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography or distillation.

Lipase-Catalyzed Enzymatic Synthesis

This green chemistry approach employs a biocatalyst for the esterification reaction.[4][5][6][13][14]

Materials:

  • 3-methylheptanoic acid

  • sec-butanol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Hexane (or solvent-free)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a screw-capped vial, combine 3-methylheptanoic acid and sec-butanol (a slight excess of the alcohol is often used).

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If using a solvent, add hexane. For a solvent-free system, proceed without solvent.

  • Add activated molecular sieves if desired to remove water and drive the equilibrium.

  • Seal the vial and place it in an incubator shaker at the desired temperature (e.g., 40-50°C).

  • Monitor the conversion of the carboxylic acid to the ester by GC or titration of the remaining acid.

  • Once the reaction has reached equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Remove the solvent (if used) under reduced pressure and purify the ester by distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the different synthetic routes.

Grignard_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product n_butyl_bromide n-Butyl Bromide grignard_formation Grignard Reagent Formation (Diethyl Ether) n_butyl_bromide->grignard_formation mg Magnesium mg->grignard_formation sec_butyl_crotonate sec-Butyl Crotonate conjugate_addition 1,4-Conjugate Addition (CuCl, 0°C to RT) sec_butyl_crotonate->conjugate_addition grignard_formation->conjugate_addition workup Acidic Workup & Extraction conjugate_addition->workup purification Distillation workup->purification product This compound purification->product

Grignard Synthesis Workflow

Fischer_Speier_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product acid 3-Methylheptanoic Acid esterification Acid-Catalyzed Esterification (H₂SO₄, Toluene, Reflux) acid->esterification alcohol sec-Butanol alcohol->esterification workup Aqueous Workup & Extraction esterification->workup purification Distillation workup->purification product This compound purification->product

Fischer-Speier Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product acid 3-Methylheptanoic Acid coupling Coupling Reaction (DCM, Room Temp) acid->coupling alcohol sec-Butanol alcohol->coupling dcc DCC dcc->coupling dmap DMAP (catalyst) dmap->coupling filtration Filtration of DCU coupling->filtration workup Aqueous Workup filtration->workup purification Purification workup->purification product This compound purification->product

Steglich Esterification Workflow

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product acid 3-Methylheptanoic Acid incubation Enzymatic Esterification (Solvent-free or Hexane, 40-50°C) acid->incubation alcohol sec-Butanol alcohol->incubation lipase Immobilized Lipase lipase->incubation filtration Enzyme Filtration & Recovery incubation->filtration purification Distillation filtration->purification product This compound purification->product

Enzymatic Synthesis Workflow

References

A Comparative Analysis of the Aroma Profiles of Different Fruity Esters

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The aroma of a substance is a critical attribute, influencing everything from the palatability of foods and beverages to the patient acceptability of pharmaceutical formulations. Fruity esters, a class of volatile organic compounds, are paramount in defining the characteristic scents of many fruits and are widely utilized as flavoring and masking agents. This guide provides a comparative analysis of the aroma profiles of several common fruity esters, supported by quantitative data from instrumental analysis and sensory evaluations. Detailed experimental protocols are provided to facilitate the replication and extension of these findings in a research setting.

Quantitative Aroma Profile Data

The aroma of a fruity ester is not defined by a single molecule but by a complex mixture of volatile compounds, each contributing to the overall sensory perception. The concentration and odor activity value (OAV) of these compounds are key determinants of the aroma profile. The OAV is a measure of the importance of a specific compound to the overall aroma and is calculated by dividing the concentration of the compound by its odor detection threshold. A higher OAV indicates a greater contribution to the aroma.

The following table summarizes the quantitative analysis of key aroma compounds in three representative fruity esters: ethyl acetate, isoamyl acetate, and methyl salicylate. The data is compiled from gas chromatography-mass spectrometry (GC-MS) analysis of commercially available food-grade esters.

EsterKey Aroma CompoundConcentration (µg/L)Odor Threshold (µg/L)Odor Activity Value (OAV)Predominant Sensory Descriptors
Ethyl Acetate Ethyl acetate15,0005,000[1]3Sweet, fruity, ethereal, nail polish-like[2][3]
Isoamyl acetate25300.83Banana, pear[4]
Ethyl hexanoate101[1]10Apple, green, fruity
Isoamyl Acetate Isoamyl acetate50,000301667Intense banana, pear, sweet[4][5][6]
2-Methylbutyl acetate1,50015100Fruity, apple-like
Isoamyl alcohol500707.1Alcoholic, fusel
Methyl Salicylate Methyl salicylate95,000452111Wintergreen, minty, sweet, medicinal[7][8][9][10]
Phenol50202.5Phenolic, medicinal
Guaiacol2054Smoky, phenolic

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Aroma Compound Analysis

This protocol outlines a standard method for the quantitative analysis of volatile esters using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

a. Sample Preparation:

  • A 10 mL aliquot of the liquid ester sample is placed into a 20 mL headspace vial.

  • An internal standard (e.g., 1 µL of 1000 mg/L 2-octanol in ethanol) is added to each vial for quantification.

  • The vial is securely sealed with a PTFE/silicone septum and a magnetic screw cap.

b. HS-SPME Procedure:

  • The sealed vial is incubated at 40°C for 15 minutes with agitation to allow for the equilibration of volatile compounds in the headspace.

  • A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace for 30 minutes at 40°C to adsorb the volatile analytes.

  • The fiber is then retracted and immediately introduced into the GC injector for thermal desorption.

c. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 230°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

d. Data Analysis:

  • Compound identification is performed by comparing the mass spectra of the detected peaks with the NIST mass spectral library and by comparing their retention indices with those of authentic standards.

  • Quantification is achieved by creating a calibration curve for each target analyte using the internal standard method.

Sensory Descriptive Analysis

This protocol describes a method for the sensory evaluation of fruity esters using a trained panel.

a. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and availability.

  • Panelists undergo extensive training (20-30 hours) to develop a consensus vocabulary (lexicon) to describe the aroma attributes of the esters. Reference standards are used to anchor the sensory terms (e.g., isoamyl acetate for "banana," ethyl hexanoate for "apple").

b. Evaluation Procedure:

  • Samples are presented to panelists in coded, odorless glass containers at a controlled temperature (22 ± 1°C).

  • Panelists are instructed to assess the aroma of each sample by sniffing the headspace.

  • The intensity of each descriptive attribute is rated on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.

  • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

c. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the sensory attributes among the samples.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualizations

Experimental Workflow for Aroma Profile Analysis

The following diagram illustrates the key steps involved in the comprehensive analysis of a fruity ester's aroma profile, from sample preparation to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Processing & Interpretation Sample Fruity Ester Sample InternalStandard Addition of Internal Standard Sample->InternalStandard HeadspaceVial Sealing in Headspace Vial InternalStandard->HeadspaceVial HS_SPME HS-SPME HeadspaceVial->HS_SPME SensoryPanel Sensory Panel Evaluation HeadspaceVial->SensoryPanel GC_MS GC-MS Analysis HS_SPME->GC_MS CompoundID Compound Identification GC_MS->CompoundID SensoryData Sensory Data Analysis SensoryPanel->SensoryData Quantification Quantification (OAV Calculation) CompoundID->Quantification Correlation Correlation of Instrumental & Sensory Data Quantification->Correlation SensoryData->Correlation AromaProfile AromaProfile Correlation->AromaProfile Final Aroma Profile Characterization

Diagram of the experimental workflow for aroma analysis.
Simplified Olfactory Signaling Pathway

The perception of aroma is initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the transmission of a signal to the brain, where it is interpreted as a specific scent.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cell Intracellular Signaling Odorant Odorant (Ester Molecule) OR Olfactory Receptor (OR) Odorant->OR 1. Binding G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase (AC) G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel 5. Opening Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization 6. Influx leads to ActionPotential Action Potential Generation Depolarization->ActionPotential SignalToBrain Signal to Olfactory Bulb (Brain) ActionPotential->SignalToBrain

A simplified diagram of the olfactory signaling cascade.

References

A Comparative Analysis of Sec-butyl 3-methylheptanoate and Other Heptanoate Esters in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Olfactory Performance and Physicochemical Properties with Supporting Experimental Data

In the intricate world of fragrance chemistry, the selection of individual aroma components is paramount to achieving a desired olfactory profile. Heptanoate esters, a class of compounds known for their characteristic fruity and floral notes, are frequently employed by perfumers to impart specific scent characteristics. This guide provides a comprehensive comparison of sec-butyl 3-methylheptanoate against other notable heptanoate esters used in fragrance applications. The following sections detail their olfactory profiles, quantitative performance data, and the experimental protocols used to derive these insights, offering a valuable resource for researchers and developers in the fragrance and related industries.

Comparative Olfactory and Physicochemical Data

A thorough evaluation of fragrance ingredients requires a multi-faceted approach, encompassing not only the qualitative description of their scent but also quantitative measures of their performance. The following tables summarize the key olfactory and physicochemical properties of this compound and a selection of other heptanoate esters.

Table 1: Olfactory Profile Comparison of Heptanoate Esters

EsterCAS NumberMolecular FormulaOdor Description
This compound 16253-72-8C₁₂H₂₄O₂Woody, fruity, and slightly green.
Methyl heptanoate 106-73-0C₈H₁₆O₂Fruity, green, waxy, with notes of pineapple and banana[1].
Ethyl heptanoate 106-30-9C₉H₁₈O₂Fruity, reminiscent of cognac, with winey-brandy, grape, pineapple, apple, pear, and berry notes[2].
Propyl heptanoate 7778-87-2C₁₀H₂₀O₂Fruity and waxy[3].
n-Butyl heptanoate 5454-28-4C₁₁H₂₂O₂Herbaceous and slightly fruity[4].
Allyl heptanoate 142-19-8C₁₀H₁₈O₂Strong, sweet, fruity aroma reminiscent of pineapple and banana with a chamomile note[5].

Table 2: Physicochemical and Performance Data of Heptanoate Esters

EsterMolar Mass ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Odor Threshold (ppb)
This compound 200.322220.104Not available
Methyl heptanoate 144.21172-173~0.6Not available
Ethyl heptanoate 158.24188-189~0.2Not available
Propyl heptanoate 172.27207-208~0.08Not available
n-Butyl heptanoate 186.30226.20.09Not available
Allyl heptanoate 170.25198-200Not availableNot available

Note: Odor threshold values can vary significantly depending on the methodology and the purity of the compound. The absence of a value indicates that reliable data was not found in the public domain.

Experimental Protocols

To ensure the objective and reproducible evaluation of fragrance materials, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the comparison of these heptanoate esters.

Gas Chromatography-Olfactometry (GC-O) Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Objective: To identify and characterize the odor of individual volatile components in a fragrance oil.

Methodology:

  • Sample Preparation: A solution of the heptanoate ester is prepared in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split, typically in a 1:1 ratio, between the FID and the ODP.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5) or a polar column (e.g., DB-WAX) is used, depending on the analytes.

    • Injector Temperature: Typically set to 250°C.

    • Oven Program: A temperature gradient is programmed to ensure separation of the volatile compounds. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the retention time, odor descriptor, and intensity of each detected scent.

  • Data Analysis: The data from the FID and the olfactory evaluation are correlated to identify the chemical compounds responsible for the perceived odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter FID FID Detector Splitter->FID ODP Olfactory Detection Port Splitter->ODP Chromatogram Chromatogram (FID) FID->Chromatogram Aromagram Aromagram (ODP) ODP->Aromagram Correlation Correlation & Identification Chromatogram->Correlation Aromagram->Correlation

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Analysis

Sensory panel analysis provides qualitative and quantitative data on the olfactory characteristics of a fragrance material as perceived by a group of trained assessors.

Objective: To obtain a detailed and consensus-based olfactory profile of a heptanoate ester.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of odor descriptors.

  • Sample Preparation: The fragrance material is diluted to a non-irritating concentration in a suitable solvent (e.g., ethanol or dipropylene glycol). Samples are presented on smelling strips or in sniff bottles.

  • Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination.

  • Evaluation Procedure:

    • Panelists are presented with the samples in a randomized and blind manner.

    • They are asked to describe the odor using the standardized lexicon.

    • They rate the intensity of the overall odor and specific attributes on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each attribute and to generate a consensus olfactory profile.

Sensory_Panel_Workflow Start Start: Define Objectives Panel Panelist Selection & Training Start->Panel Sample Sample Preparation & Blinding Panel->Sample Evaluation Sensory Evaluation in Controlled Environment Sample->Evaluation Data Data Collection (Descriptors & Intensity) Evaluation->Data Analysis Statistical Analysis Data->Analysis Profile Generate Olfactory Profile Analysis->Profile

Figure 2: Sensory Panel Analysis Workflow.
Volatility Measurement

The volatility of a fragrance ingredient is a critical factor influencing its tenacity and how its scent evolves over time.

Objective: To determine the rate of evaporation of a heptanoate ester.

Methodology:

  • Sample Preparation: A precise amount of the neat fragrance oil is applied to a filter paper or a watch glass of known weight.

  • Experimental Setup: The sample is placed in a controlled environment with constant temperature and airflow.

  • Data Collection: The weight of the sample is recorded at regular intervals over a set period (e.g., 24 hours).

  • Data Analysis: The percentage of weight loss over time is calculated to determine the evaporation rate. This can be compared to standard fragrance materials with known volatilities.

Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to determine the relative contribution of a single aroma compound to the overall scent of a mixture. It is calculated by dividing the concentration of the compound by its odor threshold[4][6].

Formula:

OAV = Concentration of Compound / Odor Threshold of Compound

An OAV greater than 1 suggests that the compound is likely to contribute significantly to the aroma of the mixture.

OAV_Calculation Concentration Concentration of Compound (e.g., from GC-MS) OAV Odor Activity Value (OAV) Concentration->OAV Divide by Threshold Odor Threshold of Compound Threshold->OAV

Figure 3: Logical Relationship for Odor Activity Value (OAV) Calculation.

Conclusion

This comparative guide highlights the distinct olfactory characteristics of this compound in relation to other commonly used heptanoate esters. While sharing the general fruity notes characteristic of this ester class, this compound possesses a unique woody and green character. The provided experimental protocols offer a standardized framework for the comprehensive evaluation of these and other fragrance materials. For a complete assessment of the fragrance potential of this compound, the determination of its odor threshold is a critical next step. This quantitative data, in conjunction with its unique olfactory profile, will enable perfumers and researchers to more effectively utilize this compound in the creation of novel and complex fragrances.

References

Cross-Validation of Analytical Methods for sec-Butyl 3-Methylheptanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the typical validation parameters for GC-MS and HPLC based on the analysis of similar ester compounds. These values can serve as a benchmark for the development and validation of a method for sec-butyl 3-methylheptanoate.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods offer good precision, with HPLC often exhibiting slightly better performance.[2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized sample extraction procedures.[1][2]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[2]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally provides higher sensitivity for volatile and semi-volatile compounds.[2]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with its higher sensitivity, GC-MS typically has a lower limit of quantification.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of esters using GC-MS and HPLC, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like esters, offering excellent separation and definitive identification based on mass spectra.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane) to a final concentration within the expected linear range of the instrument (e.g., 0.1 - 10 µg/mL).[1]

    • An internal standard (e.g., a structurally similar ester not present in the sample) should be added for accurate quantification.

  • Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-23, is typically suitable for ester analysis.[2]

    • Inlet Temperature: 250°C.[2]

    • Oven Temperature Program: An initial temperature of 80°C (hold for 2 minutes), ramped to 250°C at 10°C/min (hold for 5 minutes). This program should be optimized based on the volatility of this compound.[2]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Impact (EI) ionization is commonly used. The mass spectrometer should be operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[2]

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds, including esters that may not be sufficiently volatile for GC.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

    • As this compound lacks a strong chromophore, derivatization to a UV-active compound may be necessary for detection with a UV detector.[1] Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of esters.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed. The gradient program should be optimized to achieve good separation of the analyte from any matrix components.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detector: A UV detector set at an appropriate wavelength if derivatization is performed, or an ELSD or Mass Spectrometer.[2]

  • Quantification: Similar to GC-MS, quantification is performed using an internal standard and a calibration curve generated by plotting the peak area ratio against the analyte concentration.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results obtained from different techniques. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC methods.

CrossValidationWorkflow cluster_method_dev Method Development & Optimization cluster_validation Individual Method Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion GC_Dev GC-MS Method Development GC_Val GC-MS Validation (Accuracy, Precision, Linearity, LOD, LOQ) GC_Dev->GC_Val HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, LOD, LOQ) HPLC_Dev->HPLC_Val Sample_Analysis Analysis of Identical Samples by Both Methods GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability & Selection Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

References

A Comparative Guide to Catalysts for Ester Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and sustainable ester synthesis. This guide provides a comprehensive benchmark of common homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data to inform your catalyst selection process.

Esters are fundamental building blocks in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, agrochemicals, flavors, and fragrances. The efficiency of ester synthesis is critically dependent on the catalyst employed. This guide offers a comparative analysis of various catalysts, focusing on key performance indicators such as product yield, reaction time, and catalyst reusability. Detailed experimental protocols for benchmark reactions are provided, alongside visualizations of the experimental workflow and the interplay of performance metrics.

Performance Benchmark of Catalysts for Ester Synthesis

The following tables summarize the performance of different catalysts for the synthesis of specific esters under various reaction conditions.

Table 1: Catalyst Performance in the Synthesis of Methyl Salicylate

CatalystCatalyst LoadingReactant Ratio (Methanol:Salicylic Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Source(s)
Homogeneous Catalyst
Sulfuric Acid (H₂SO₄)-Excess Methanol70-10015 - 75 min~65 (Yield)[1]
Heterogeneous Catalyst
Sulfated Iron Oxide-Zirconia-10:1120150 min-[2]
Sulfonated Silica (SiO₂–SO₃H)20% w/w-120 (Microwave)40 min94 (Conversion)[3]

Table 2: Catalyst Performance in the Synthesis of Ethyl Acetate

CatalystCatalyst LoadingReactant Ratio (Ethanol:Acetic Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Source(s)
Homogeneous Catalyst
Sulfuric Acid (H₂SO₄)0.2 - 1.0 vol%---up to 65.5 (Conversion)[4]
Heterogeneous Catalyst
Amberlyst-15----~67.1 (Esterification)[5][6]
Acidic Ion Exchange Resins----slightly below 70 (Conversion)[4]

Table 3: Catalyst Performance in the Esterification of Oleic Acid

CatalystCatalyst LoadingReactant Ratio (Alcohol:Oleic Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Source(s)
Heterogeneous Catalyst
Zeolite H-Y-80---180 min92 (Conversion)[7]
Zeolite H-Y-5.2----66 (Conversion)[7]
Zeolite Y (from kaolin)5 wt%6:1 (Ethanol)7060 min~85 (Conversion)[8]
Amberlyst-15----41.6 (Esterification with Ethanol)[5][6]

Table 4: Catalyst Performance in the Synthesis of Butyrate Esters

CatalystCatalyst LoadingReactant Ratio (Alcohol:Butyric Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Ester SynthesizedSource(s)
Enzymatic Catalyst
Candida antarctica Lipase B (CALB) - immobilized10 mg1:1258 h>90 (Conversion)Methyl butyrate & Ethyl butyrate[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Sulfuric Acid Catalyzed Synthesis of Methyl Salicylate

This protocol describes a standard laboratory procedure for the synthesis of methyl salicylate using a homogeneous acid catalyst.

Materials:

  • Salicylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an excess of methanol.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • Set up the apparatus for reflux and heat the mixture at 70-100°C for 15-75 minutes.[1][11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent (dichloromethane) by evaporation to obtain the crude methyl salicylate.

  • The product can be further purified by distillation.

Protocol 2: Zeolite-Catalyzed Esterification of Oleic Acid

This protocol outlines a general procedure for the esterification of a fatty acid using a heterogeneous catalyst.

Materials:

  • Oleic acid

  • Methanol or Ethanol

  • Zeolite catalyst (e.g., H-Y)

  • Reaction vessel (e.g., three-necked flask) equipped with a condenser and mechanical stirrer

  • Heating and stirring apparatus

Procedure:

  • Charge the reaction vessel with oleic acid and the alcohol (e.g., a 6:1 molar ratio of alcohol to oleic acid).[8]

  • Add the zeolite catalyst to the mixture (e.g., 5 wt% of the total reactants).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring.[8]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) or titration to determine the conversion of oleic acid.

  • After the desired conversion is achieved (e.g., after 60 minutes), cool the reaction mixture.

  • Separate the solid catalyst from the liquid product by filtration or centrifugation.

  • The catalyst can be washed, dried, and stored for reuse.

  • The liquid product can be purified to isolate the ester.

Protocol 3: Lipase-Catalyzed Synthesis of Butyrate Esters

This protocol details the enzymatic synthesis of flavor esters using an immobilized lipase.

Materials:

  • Butyric acid

  • Methanol or Ethanol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Heptane (or other suitable organic solvent)

  • Shaker incubator or stirred reaction vessel

Procedure:

  • Prepare a reaction mixture containing butyric acid and the corresponding alcohol (e.g., a 1:1 molar ratio) in heptane.[9][10]

  • Add the immobilized CALB to the reaction mixture (e.g., 10 mg).[9][10]

  • Incubate the reaction at a controlled temperature (e.g., 25°C) with agitation (e.g., 150 rpm) for a specified duration (e.g., 8 hours).[9][10]

  • Monitor the formation of the ester product over time using an appropriate analytical method like GC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • The solvent can be removed from the product mixture by evaporation.

Visualizing the Process and Performance

Diagrams created using Graphviz (DOT language) illustrate key aspects of the benchmarking process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_evaluation Evaluation Reactants Reactants (Acid, Alcohol) Reaction_Setup Reaction Setup (Temperature, Time, Stirring) Reactants->Reaction_Setup Catalyst Catalyst Selection (Homogeneous, Heterogeneous, Enzymatic) Catalyst->Reaction_Setup Monitoring Reaction Monitoring (e.g., GC, Titration) Reaction_Setup->Monitoring Separation Product-Catalyst Separation Monitoring->Separation Purification Product Purification Separation->Purification Performance Performance Metrics (Yield, Conversion, Reusability) Separation->Performance Purification->Performance

Caption: General experimental workflow for benchmarking catalyst performance in ester synthesis.

Performance_Metrics Yield Yield (%) center->Yield Reaction_Time Reaction Time (h) center->Reaction_Time Temperature Temperature (°C) center->Temperature Catalyst_Loading Catalyst Loading (%) center->Catalyst_Loading Reusability Reusability center->Reusability Yield->Reaction_Time inverse relationship Yield->Reusability trade-off possible Temperature->Reaction_Time influences Catalyst_Loading->Reaction_Time influences

Caption: Interrelationship of key performance indicators in catalyst benchmarking for ester synthesis.

References

A Comparative Analysis of Saturated and Unsaturated Ester Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the chemical stability of saturated and unsaturated esters, supported by experimental data and detailed protocols.

The stability of ester-containing compounds is a critical parameter in diverse fields, from industrial lubricants to pharmaceutical drug design. For researchers, scientists, and drug development professionals, understanding the factors that govern ester stability is paramount for predicting shelf-life, ensuring product efficacy, and designing novel molecular entities with desired properties. This guide provides a comparative study of the stability of saturated and unsaturated esters, focusing on their susceptibility to hydrolysis and oxidation, and includes detailed experimental methodologies for their assessment.

Key Findings on Ester Stability

Saturated esters, which lack carbon-carbon double bonds in their acyl or alkyl chains, are generally more stable than their unsaturated counterparts. This increased stability is primarily attributed to their resistance to oxidation, a common degradation pathway for unsaturated compounds.[1] While both types of esters are susceptible to hydrolysis, the presence of unsaturation can influence the rate of this reaction as well.

Data Presentation: A Quantitative Comparison

The following tables summarize key stability-related data for representative saturated and unsaturated esters. It is important to note that direct comparisons of reaction rates require identical experimental conditions.

Table 1: Volatilization and Hydrolysis Data for Select Fatty Acid Methyl Esters

EsterTypeVolatilization Start Temperature (°C)Base-Catalyzed Hydrolysis Rate Constant (L/mole-sec)
Methyl Palmitate (C16:0)Saturated157.3[2]Not Available
Methyl Stearate (C18:0)Saturated193.7[2]0.030 (estimated)[3]
Methyl Oleate (C18:1)Unsaturated175.9[2]Not Available

Note: The hydrolysis rate constant for methyl stearate is an estimated value. Experimental conditions for volatilization were under a nitrogen atmosphere.

Table 2: General Stability Characteristics of Saturated vs. Unsaturated Esters

PropertySaturated EstersUnsaturated Esters
Oxidative Stability High[1]Low to Moderate[1]
High-Temperature Stability Good[1]Poor to Moderate
Susceptibility to Hydrolysis Can be significant, influenced by pH and temperature.Can be significant; rate may be enhanced by unsaturation in some cases.
Common Indicator of Unsaturation Low Iodine Value (<10)[1]High Iodine Value (>40)[1]

Hydrolytic Stability of Esters

Hydrolysis is the cleavage of an ester bond by reaction with water, yielding a carboxylic acid and an alcohol.[4] This process can be catalyzed by acids or bases.[4]

Factors Influencing Hydrolysis
  • pH: Both acidic and basic conditions can accelerate ester hydrolysis.[4]

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Steric Hindrance: Bulky groups near the ester linkage can sterically hinder the approach of water or catalysts, slowing the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Degradation Pathway: Hydrolysis

The general mechanism for the hydrolysis of an ester involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and alcohol.

Hydrolysis_Pathway Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + H2O (acid/base catalyst) Products Carboxylic Acid + Alcohol Tetrahedral_Intermediate->Products Collapse of intermediate

Caption: General pathway for the hydrolysis of an ester.

Oxidative Stability of Esters

Unsaturated esters are significantly more susceptible to oxidation than saturated esters due to the presence of reactive double bonds in their hydrocarbon chains.[1] Oxidation can lead to the formation of various degradation products, including peroxides, aldehydes, ketones, and carboxylic acids, which can alter the physical and chemical properties of the substance.

Factors Influencing Oxidation
  • Degree of Unsaturation: The more double bonds present in the ester molecule, the more susceptible it is to oxidation.

  • Presence of Oxygen: Oxidation is an oxygen-dependent process.

  • Temperature: Elevated temperatures accelerate the rate of oxidation.

  • Presence of Antioxidants: Antioxidants can inhibit the oxidation process by scavenging free radicals.

Degradation Pathway: Oxidation

The oxidation of unsaturated esters typically proceeds via a free-radical chain reaction. The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to a double bond, forming a resonance-stabilized radical. This radical then reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another unsaturated ester molecule, propagating the chain reaction. Saturated esters are much less prone to this type of degradation as they lack the easily abstractable hydrogens adjacent to double bonds.

Oxidation_Pathways cluster_saturated Saturated Ester cluster_unsaturated Unsaturated Ester Saturated_Ester Saturated Ester Stable Relatively Stable to Oxidation Saturated_Ester->Stable Unsaturated_Ester Unsaturated Ester Allylic_Radical Allylic Radical Unsaturated_Ester->Allylic_Radical Initiation (e.g., heat, light) Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Unsaturated Ester Degradation_Products Aldehydes, Ketones, etc. Hydroperoxide->Degradation_Products Decomposition

Caption: Comparative oxidative degradation pathways.

Relevance in Drug Development: The Role of Ester Prodrugs

In drug development, the inherent instability of esters, particularly their susceptibility to enzymatic hydrolysis, is often exploited in the design of prodrugs.[5] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form.

Ester prodrugs are frequently used to:

  • Enhance Bioavailability: By masking polar functional groups with an ester, the lipophilicity of a drug can be increased, improving its absorption across biological membranes.[5]

  • Improve Solubility: Esterification can be used to modify the solubility of a drug, making it more suitable for a particular formulation.

  • Targeted Drug Delivery: Esterases that are more abundant in specific tissues or tumors can be targeted to release the active drug at the desired site of action.

  • Prolong Drug Action: By controlling the rate of hydrolysis, the release of the active drug can be sustained over a longer period.

Enzymatic Activation of Ester Prodrugs

The activation of an ester prodrug is typically mediated by esterase enzymes, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.[5] These enzymes catalyze the hydrolysis of the ester bond, releasing the active drug.

Prodrug_Activation Prodrug Ester Prodrug (Inactive) Enzyme_Complex Prodrug-Esterase Complex Prodrug->Enzyme_Complex + Esterase Active_Drug Active Drug Enzyme_Complex->Active_Drug Hydrolysis Byproduct Alcohol Byproduct Enzyme_Complex->Byproduct Hydrolysis

Caption: Enzymatic activation of an ester prodrug.

Experimental Protocols

A. Determination of Hydrolysis Rate

This protocol describes a general method for determining the rate of ester hydrolysis by monitoring the change in concentration of the ester or one of the products over time.

Materials:

  • Ester of interest

  • Buffer solutions of desired pH

  • Constant temperature water bath or incubator

  • Analytical instrument for quantification (e.g., HPLC, GC, or spectrophotometer)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a stock solution of the ester in a suitable solvent. Prepare buffer solutions at the desired pH values for the hydrolysis study.

  • Reaction Initiation: Add a known amount of the ester stock solution to a pre-heated buffer solution in a sealed reaction vessel. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): If the hydrolysis reaction is fast, it may be necessary to "quench" the reaction in the aliquot to stop further degradation before analysis. This can be done by rapidly changing the pH or temperature.

  • Analysis: Analyze the concentration of the remaining ester or the formed product in each aliquot using a pre-validated analytical method.

  • Data Analysis: Plot the concentration of the ester versus time. From this data, the rate constant (k) for the hydrolysis reaction can be determined using appropriate kinetic models (e.g., first-order or second-order rate equations).

B. Oxidative Stability Testing (Based on ASTM D942)

This protocol provides a method for assessing the oxidative stability of esters, adapted from the ASTM D942 standard for lubricating greases.[4] The test measures the decrease in oxygen pressure in a sealed vessel containing the sample at an elevated temperature.

Materials:

  • Oxygen pressure vessel (bomb) with a pressure gauge

  • Sample dishes

  • Constant temperature oil or water bath

  • Oxygen source

Procedure:

  • Sample Preparation: Place a known mass of the ester sample into the sample dishes.

  • Assembly: Place the sample dishes inside the oxygen pressure vessel.

  • Pressurization: Seal the vessel and fill it with oxygen to a specified pressure (e.g., 110 psi).

  • Heating: Place the pressurized vessel into the constant temperature bath, maintained at a specified temperature (e.g., 99°C).

  • Monitoring: Record the pressure inside the vessel at regular intervals over a specified period (e.g., 100 hours).[4]

  • Data Analysis: The oxidative stability is determined by the drop in oxygen pressure over time. A smaller pressure drop indicates greater oxidative stability.

Conclusion

The stability of esters is a multifaceted property influenced by their molecular structure and the surrounding environment. For researchers and drug development professionals, a thorough understanding of these factors is essential. Saturated esters offer superior oxidative stability, making them suitable for applications where resistance to degradation at elevated temperatures or in the presence of oxygen is required. Conversely, the inherent reactivity of unsaturated esters, while a stability concern in some contexts, can be advantageously harnessed in the design of prodrugs that require enzymatic activation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of ester stability, enabling informed decisions in product formulation and drug design.

References

Confirming the Structure of Sec-butyl 3-methylheptanoate: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides foundational data, complex molecules like Sec-butyl 3-methylheptanoate often exhibit signal overlap in their ¹H NMR spectra, making definitive assignments challenging. Two-dimensional (2D) NMR techniques circumvent this by spreading correlations across a second frequency dimension, providing clear, specific insights into molecular connectivity.[1]

This guide offers a comparative analysis of three essential 2D NMR experiments—COSY, HSQC, and HMBC—and their synergistic application in confirming the structure of this compound. The expected correlations are based on established chemical shift principles and are presented with detailed experimental protocols.

Molecular Structure and Atom Numbering

The proposed structure of this compound is shown below with systematic numbering for NMR signal assignment.

Chemical structure of this compound with atom numbering for NMR analysis.

Figure 1. Structure of this compound with numbering.

Comparison of Key 2D NMR Techniques

The structural confirmation of this compound relies on piecing together molecular fragments and then connecting those fragments. Each 2D NMR technique provides a unique piece of this puzzle.

Table 1: Overview of 2D NMR Techniques for Structural Elucidation

Technique Full Name Correlation Type Primary Role in Structure Confirmation
COSY CO rrelation S pectroscopY ¹H—¹H (through 2-3 bonds)Identifies adjacent protons, establishing proton spin systems and mapping the carbon backbone of individual fragments (the heptanoate and sec-butyl chains).[2]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C (through 1 bond)Directly correlates each proton to the carbon it is attached to, enabling unambiguous carbon signal assignment based on proton assignments.[2]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C (through 2-4 bonds)Connects molecular fragments by showing long-range proton-to-carbon correlations. It is crucial for identifying quaternary carbons and confirming key linkages, such as the ester bond.[2][3]

Data Presentation: Predicted Correlations for this compound

The following tables summarize the key correlations expected from each 2D NMR experiment. These correlations, when analyzed together, provide conclusive evidence for the proposed structure.

COSY: Establishing Proton-Proton Connectivity

The COSY spectrum reveals which protons are coupled to each other, allowing for the assembly of two distinct spin systems: the 3-methylheptanoate chain and the sec-butyl group.

Table 2: Key Expected ¹H-¹H COSY Correlations

Correlating Protons Structural Information Confirmed
H-2 ↔ H-3 Confirms the connectivity between the α-carbon and the methine at position 3.
H-3 ↔ H-3a / H-4 Links the C-3 methine to both its methyl group and the adjacent C-4 methylene group.
H-4 ↔ H-5 ↔ H-6 ↔ H-7 Establishes the remainder of the linear alkyl chain of the heptanoate fragment.
H-1' ↔ H-2' / H-3' Confirms the sec-butyl structure by linking the C-1' methine to its attached methyl and methylene groups.
H-3' ↔ H-4' Establishes the ethyl portion of the sec-butyl group.
HSQC: Assigning Directly Bonded C-H Pairs

The HSQC experiment is the bridge between the ¹H and ¹³C NMR spectra, definitively assigning each carbon signal (except for the quaternary carbonyl carbon) to its attached proton(s).

Table 3: Key Expected ¹H-¹³C HSQC Correlations

Proton (¹H) Correlated Carbon (¹³C) Structural Information Confirmed
H-2C-2Assignment of the α-carbon.
H-3C-3Assignment of the C-3 methine.
H-3aC-3aAssignment of the C-3 methyl group.
H-4 to H-7C-4 to C-7Assignment of the carbons in the alkyl chain.
H-1'C-1'Assignment of the oxygen-linked C-1' methine.
H-2'C-2'Assignment of the C-2' methyl group.
H-3'C-3'Assignment of the C-3' methylene group.
H-4'C-4'Assignment of the C-4' terminal methyl group.
HMBC: Connecting the Molecular Fragments

The HMBC spectrum provides the most critical data for confirming the overall structure by revealing correlations between protons and carbons separated by two or three bonds. This allows for the connection of the two fragments identified by COSY and confirms the position of the ester functional group.

Table 4: Key Expected ¹H-¹³C HMBC Correlations

Proton (¹H) Correlated Carbons (¹³C) Structural Information Confirmed
H-1' C-1 (Carbonyl) , C-2', C-3'Crucial correlation confirming the ester linkage between the sec-butyl group and the heptanoate carbonyl.
H-2 C-1 (Carbonyl) , C-3, C-4Confirms the position of the C-2 protons adjacent to the carbonyl group.
H-3aC-2, C-3, C-4Links the C-3a methyl group to the main heptanoate chain.
H-7C-5, C-6Confirms the end of the heptanoate alkyl chain.
H-4'C-2', C-3'Confirms the end of the sec-butyl ethyl chain.

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined data from 1D and 2D NMR experiments.

structure_elucidation_workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Fragment Assembly cluster_2 Structure Confirmation NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) COSY_Analysis COSY Analysis: Identify two separate spin systems: - 3-methylheptanoate chain - sec-butyl group NMR_1D->COSY_Analysis NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_2D->COSY_Analysis HSQC_Analysis HSQC Analysis: Assign all protonated carbons by correlating ¹H and ¹³C chemical shifts. NMR_2D->HSQC_Analysis HMBC_Analysis HMBC Analysis: Identify long-range correlations to connect fragments. NMR_2D->HMBC_Analysis COSY_Analysis->HMBC_Analysis HSQC_Analysis->HMBC_Analysis Key_Correlation Key HMBC Correlation: H-1' shows a cross-peak to the C-1 carbonyl carbon. HMBC_Analysis->Key_Correlation Final_Confirmation Structure Confirmed: This compound Key_Correlation->Final_Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following provides a general protocol for the acquisition of 2D NMR data for a small organic molecule like this compound.

1. Sample Preparation

  • Analyte: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Solvent: Ensure the solvent is of high purity (≥99.8% D) to minimize residual solvent signals.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C at 0.00 ppm).

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to ensure sharp, symmetrical peaks.

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra first to determine spectral widths and optimal pulse widths.

  • 2D Experiments: Use standard, gradient-selected (gs) pulse programs available in the spectrometer's software library.[4]

Table 5: Suggested Acquisition Parameters for 2D NMR Experiments

Parameter gs-COSY gs-HSQC gs-HMBC
Pulse Program cosygpqf or equivalenthsqcedetgpsp or equivalenthmbcgplpndqf or equivalent
¹H Spectral Width (F2) ~10 ppm (centered on signals)~10 ppm~10 ppm
¹³C Spectral Width (F1) N/A~180 ppm (centered on signals)~180 ppm
¹J(CH) Coupling Constant N/ASet to an average of 145 HzN/A
Long-Range J(CH) Coupling N/AN/AOptimized for 8 Hz
Relaxation Delay 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
Number of Scans (NS) 2 - 42 - 48 - 16
Increments (F1) 256 - 512256256 - 400
Data Points (F2) 1024 - 20481024 - 20481024 - 2048

3. Data Processing

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, followed by phase and baseline correction for both dimensions to obtain the final 2D spectrum.

References

A Comparative Guide to the Inter-laboratory Analysis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for an inter-laboratory comparison of two common analytical methods for the quantification of Sec-butyl 3-methylheptanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The content is structured to assist researchers, scientists, and drug development professionals in understanding the methodologies and potential performance variations between laboratories. The data presented is from a hypothetical inter-laboratory study designed to mirror real-world analytical challenges and outcomes.

Introduction to Inter-laboratory Comparison

Inter-laboratory comparisons, often called round-robin or proficiency tests, are crucial for method validation and quality assurance in analytical chemistry.[1] By distributing identical samples to multiple laboratories, these studies assess the reproducibility and reliability of analytical methods.[1] The primary goals of such a study for this compound analysis would be to evaluate the consistency of results across different labs, identify potential biases in methodologies, and establish consensus values for analytical performance parameters.[1] Laboratories accredited under standards like ISO 17025 are often required to participate in such proficiency testing to maintain their certification.

The workflow for a typical inter-laboratory study is outlined below. It begins with the preparation and distribution of a homogenous sample to all participating laboratories. Each laboratory then analyzes the sample according to a specified protocol and submits its results to a coordinating body for statistical analysis and comparison.

G cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation A Preparation of Homogenous This compound Sample B Distribution of Samples to Participating Laboratories A->B Secure Shipping C Sample Analysis using Standardized Protocol (GC-MS / HPLC) B->C D Data Acquisition and Internal Quality Control C->D E Submission of Results to Coordinating Body D->E F Statistical Analysis of All Submitted Data E->F G Generation of Performance Report F->G

Figure 1: Workflow of the hypothetical inter-laboratory study.

Analytical Methodologies

Two primary analytical techniques are compared in this guide for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS is a highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds like esters.[2] The process involves separating the compound in a gas chromatograph and then detecting it with a mass spectrometer.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of the sample matrix (e.g., plasma, cell culture media), add 10 µL of an internal standard solution (e.g., deuterated this compound).

    • Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.[3]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • GC-MS Parameters:

    • System: Agilent GC-MS system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3][4]

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound.

G A Sample + Internal Standard B Liquid-Liquid Extraction (MTBE) A->B C Evaporation & Reconstitution (Hexane) B->C D GC Injection (Splitless) C->D E Chromatographic Separation (HP-5ms column) D->E F Mass Spectrometry Detection (EI, SIM) E->F G Data Analysis & Quantification F->G

Figure 2: GC-MS analytical workflow.

HPLC is a versatile technique suitable for a wide range of compounds. For esters, a reversed-phase method is typically employed.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of the sample matrix, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Parameters:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm.

    • Injection Volume: 20 µL.

G A Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation & Filtration B->C D HPLC Injection C->D E Reversed-Phase Separation (C18 column) D->E F UV Detection (210 nm) E->F G Data Analysis & Quantification F->G

Figure 3: HPLC-UV analytical workflow.

Comparative Data Analysis

The following tables summarize hypothetical quantitative data from five participating laboratories for both GC-MS and HPLC methods. These tables are designed to illustrate the typical performance parameters used for method comparison.[8][9]

Table 1: Inter-laboratory Comparison of this compound Analysis by GC-MS

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Precision (RSD %)Accuracy (Recovery %)
Lab 10.51.54.298.5
Lab 20.72.05.195.7
Lab 30.41.23.8101.2
Lab 40.61.86.593.4
Lab 50.51.54.599.1
Mean 0.54 1.60 4.82 97.58
Std. Dev. 0.11 0.31 1.04 3.05

Table 2: Inter-laboratory Comparison of this compound Analysis by HPLC-UV

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Precision (RSD %)Accuracy (Recovery %)
Lab 15.015.03.599.2
Lab 26.520.04.296.8
Lab 34.514.03.1102.5
Lab 47.022.05.594.3
Lab 55.516.03.998.7
Mean 5.70 17.40 4.04 98.30
Std. Dev. 1.04 3.58 0.91 3.07

Discussion of Results

Based on the hypothetical data, the GC-MS method demonstrates superior sensitivity, with significantly lower LOD and LOQ values compared to the HPLC-UV method. This is expected, as mass spectrometry is generally a more sensitive detection technique than UV spectroscopy for this type of analyte.

In terms of precision, both methods show comparable performance, with the mean Relative Standard Deviation (RSD) being in the acceptable range for bioanalytical methods. Similarly, the accuracy, represented by the recovery percentage, is high for both techniques, indicating that both methods are capable of accurately quantifying this compound.

The choice between GC-MS and HPLC would therefore depend on the specific requirements of the study. For applications requiring high sensitivity to detect trace amounts of the compound, GC-MS is the preferred method. For routine analysis where sensitivity is less critical and a simpler sample preparation workflow is desired, HPLC-UV presents a viable and robust alternative.

References

Navigating the Synthesis of Sec-butyl 3-methylheptanoate: A Comparative Guide to Economic Feasibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is a critical aspect of the innovation pipeline. Sec-butyl 3-methylheptanoate, a valuable ester, can be synthesized through various methods, each with its own economic and practical implications. This guide provides an objective comparison of the primary synthesis routes—Grignard reaction, Fischer esterification, and enzymatic transesterification—supported by available experimental data to inform strategic decisions in its production.

The economic viability of a synthesis method is a multi-faceted consideration, encompassing not only the yield of the final product but also the cost of raw materials, energy consumption, reaction time, and expenses associated with catalyst use and purification. A comprehensive evaluation of these factors is essential for scaling up production from the laboratory to an industrial setting.

At a Glance: Comparing Synthesis Methods

ParameterGrignard ReactionFischer EsterificationEnzymatic Transesterification
Overall Yield 68–85%[1]Estimated 60-70% (typical range)High yields possible (>90%)
Primary Raw Materials n-Butyl bromide, sec-Butyl crotonate, Magnesium turnings3-Methylheptanoic acid, sec-Butanol3-Methylheptanoic acid (or its simple ester), sec-Butanol
Catalyst Cuprous chloride[1]Strong acid (e.g., Sulfuric acid)Lipase (e.g., Novozym 435)
Reaction Time ~4.5 hours[1]1-10 hours[2]1-24 hours
Reaction Temperature 5°C to room temperature[1]60-110°C[2]30-60°C
Energy Consumption Moderate (cooling and heating)High (prolonged heating/reflux)Low
Catalyst Cost LowVery LowHigh (initial investment)
Catalyst Reusability Not reusableNot easily reusableHigh (can be reused multiple times)
Purification Distillation, Extraction[1]Distillation, WashingSimpler separation of enzyme
Key Advantage High, reliable yield from accessible precursorsUse of readily available, inexpensive bulk chemicalsMild reaction conditions, high selectivity, green process
Key Disadvantage Multi-step, requires handling of sensitive Grignard reagentsReversible reaction, often requires excess reagent or water removalHigh initial enzyme cost, potentially longer reaction times

Deep Dive into Synthesis Methodologies

Grignard Reaction: The High-Yield Pathway

The synthesis of this compound via a Grignard reaction is a well-documented and reliable method, offering high yields.[1] This multi-step process involves the preparation of a Grignard reagent from n-butyl bromide and magnesium, which then reacts with sec-butyl crotonate in the presence of a cuprous chloride catalyst.

Experimental Protocol:

  • Grignard Reagent Formation: A solution of n-butyl bromide in dry diethyl ether is added to magnesium turnings to initiate the formation of the Grignard reagent. The reaction is maintained at reflux.

  • Conjugate Addition: The reaction mixture is cooled to 5°C, and cuprous chloride is added as a catalyst. A solution of sec-butyl crotonate in dry diethyl ether is then added dropwise over several hours while maintaining the low temperature.

  • Workup and Purification: The reaction is quenched with an ice-cooled acidic solution. The organic layer is separated, washed, dried, and concentrated. The final product is purified by distillation under reduced pressure to yield this compound.[1]

Economic Considerations:

While this method provides excellent yields (up to 85% with the addition of cuprous chloride), the economic feasibility is impacted by the cost of the starting materials, particularly n-butyl bromide and the intermediate sec-butyl crotonate. The multi-step nature of the process and the need for anhydrous conditions and careful temperature control can also add to the operational costs.

Fischer Esterification: The Classic Approach

Fischer esterification is a fundamental organic reaction that produces an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[2] For the synthesis of this compound, this would involve the direct reaction of 3-methylheptanoic acid with sec-butanol.

Experimental Protocol (General):

  • Reaction Setup: 3-Methylheptanoic acid and an excess of sec-butanol are combined in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is added.

  • Reflux: The mixture is heated to reflux for several hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.

  • Purification: After cooling, the mixture is washed with water and a basic solution to remove the acid catalyst and unreacted carboxylic acid. The organic layer is then dried and the product is purified by distillation.

Economic Considerations:

The primary economic advantage of Fischer esterification lies in the use of relatively inexpensive and readily available bulk chemicals: a carboxylic acid and an alcohol. However, the reaction is reversible, which can limit the yield unless an excess of one reactant is used or the water by-product is continuously removed, adding to the process complexity and energy costs. The use of a strong, corrosive acid catalyst also necessitates careful handling and disposal, and the purification process can be extensive.

Enzymatic Transesterification: The Green Alternative

Enzymatic synthesis, typically through transesterification, offers a more environmentally friendly approach. This method utilizes lipases as biocatalysts to facilitate the reaction between an acid (or its simple ester) and an alcohol under mild conditions.

Experimental Protocol (General):-

  • Reaction Mixture: 3-Methylheptanoic acid (or a simple ester like methyl 3-methylheptanoate) and sec-butanol are mixed, often in a solvent-free system or in an organic solvent.

  • Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the mixture.

  • Incubation: The reaction is incubated at a controlled, mild temperature (e.g., 40-50°C) with agitation for a period ranging from a few hours to a day.

  • Enzyme Recovery and Product Purification: The immobilized enzyme is easily recovered by filtration for reuse. The product can then be purified, often through simple distillation.

Economic Considerations:

The main economic barrier to enzymatic synthesis is the high initial cost of the commercial lipase. However, this cost can be offset by the high reusability of the immobilized enzyme over multiple reaction cycles. Furthermore, this method boasts several economic advantages: lower energy consumption due to milder reaction conditions, high product selectivity which can simplify purification, and its "green" credentials which can be a significant factor in the modern chemical industry.

Visualizing the Economic Feasibility

To better illustrate the decision-making process for selecting a synthesis method, the following diagram outlines the logical relationships between the key economic factors for each pathway.

Economic_Feasibility_Comparison cluster_grignard Grignard Reaction cluster_fischer Fischer Esterification cluster_enzymatic Enzymatic Transesterification grignard_start High Yield (68-85%) grignard_cost Higher Raw Material Cost (n-Butyl Bromide, sec-Butyl Crotonate) grignard_process Multi-step Process (Anhydrous, Temp. Control) grignard_yield grignard_yield fischer_start Lower Raw Material Cost (Carboxylic Acid, Alcohol) fischer_yield Moderate Yield (Reversible) fischer_energy High Energy Consumption (Reflux, Water Removal) fischer_cost Corrosive Catalyst enzymatic_start High Initial Catalyst Cost enzymatic_reusability High Catalyst Reusability enzymatic_conditions Mild Conditions (Low Energy) enzymatic_selectivity High Selectivity (Easier Purification) start Choice of Synthesis Method start->grignard_start Prioritize Yield start->fischer_start Prioritize Raw Material Cost start->enzymatic_start Prioritize Green Chemistry & Long-term Cost

References

Comparison of the sensory properties of synthetic vs. natural Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sec-butyl 3-methylheptanoate is a chiral ester that contributes to the characteristic fruity and wine-like aromas of various fruits and fermented beverages. The sensory perception of this compound can be influenced by its origin, whether it is derived from natural sources or produced through chemical synthesis. This guide provides a comprehensive comparison of the sensory properties of natural and synthetic this compound, supported by established analytical methodologies.

Key Sensory Differences: A Comparative Overview

The primary distinction in the sensory profiles of natural versus synthetic this compound lies in the complexity and nuance of the aroma. Natural extracts are typically complex mixtures of various volatile compounds, which can result in a richer and more rounded sensory experience.[1] In contrast, synthetic versions are often of high purity, leading to a more direct and potentially less complex aroma.[2]

The potential for trace impurities in synthetic preparations can also introduce off-notes that may alter the overall sensory perception.[3] Furthermore, the enantiomeric distribution, which can differ between natural and synthetic production methods, plays a crucial role in the perceived odor.[4]

Quantitative Sensory Data

Sensory AttributeNatural this compound (Expected)Synthetic this compound (Expected)
Odor Profile Fruity, wine-like, pear, tropical, with potential subtle floral or green notes.Predominantly fruity, pear-like, potentially more direct and less complex.
Taste Profile Fruity, slightly sweet, with a lingering wine-like character.Clean fruity taste, may lack the depth and complexity of the natural counterpart.
Odor Intensity Moderate to high, influenced by the concentration of other synergistic compounds.High, due to the high purity of the target compound.
Potential Off-Notes Unlikely, unless degradation has occurred.Possible presence of solvent or reactant-derived off-notes.

Experimental Protocols for Sensory Evaluation

To objectively compare the sensory properties of natural and synthetic this compound, a combination of instrumental analysis and sensory evaluation is employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. It combines the separation capabilities of gas chromatography with human sensory perception as the detector.

Methodology:

  • Sample Preparation: Both natural extract and synthetic this compound are diluted in a suitable solvent to an appropriate concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., Mass Spectrometer) for compound identification, and the other portion is directed to a sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the odor description and intensity for each compound as it elutes.

Sensory Panel Analysis

A trained sensory panel is essential for quantifying the differences in the overall aroma and flavor profiles of the two samples.

Methodology:

  • Panelist Training: A panel of assessors is trained to identify and score the intensity of relevant aroma and flavor attributes (e.g., fruity, pear, wine-like, chemical).

  • Sample Presentation: The natural and synthetic samples are presented to the panelists in a controlled and randomized manner to avoid bias.

  • Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute on a predefined scale.

  • Data Analysis: The collected data is statistically analyzed to determine significant differences between the two samples.

Visualizing the Comparison

Experimental Workflow for Sensory Comparison

The following diagram illustrates the workflow for a comprehensive sensory comparison of natural and synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Evaluation cluster_2 Sensory Evaluation cluster_3 Data Analysis & Comparison Natural Natural Sec-butyl 3-methylheptanoate GCO Gas Chromatography- Olfactometry (GC-O) Natural->GCO GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Natural->GCMS SensoryPanel Trained Sensory Panel Natural->SensoryPanel Synthetic Synthetic Sec-butyl 3-methylheptanoate Synthetic->GCO Synthetic->GCMS Synthetic->SensoryPanel DataAnalysis Statistical Analysis of Sensory & Analytical Data GCO->DataAnalysis GCMS->DataAnalysis SensoryPanel->DataAnalysis Comparison Comparative Sensory Profile DataAnalysis->Comparison

Caption: Workflow for comparing the sensory properties of natural and synthetic esters.

Factors Influencing Sensory Perception

The sensory differences between natural and synthetic esters can be attributed to several key factors.

G cluster_0 Influencing Factors SensoryProfile Overall Sensory Profile Purity Chemical Purity Purity->SensoryProfile Enantiomers Enantiomeric Ratio Enantiomers->SensoryProfile TraceCompounds Trace Compounds/ Impurities TraceCompounds->SensoryProfile Matrix Food Matrix Effects Matrix->SensoryProfile

Caption: Key factors that influence the sensory perception of flavor compounds.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sec-butyl 3-methylheptanoate against established validation parameters. The methodologies and experimental data presented herein are based on the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure the reliability, accuracy, and precision of the analytical procedure.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to serve as a practical reference for analytical method validation.

Introduction to HPLC Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][5] For the quantification of a substance like this compound, a volatile ester, a robust and reliable HPLC method is essential. This guide outlines a systematic approach to validating such a method, covering key performance characteristics.

Hypothetical HPLC Method Parameters

For the purpose of this guide, a reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. The hypothetical parameters are as follows:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time 10 minutes

Experimental Protocols and Performance Data

The following sections detail the experimental protocols for validating the key performance parameters of the HPLC method and present hypothetical data in tabular format.

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[6][7][8] It is performed before and during the analysis of samples.[7]

Experimental Protocol: A standard solution of this compound (100 µg/mL) was injected six replicate times. The system suitability parameters were evaluated against the acceptance criteria.

Performance Data:

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005800
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.8%
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%0.3%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Experimental Protocol: A solution containing this compound was spiked with potential impurities and a blank (mobile phase) was also injected. The chromatograms were evaluated to ensure no interfering peaks were observed at the retention time of the analyte.

Results: The chromatogram of the spiked sample showed a well-resolved peak for this compound with no co-eluting peaks. The blank injection showed no peaks at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[9][10][11]

Experimental Protocol: A series of standard solutions of this compound were prepared at five concentration levels, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[12][13] Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.[10]

Performance Data:

Concentration (µg/mL)Mean Peak Area
50489500
75735200
100981100
1251225500
1501470300
Correlation Coefficient (r²) ≥ 0.995[10]
Linearity Range 50 - 150 µg/mL
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[12] It is often assessed through recovery studies.[11]

Experimental Protocol: The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate, and the percent recovery was calculated.

Performance Data:

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Acceptance Criteria 98.0% - 102.0%[12]Met
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The %RSD was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst and on a different instrument. The %RSD was calculated and compared.

Performance Data:

Precision LevelParameter%RSDAcceptance Criteria
Repeatability Peak Area0.9%%RSD ≤ 2.0%
Intermediate Precision Peak Area1.2%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][14]

Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. A series of diluted solutions of this compound were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were determined.[5]

Performance Data:

ParameterSignal-to-Noise RatioResult (µg/mL)
LOD ~3:10.5
LOQ ~10:11.5
Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[15][16]

Experimental Protocol: Small, deliberate changes were made to the HPLC method parameters, and the effect on the system suitability parameters was observed. The varied parameters included flow rate, column temperature, and mobile phase composition.[17]

Performance Data:

Parameter VariedVariationTailing FactorTheoretical Plates%RSD of Peak Area
Flow Rate (mL/min) 0.91.259000.9%
1.11.157000.8%
Column Temperature (°C) 281.257500.9%
321.258500.8%
Mobile Phase (Acetonitrile %) 681.356001.0%
721.160000.9%
Acceptance Criteria T ≤ 2, N ≥ 2000, %RSD ≤ 2.0%Met for all conditions

Visualizations

The following diagrams illustrate the workflow and logical relationships within the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol sst System Suitability Testing protocol->sst specificity Specificity sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Final Validation Report robustness->report end End: Validated Method report->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range Range method->range loq LOQ method->loq specificity Specificity method->specificity lod LOD method->lod robustness Robustness method->robustness sst System Suitability method->sst

Caption: Interrelation of Analytical Method Validation Parameters.

Conclusion

The hypothetical HPLC method for the analysis of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of system suitability, specificity, linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness. The presented data indicates that the method is reliable and suitable for its intended purpose of quantifying this compound in a quality control environment. This guide serves as a template for validating similar analytical methods, emphasizing the importance of a systematic and well-documented approach.

References

A Comparative Kinetic Study of Homogeneously Catalyzed Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reaction kinetics of acetic acid with ethanol, propionic acid with 2-propanol, and butyric acid with 2-propanol, providing researchers with comparative data and standardized experimental protocols.

This guide presents a comparative analysis of the reaction kinetics for three distinct esterification reactions, all catalyzed by sulfuric acid. The objective is to provide a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of how the structure of the carboxylic acid and alcohol influences reaction rates and activation energies. The quantitative data is summarized in a clear tabular format, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the esterification of acetic acid with ethanol, propionic acid with 2-propanol, and butyric acid with 2-propanol, all catalyzed by sulfuric acid. The data highlights the influence of reactant structure and reaction conditions on the rate constants and activation energies.

ReactionReactantsCatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Catalyst Conc. (wt%)Forward Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Ethyl Acetate Synthesis Acetic Acid + EthanolSulfuric Acid50 - 601:10Not specified0.105 (at 60°C)~20[1]
Isopropyl Propionate Synthesis Propionic Acid + 2-PropanolSulfuric Acid50 - 700.5:1 to 1.5:11.0 - 3.0Varies with conditionsNot specified[2][3]
Isopropyl Butyrate Synthesis Butyric Acid + 2-PropanolSulfuric Acid50 - 700.5:1 to 1.5:11.0 - 3.0Varies with conditionsNot specified[4][5]

Experimental Protocols

The following is a generalized protocol for conducting kinetic studies of homogeneously catalyzed esterification reactions in a batch reactor. This protocol is based on methodologies described in the cited literature.[2][4][6]

Materials:

  • Carboxylic Acid (e.g., Acetic Acid, Propionic Acid, Butyric Acid)

  • Alcohol (e.g., Ethanol, 2-Propanol)

  • Sulfuric Acid (concentrated, as catalyst)

  • Sodium Hydroxide (standardized solution, for titration)

  • Phenolphthalein indicator

  • Distilled Water

Equipment:

  • Three-necked round-bottom flask (batch reactor)

  • Reflux condenser

  • Magnetic stirrer with heating mantle or a temperature-controlled water bath

  • Thermometer or temperature probe

  • Burette and titration equipment

  • Pipettes and glassware

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the reflux condenser, thermometer/temperature probe, and a stopper for the third neck (for sample withdrawal). Place the flask in the heating mantle or water bath on the magnetic stirrer.

  • Reactant Charging: Accurately measure the required volumes of the carboxylic acid and alcohol based on the desired molar ratio and add them to the reactor.

  • Initiating the Reaction: Start the magnetic stirrer to ensure the mixture is well-agitated. Allow the reactor contents to reach the desired reaction temperature. Once the temperature is stable, carefully add the measured amount of sulfuric acid catalyst to the reactor. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals, withdraw a small, known volume of the reaction mixture using a pipette.

  • Quenching and Titration: Immediately transfer the withdrawn sample into a flask containing a known volume of chilled distilled water to quench the reaction. Add a few drops of phenolphthalein indicator and titrate the unreacted carboxylic acid with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Data Analysis: Record the volume of NaOH consumed at each time point. Calculate the concentration of the unreacted carboxylic acid and, subsequently, the conversion of the carboxylic acid over time.

  • Kinetic Parameter Determination: Use the concentration versus time data to determine the reaction order and the rate constant. The integral method of analysis is commonly employed for this purpose. By conducting the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.

Visualizations

The following diagrams illustrate the general workflow of a kinetic study for esterification and the simplified signaling pathway of an acid-catalyzed esterification reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results prep_reactants Prepare Reactants (Acid, Alcohol) charge_reactants Charge Reactants prep_reactants->charge_reactants prep_catalyst Prepare Catalyst (Sulfuric Acid) add_catalyst Add Catalyst (Start Reaction t=0) prep_catalyst->add_catalyst setup_reactor Setup Batch Reactor setup_reactor->charge_reactants heat_to_temp Heat to Desired Temperature charge_reactants->heat_to_temp heat_to_temp->add_catalyst run_reaction Run Reaction with Stirring and Reflux add_catalyst->run_reaction sampling Withdraw Samples at Intervals run_reaction->sampling quenching Quench Reaction sampling->quenching titration Titrate Unreacted Acid quenching->titration calc_conversion Calculate Conversion titration->calc_conversion determine_kinetics Determine Rate Constant and Activation Energy calc_conversion->determine_kinetics

Caption: Experimental workflow for a kinetic study of esterification.

esterification_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acid Carboxylic Acid (R-COOH) protonated_acid Protonated Carboxylic Acid acid->protonated_acid alcohol Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate catalyst Acid Catalyst (H+) catalyst->acid Protonation protonated_acid->tetrahedral_intermediate Nucleophilic Attack by Alcohol ester Ester (R-COOR') tetrahedral_intermediate->ester Proton Transfer & Elimination of Water water Water (H2O) tetrahedral_intermediate->water catalyst_regen Regenerated Catalyst (H+) ester->catalyst_regen Deprotonation

Caption: Simplified acid-catalyzed esterification pathway.

References

Safety Operating Guide

Navigating the Disposal of Sec-butyl 3-methylheptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of sec-butyl 3-methylheptanoate, ensuring adherence to safety protocols and environmental regulations.

Key Safety and Physical Data

While a comprehensive toxicological profile is not available, the known physical and chemical properties of this compound are summarized below. This information is critical for assessing risks and planning for safe handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Boiling Point 222 °C at 760 mmHg[1]
Flash Point 91.8 °C[1]
Density 0.867 g/cm³[1]
Vapor Pressure 0.104 mmHg at 25°C[1]

Standard Disposal Protocol

The proper disposal of this compound, like many organic esters, follows a regimented process to ensure safety and environmental protection. Waste material must be disposed of in accordance with national and local regulations.[2] It is recommended to leave chemicals in their original containers.[2]

Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Flame retardant antistatic protective clothing[2]

  • Protective gloves

  • Eye protection (safety glasses or goggles)

  • Face protection, if necessary

Step-by-Step Disposal Workflow

The following diagram outlines a generalized workflow for the disposal of this compound. This procedure should be adapted to the specific protocols of your institution.

G cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal A Consult Institutional EHS Guidelines & Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Designated, Labeled, and Compatible Waste Container B->C Proceed with collection D Do Not Mix with Incompatible Waste Streams C->D E Keep Container Tightly Closed in a Well-Ventilated Area D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F Ready for disposal G Complete all Necessary Waste Manifests and Documentation F->G H Dispose of Contents/Container to an Approved Waste Disposal Plant G->H

Figure 1. Generalized workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Avoid breathing vapors.

  • Control Ignition Sources: As the substance is combustible, remove all sources of ignition from the spill area.

  • Containment: Cover drains to prevent the chemical from entering waterways.[2]

  • Absorb: Use an inert, non-combustible absorbent material such as sand or earth to contain and absorb the spill.

  • Collection: Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

In Case of Fire:

For fires involving this compound, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2] Vapors may form explosive mixtures with air.[2]

By adhering to these guidelines and consulting with safety professionals, you can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling Sec-butyl 3-methylheptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Sec-butyl 3-methylheptanoate, based on general guidance for handling esters.[1][2][3]

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesChemical safety goggles should provide a complete seal around the eyes. A face shield may be necessary when there is a risk of splashing.[1][4]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. It is advisable to double-glove for an extra layer of protection.[2][4]
Body Protection Laboratory coatA standard, fully buttoned laboratory coat should be worn to protect against skin contact.[1][3] A chemical-resistant apron may be appropriate for larger quantities.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2]
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped objects.[2]

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Workstation in Fume Hood DonPPE->Workstation Dispense Dispense Chemical Workstation->Dispense Experiment Perform Experiment Dispense->Experiment Waste Segregate Chemical Waste Experiment->Waste Dispose Dispose of Waste via Approved Channels Waste->Dispose Decontaminate Decontaminate Work Area Dispose->Decontaminate

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Ground/bond container and receiving equipment to prevent static discharge, as esters can be flammable.[5][6]

  • Use non-sparking tools.[5][6]

  • Keep the container tightly closed when not in use.[7]

Emergency Procedures:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[7] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[9][10] Seek medical attention.
Ingestion Do not induce vomiting. Clean mouth with water.[5] Seek immediate medical attention.
Spill For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] For major spills, evacuate the area and follow institutional emergency procedures.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

Waste TypeDisposal Procedure
Unused Chemical Treat as hazardous chemical waste. Dispose of in a designated, labeled container for liquid organic waste. Do not mix with other waste streams.[7]
Contaminated Consumables Dispose of items such as pipette tips, gloves, and paper towels that have come into contact with the chemical in a designated solid chemical waste container.[2]
Empty Containers Handle uncleaned containers as you would the product itself.[7] Follow institutional guidelines for the disposal of empty chemical containers.

Always adhere to local, state, and federal regulations for chemical waste disposal. If you are unsure of the proper disposal method, consult your institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.